Tendor
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.H2O4S/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYNLIRHKQCPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-88-4 | |
| Record name | Debrisoquine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DEBRISOQUIN SULFATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Declinax | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Debrisoquine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: The Role of the Sympathetic Nervous System in Tendon Physiology and Pathophysiology
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound named "Tendor" and its mechanism of action in sympathetic neurons did not yield any relevant scientific information. The term "this compound" is commercially associated with a dietary supplement for tendon health. Therefore, this guide will focus on the established and researched role of the sympathetic nervous system (SNS) in tendon biology, a topic of significant interest in the field.
Executive Summary
The sympathetic nervous system, a crucial component of the autonomic nervous system, plays a multifaceted role in tendon health and disease. While once considered sparsely innervated, emerging evidence indicates that tendons and their surrounding tissues are influenced by sympathetic neurotransmitters. This interaction is critical in both maintaining tendon homeostasis and contributing to the pathogenesis of tendinopathy. This document provides a comprehensive overview of the current understanding of the interplay between the sympathetic nervous system and tendon biology, detailing the signaling pathways involved, summarizing key quantitative findings, and outlining relevant experimental methodologies.
Sympathetic Innervation of Tendon Structures
Contrary to earlier beliefs, tendons are not aneural. Nerve fibers are found in the paratenon, epitenon, and endotenon, originating from adjacent muscle and skin nerve trunks.[1] Under normal, healthy conditions, the dense, fibrous tendon proper is largely devoid of nerve fibers.[1] However, following an injury, there is a notable ingrowth of nerve fibers into the tendon proper, a process that is accompanied by the expression of various neuropeptides.[1]
Sympathetic innervation is a key component of this neural network. In painful tendons, there is evidence of increased sympathetic innervation, particularly in the paratendinous tissue.[2] Furthermore, abnormal tenocytes from painful tendons have demonstrated an increased capacity for the self-production of sympathetic neurotransmitters.[2]
Core Signaling Pathways in Sympathetic Neuron-Tendon Interaction
The primary neurotransmitters of the sympathetic nervous system are the catecholamines, namely norepinephrine (B1679862) (noradrenaline) and epinephrine (B1671497) (adrenaline).[3] These neurotransmitters exert their effects by binding to adrenergic receptors on target cells. In the context of tendon biology, both tenocytes and surrounding vascular and immune cells express adrenergic receptors, making them responsive to sympathetic signaling.
Adrenergic Receptor Signaling
Adrenergic receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two main types: alpha (α) and beta (β) receptors, with several subtypes. The activation of these receptors by norepinephrine initiates intracellular signaling cascades that can modulate cellular functions such as proliferation, inflammation, and extracellular matrix metabolism.
-
α-Adrenergic Receptors: These receptors, when activated, can lead to vasoconstriction of blood vessels within and around the tendon, potentially affecting blood flow and nutrient supply.
-
β-Adrenergic Receptors: Activation of β-adrenergic receptors, particularly the β2 subtype, can have complex and sometimes opposing effects. For instance, in some cell types, β2-adrenergic receptor stimulation can lead to smooth muscle relaxation.[4] In the context of inflammation, sympathetic signaling through β2- and β3-adrenergic receptors has been implicated in macrophage polarization.[5]
Key Intracellular Signaling Cascades
The binding of norepinephrine to adrenergic receptors triggers a cascade of intracellular events mediated by second messengers.
-
Cyclic AMP (cAMP) Pathway: Activation of β-adrenergic receptors typically leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6] cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors that regulate gene expression.
-
Phospholipase C (PLC) Pathway: Activation of α1-adrenergic receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[7] These pathways can influence a wide range of cellular processes, including cell proliferation and inflammation.
Caption: Simplified diagram of the cAMP signaling pathway activated by norepinephrine.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of the sympathetic nervous system in tendon biology.
Table 1: Sympathetic Nerve Fiber Density in Human Tendons
| Condition | Tissue Location | Finding | Reference |
| Painful Tendinopathy | Paratendinous Tissue | Increased sympathetic innervation | [2] |
| Painful Tendinopathy | Tendon Proper | No significant difference compared to healthy controls | [2] |
| Healthy Tendon | Tendon Proper | Largely aneural | [1] |
Table 2: Adrenergic Receptor Expression in Tendon-Related Cells
| Cell Type | Receptor Subtype | Observation | Reference |
| Abnormal Tenocytes | Not specified | Increased capacity for self-production of sympathetic neurotransmitters | [2] |
| Osteoblastic and Osteoclastic cells | α- and β-Adrenergic Receptors | Expression confirmed | [5] |
Experimental Protocols
Understanding the methodologies used to investigate the sympathetic nervous system's role in tendon biology is crucial for interpreting the data and designing future studies.
Immunohistochemistry for Nerve Fiber Identification
Objective: To visualize and quantify the presence and distribution of sympathetic nerve fibers in tendon tissue.
Protocol:
-
Tissue Preparation: Tendon biopsies are fixed in 4% paraformaldehyde, cryoprotected in sucrose (B13894) solutions, and then sectioned using a cryostat.
-
Antibody Incubation: Sections are incubated with a primary antibody specific for a sympathetic nerve marker, such as Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.
-
Secondary Antibody and Visualization: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
Imaging: Sections are visualized using fluorescence microscopy, and the density and distribution of nerve fibers are quantified using image analysis software.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Objective: To measure the expression levels of adrenergic receptors and other relevant genes in tenocytes or tendon tissue.
Protocol:
-
RNA Extraction: Total RNA is isolated from cultured tenocytes or homogenized tendon tissue using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target genes (e.g., ADRB2 for the β2-adrenergic receptor) and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The amplification of the target genes is monitored in real-time, and the relative expression levels are calculated using the ΔΔCt method, normalized to a housekeeping gene.
Caption: Workflow for immunohistochemical analysis of sympathetic nerve fibers.
Implications for Drug Development
The involvement of the sympathetic nervous system in tendon pathophysiology opens up new avenues for therapeutic intervention.
-
Targeting Adrenergic Receptors: Modulating the activity of specific adrenergic receptor subtypes on tenocytes, immune cells, or vascular cells could represent a novel approach to treating tendinopathy. For instance, the development of selective antagonists for pro-inflammatory adrenergic receptor pathways could help to reduce pain and inflammation.
-
Neuro-immune Modulation: Given the role of sympathetic signaling in regulating immune cell function, therapies aimed at modulating this neuro-immune axis could be beneficial.
-
Promoting Tendon Regeneration: Understanding how sympathetic signaling influences tenocyte behavior and extracellular matrix production could lead to the development of drugs that promote effective tendon healing and regeneration.
Conclusion
The sympathetic nervous system is an important, though often overlooked, player in tendon health and disease. Its neurotransmitters can influence a wide range of cellular and physiological processes within the tendon and its surrounding tissues. Further research into the precise mechanisms of sympathetic signaling in the context of tendinopathy is warranted and holds the potential to unlock novel therapeutic strategies for this common and often debilitating condition.
References
- 1. Neuronal regulation of tendon homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sympathetic nervous system and tendinopathy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 4. Autonomic drug - Wikipedia [en.wikipedia.org]
- 5. Neuronal regulation of bone and tendon injury repair: a focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. youtube.com [youtube.com]
The Pharmacological Profile of Debrisoquine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Debrisoquine (B72478) sulfate (B86663), a guanidinium (B1211019) compound, is a potent adrenergic neuron blocking agent historically used as an antihypertensive medication. Its clinical application has been largely superseded due to a significant pharmacogenetic variability in its metabolism, which leads to unpredictable hypotensive effects. This variability is primarily attributed to polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme, for which debrisoquine serves as a classic probe substrate. This technical guide provides a comprehensive overview of the pharmacological profile of debrisoquine, including its mechanism of action, pharmacokinetics, pharmacodynamics, and its pivotal role in pharmacogenetic research. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in pharmacology and drug development.
Mechanism of Action
Debrisoquine exerts its antihypertensive effect by selectively inhibiting the release of norepinephrine (B1679862) from postganglionic sympathetic nerve endings.[1] Unlike receptor antagonists, it does not block adrenergic receptors directly.[1] The mechanism involves several key steps:
-
Uptake into the Neuron: Debrisoquine is actively transported into the sympathetic neuron by the norepinephrine transporter (NET).[1]
-
Sequestration into Vesicles: Once inside the neuron, it is concentrated in norepinephrine storage vesicles.[1]
-
Inhibition of Norepinephrine Release: Debrisoquine displaces norepinephrine from these vesicles, leading to a gradual depletion of norepinephrine stores.[1] It also inhibits the release of norepinephrine in response to nerve impulses.[1]
This targeted action on the sympathetic neuron leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure.
Signaling Pathway of Debrisoquine's Action
Caption: Mechanism of adrenergic neuron blockade by Debrisoquine.
Pharmacokinetics
The pharmacokinetics of debrisoquine are characterized by rapid absorption, extensive metabolism primarily by CYP2D6, and significant inter-individual variability.[2][3]
Quantitative Pharmacokinetic Parameters
| Parameter | Value | Species | Notes | Reference |
| Absorption | ||||
| Oral Bioavailability | Well-absorbed | Human | Quantitatively eliminated within three days after a single oral dose. | [3] |
| Tmax (Peak Plasma Time) | 2-4 hours | Human | After a 20 mg oral dose. | [4] |
| Distribution | ||||
| Protein Binding | Not specified | |||
| Volume of Distribution | Not specified | |||
| Metabolism | ||||
| Primary Metabolite | 4-hydroxydebrisoquine (B23357) | Human, Rat | Also forms 5-, 6-, 7-, and 8-hydroxydebrisoquine. | [5][6] |
| Primary Enzyme | CYP2D6 | Human | Debrisoquine is a probe substrate for CYP2D6 activity. | [5][7] |
| Elimination | ||||
| Half-life (t½) | ~17.5 hours (plasma) | Human | Varies significantly based on CYP2D6 phenotype. | [2] |
| Clearance | Renal Clearance: 282 ± 88 mL/min | Human | For unchanged debrisoquine during multiple administrations. | [2] |
Pharmacogenetics of Debrisoquine Metabolism
The metabolism of debrisoquine to its major metabolite, 4-hydroxydebrisoquine, is almost exclusively catalyzed by CYP2D6.[5][7] Genetic polymorphisms in the CYP2D6 gene result in distinct patient populations with varying metabolic capacities:
-
Poor Metabolizers (PMs): Lack functional CYP2D6 enzymes, leading to reduced metabolism, higher plasma concentrations of debrisoquine, and an exaggerated hypotensive response.[5][8]
-
Intermediate Metabolizers (IMs): Possess one reduced-function and one non-functional allele or two reduced-function alleles.
-
Extensive Metabolizers (EMs): Have two functional copies of the CYP2D6 gene and exhibit "normal" metabolism.[8]
-
Ultrarapid Metabolizers (UMs): Carry multiple copies of the CYP2D6 gene, resulting in accelerated metabolism and potentially therapeutic failure at standard doses.[8]
The metabolic ratio (MR), the ratio of debrisoquine to 4-hydroxydebrisoquine in an 8-hour urine sample, is used to phenotype individuals.[5] An MR greater than 12.6 is typically indicative of a PM phenotype in Caucasian populations.[5]
Pharmacodynamics
The primary pharmacodynamic effect of debrisoquine is the lowering of blood pressure. The hypotensive response is directly related to the plasma concentration of debrisoquine.[2] Due to its mechanism of action, postural hypotension is a common side effect.
Interaction with Transporters
Debrisoquine is a substrate for the organic cation transporter 1 (OCT1), which is involved in its hepatic uptake.[9] Polymorphisms in the SLC22A1 gene, which encodes OCT1, can also contribute to variability in debrisoquine's pharmacokinetics and response.
Quantitative Interaction Data
| Target | Parameter | Value | Species | Method | Reference |
| CYP2D6 | Km | 70-130 µM | Human Liver Microsomes | Radiometric Assay | [10][11] |
| Vmax | 8-69.9 pmol/mg/min | Human Liver Microsomes | Radiometric Assay | [10][11] | |
| OCT1 | Km | 5.9 ± 1.5 µM | HEK293 cells | In vitro uptake assay | [9] |
| Vmax | 41.9 ± 4.5 pmol/min/mg protein | HEK293 cells | In vitro uptake assay | [9] | |
| IC50 (for MPP+ uptake) | 6.2 ± 0.8 µM | HEK293 cells | In vitro inhibition assay | [9] |
Experimental Protocols
In Vitro Debrisoquine 4-Hydroxylase Assay in Human Liver Microsomes
This protocol is adapted from a radiometric assay method.[10][12]
Objective: To determine the kinetics of debrisoquine 4-hydroxylation in human liver microsomes.
Materials:
-
Human liver microsomes
-
[14C]-Debrisoquine
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Chloroform
-
Hexafluoroacetylacetone
-
Scintillation fluid
-
High-performance thin-layer chromatography (HP-TLC) system
-
Liquid scintillation counter
Procedure:
-
Prepare incubation mixtures containing human liver microsomes, [14C]-debrisoquine at various concentrations, and phosphate buffer.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15 minutes), ensuring linearity.
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Extract the unreacted debrisoquine with chloroform.
-
Derivatize the aqueous phase containing 4-hydroxydebrisoquine with hexafluoroacetylacetone.
-
Extract the derivatized 4-hydroxydebrisoquine with an appropriate organic solvent.
-
Separate the derivatized metabolite using HP-TLC.
-
Quantify the amount of 4-hydroxydebrisoquine formed by liquid scintillation counting.
-
Calculate enzyme kinetics (Km and Vmax) using appropriate software.
Clinical Protocol for Debrisoquine Phenotyping
This protocol is a generalized procedure based on common clinical practices for CYP2D6 phenotyping.[13][14][15]
Objective: To determine an individual's CYP2D6 metabolic phenotype.
Materials:
-
Debrisoquine sulfate tablets (e.g., 10 mg)
-
Urine collection containers
-
High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) system for analysis of debrisoquine and 4-hydroxydebrisoquine.[16][17]
Procedure:
-
Subjects should abstain from medications known to interact with CYP2D6 for a specified period before the test.
-
Administer a single oral dose of 10 mg debrisoquine sulfate with water.
-
Collect all urine for the following 8 hours.
-
Measure the total volume of urine collected.
-
Analyze urine samples for the concentrations of debrisoquine and 4-hydroxydebrisoquine using a validated HPLC or GC-MS method.
-
Calculate the Metabolic Ratio (MR) as: MR = (concentration of debrisoquine) / (concentration of 4-hydroxydebrisoquine).
-
Classify the subject's phenotype based on the calculated MR.
Experimental Workflow for Debrisoquine Phenotyping
Caption: Workflow for CYP2D6 phenotyping using Debrisoquine.
Conclusion
Debrisoquine sulfate remains a cornerstone tool in pharmacogenetic research, particularly for the investigation of CYP2D6 activity. While its therapeutic use has declined, a thorough understanding of its pharmacological profile is essential for its continued application as a probe drug and for the development of new chemical entities that may be subject to similar metabolic pathways. The detailed data and protocols provided in this guide are intended to support ongoing research and development efforts in the fields of pharmacology, drug metabolism, and personalized medicine.
References
- 1. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The disposition of debrisoquine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of [14C]-debrisoquine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Metabolism of debrisoquine sulfate. Identification of some urinary metabolites in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sequencing.com [sequencing.com]
- 8. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A radiometric assay for debrisoquine 4-hydroxylase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A protocol for the safe administration of debrisoquine in biochemical epidemiologic research protocols for hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of debrisoquine metabolic ratio from hourly urine collections in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The metabolism of [14C]-debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Clinical Significance of Tendon Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract: Tendons, the dense connective tissues that transmit forces from muscle to bone, were once considered relatively inert. However, a growing body of research has illuminated the dynamic and metabolically active nature of tendons. This technical guide provides a comprehensive overview of tendon metabolism, its clinical significance in health and disease, and the experimental methodologies used to investigate these complex processes. A thorough understanding of tendon metabolism is paramount for the development of novel therapeutic strategies to treat tendinopathies and enhance tendon healing.
Introduction: The Metabolic Landscape of Tendon Homeostasis
Tendons are predominantly composed of a dense extracellular matrix (ECM), primarily type I collagen, which accounts for 60-85% of the tendon's dry weight.[1] Interspersed within this matrix are specialized fibroblasts called tenocytes, which are responsible for synthesizing and maintaining the ECM.[2][3] The metabolic activity of tenocytes is crucial for tendon homeostasis, enabling the tissue to adapt to mechanical loads and repair damage.[4]
The turnover of the tendon ECM is influenced by physical activity, with both collagen synthesis and the activity of matrix metalloproteinases (MMPs) increasing with mechanical loading.[5][6][7] Conversely, periods of inactivity lead to a significant decrease in collagen turnover.[5] This dynamic process is tightly regulated by a complex interplay of signaling pathways and growth factors.
Key Signaling Pathways in Tendon Metabolism
Several signaling pathways are integral to the regulation of tendon metabolism and the cellular responses of tenocytes to mechanical and biochemical stimuli.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β superfamily plays a critical role in both the development and homeostasis of tendons.[8][9] TGF-β signaling is a potent inducer of key tendon marker genes, including Scleraxis (Scx) and Tenomodulin (Tnmd).[8] This pathway is essential for the recruitment and maintenance of tendon progenitors during development and is also a key regulator of the tendon's response to injury.[10]
TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors. This activated receptor complex phosphorylates intracellular Smad proteins (Smad2/3), which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes.[10][11] While crucial for healing, excessive or prolonged TGF-β signaling can contribute to fibrotic scar formation.[10][11]
Insulin-like Growth Factor-1 (IGF-1) Signaling
IGF-1 signaling is essential for postnatal tendon growth and adaptation to mechanical loading.[3][12] It promotes tenocyte proliferation and protein synthesis.[12][13] Upon binding to its receptor (IGF-1R), IGF-1 activates two primary downstream pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2] These pathways work in concert to regulate cellular growth and matrix synthesis.[2][3] Studies have shown that a lack of IGF-1R in tenocytes leads to reduced tendon size and impaired response to mechanical stimuli.[3][12]
Inflammatory Signaling Pathways
While historically considered a degenerative condition, there is increasing evidence for the role of inflammation in the pathogenesis of tendinopathy.[14] Inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and NLRP3 inflammasome pathways, are activated in response to tendon injury and overuse.[15][16] These pathways lead to the production of pro-inflammatory cytokines like IL-1β and TNF-α, which can modulate tenocyte metabolism, often leading to a decrease in collagen production and an increase in matrix degradation.[15][17]
Clinical Significance of Altered Tendon Metabolism
Dysregulation of tendon metabolism is a hallmark of several clinical conditions, most notably tendinopathy.
Tendinopathy
Tendinopathy is a prevalent and often debilitating condition characterized by pain, swelling, and impaired performance. The underlying pathology involves a failed healing response, with disorganized and immature collagen fibers, increased proteoglycan and water content, and neovascularization. Metabolically, tendinopathic tissue often shows an upregulation of MMPs, leading to excessive matrix degradation, and altered tenocyte activity.[18] Furthermore, there can be an increase in inflammatory mediators and neuronal markers, such as glutamate, which contribute to pain.[14]
Aging
The aging process is associated with a decline in tendon metabolism and regenerative capacity.[19] There is a reduction in collagen turnover and an accumulation of advanced glycation end-products (AGEs), which can lead to increased tendon stiffness and a higher risk of injury.[7] Aged tenocytes exhibit reduced proliferative capacity and protein synthesis, contributing to a diminished healing response.[19]
Systemic Metabolic Diseases
Conditions such as diabetes and metabolic syndrome have been linked to an increased risk of tendinopathy.[20] Chronic hyperglycemia can lead to the formation of AGEs, impairing the structural and mechanical properties of the tendon.[20] Furthermore, the systemic low-grade inflammation associated with metabolic syndrome can negatively impact tendon homeostasis and the response to rehabilitation.[20]
Experimental Protocols for Studying Tendon Metabolism
A variety of in vivo and in vitro techniques are employed to investigate tendon metabolism.
Microdialysis
Microdialysis is a minimally invasive technique that allows for the in vivo sampling of the interstitial fluid in the peritendinous space.[21][22] This method can be used to measure the concentrations of various metabolites (e.g., glucose, lactate), inflammatory mediators (e.g., prostaglandins), and markers of collagen turnover (e.g., procollagen (B1174764) peptides).[22][23]
Detailed Methodology for Peritendinous Microdialysis:
-
Catheter Insertion: Under sterile conditions and local anesthesia, a microdialysis catheter (e.g., CMA 60, 20 kDa cutoff) is inserted under ultrasound guidance into the peritendinous space adjacent to the tendon of interest (e.g., Achilles tendon).[23]
-
Perfusion: The catheter is perfused at a low, constant flow rate (e.g., 2-5 µL/min) with a sterile isotonic solution (e.g., Ringer's solution).
-
Equilibration: An equilibration period of 60-120 minutes is allowed for the tissue to stabilize after catheter insertion.
-
Sample Collection: Dialysate samples are collected in sealed microvials at regular intervals (e.g., every 30-60 minutes). Samples should be immediately frozen and stored at -80°C until analysis.
-
Analysis: Collected dialysate is analyzed for target molecules using techniques such as ELISA, mass spectrometry, or enzymatic assays.
-
In Vivo Recovery Calibration: To estimate the absolute interstitial concentrations, the in vivo recovery of the catheter must be determined. This can be done using a no-net-flux method or by adding a radioactive tracer to the perfusate.
Stable Isotope Tracers
The use of stable isotope-labeled amino acids (e.g., 13C-proline, 15N-proline, or deuterium (B1214612) oxide - D₂O) is the gold standard for directly measuring the fractional synthetic rate (FSR) of collagen.[24][25][26] This technique involves the administration of the tracer, followed by the collection of tendon biopsies to measure the incorporation of the isotope into newly synthesized collagen.[6]
Detailed Methodology for Measuring Collagen FSR with D₂O:
-
Baseline Sampling: A baseline blood or saliva sample is collected to determine background deuterium enrichment.
-
Tracer Administration: Subjects ingest a bolus of deuterium oxide (D₂O), followed by daily doses to maintain a stable enrichment of body water.[25]
-
Tendon Biopsy: After a predetermined period (days to weeks), a tendon biopsy is obtained under local anesthesia using a biopsy needle.
-
Tissue Processing: The tendon sample is cleaned of any surrounding tissue, hydrolyzed to its constituent amino acids, and the amino acid alanine (B10760859) is isolated.
-
Mass Spectrometry Analysis: The deuterium enrichment of alanine is measured using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS).[24]
-
FSR Calculation: The collagen FSR is calculated based on the rate of deuterium incorporation into alanine over the labeling period, taking into account the average body water enrichment.
Quantitative Data on Tendon Metabolism
The following tables summarize key quantitative data from studies on human tendon metabolism.
Table 1: Basal Collagen Fractional Synthetic Rates (FSR) in Human Tendons
| Tendon | FSR (%/day) | Measurement Technique | Reference |
| Patellar | ~0.05 - 0.1 | Stable Isotope Tracers | [27] |
| Achilles | ~0.06 | Stable Isotope Tracers | [28] |
Table 2: Effects of Mechanical Loading on Tendon Metabolism
| Parameter | Condition | Change | Reference |
| Collagen Synthesis | Acute Exercise | Increased post-exercise | [5][29] |
| Peritendinous Lactate | Intermittent Exercise | ~2-fold increase | [23] |
| Peritendinous Prostaglandin E₂ | Intermittent Exercise | ~2-fold increase | [23] |
| MMP Expression | Stress Deprivation (21 days) | Significantly increased | [18] |
Table 3: Biomarker Concentrations in Tendinopathy
| Biomarker | Tissue/Fluid | Finding in Tendinopathy | Reference |
| Glutamate | Peritendinous Fluid | High levels in chronic pain | [14] |
| Substance P | Tendon Tissue | Increased presence | [30] |
| MMP-1, MMP-3 | Tendon Tissue | Increased activity |
Therapeutic Implications and Future Directions
A deeper understanding of tendon metabolism opens new avenues for therapeutic interventions. Strategies aimed at modulating key signaling pathways, such as the targeted delivery of growth factors like IGF-1 or the inhibition of pro-inflammatory cytokines, hold promise for enhancing tendon repair and treating tendinopathies.[12] Furthermore, nutritional interventions and optimized mechanical loading protocols based on metabolic principles could improve clinical outcomes.
Future research should focus on elucidating the complex crosstalk between different signaling pathways, understanding the heterogeneity of tenocyte populations, and developing more sophisticated in vivo imaging techniques to monitor tendon metabolism non-invasively. These advancements will be critical for translating our growing knowledge of tendon metabolism into effective clinical solutions for patients with tendon disorders.
References
- 1. Tendon Functional Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic activity and collagen turnover in human tendon in response to physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracellular matrix adaptation of tendon and skeletal muscle to exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Tgfβ signaling is critical for maintenance of the tendon cell fate | eLife [elifesciences.org]
- 9. openscholar.huji.ac.il [openscholar.huji.ac.il]
- 10. Tgfβ signaling is required for tenocyte recruitment and functional neonatal tendon regeneration | eLife [elifesciences.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Insulin-like growth factor 1 signaling in tenocytes is required for adult tendon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Review: Emerging concepts in the pathogenesis of tendinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inflammation-related signaling pathways in tendinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inflammation-related signaling pathways in tendinopathy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 17. Metabolic regulation of tendon inflammation and healing following injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ors.org [ors.org]
- 19. Tendons under load: Understanding pathology and progression - Journal of Musculoskeletal Surgery and Research [journalmsr.com]
- 20. mdpi.com [mdpi.com]
- 21. Methods of Assessing Human Tendon Metabolism and Tissue Properties in Response to Changes in Mechanical Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel application of in vivo microdialysis in a rat Achilles tendon acute injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolism and inflammatory mediators in the peritendinous space measured by microdialysis during intermittent isometric exercise in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A collagen extraction and deuterium oxide stable isotope tracer method for the quantification of bone collagen synthesis rates in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 26. The application of stable‐isotope tracers to study human musculoskeletal protein turnover: a tale of bag filling and bag enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 28. Regenerative biology of tendon: mechanisms for renewal and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The effect of acute exercise on collagen turnover in human tendons: influence of prior immobilization period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Neuronal regulation of tendon homoeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Debrisoquine Sulfate: A Technical Guide for Pharmacogenetic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Debrisoquine (B72478) sulfate (B86663), a historically significant antihypertensive agent, has found a lasting role in pharmacogenetic research as the archetypal probe drug for phenotyping the activity of the highly polymorphic cytochrome P450 enzyme, CYP2D6. This enzyme is responsible for the metabolism of a significant proportion of clinically used drugs, and genetic variations in the CYP2D6 gene can lead to profound differences in drug efficacy and toxicity. This technical guide provides an in-depth overview of the use of debrisoquine as a tool in pharmacogenetic research. It details the underlying pharmacology, experimental protocols for phenotyping, analytical methodologies for metabolite quantification, and the interpretation of results in the context of CYP2D6 genetics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize debrisoquine in their research endeavors.
Introduction: The Role of Debrisoquine in Pharmacogenetics
The study of how genetic variations influence drug response, or pharmacogenetics, is a cornerstone of personalized medicine. A pivotal moment in this field was the discovery of the genetic polymorphism in the 4-hydroxylation of debrisoquine.[1] This observation led to the identification of distinct subpopulations with varying abilities to metabolize the drug, categorized as poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[2][3] This variability in metabolism is primarily attributed to genetic polymorphisms in the CYP2D6 gene, which encodes the CYP2D6 enzyme.[2]
Debrisoquine's utility as a research tool stems from its primary metabolic pathway being almost exclusively dependent on CYP2D6.[4] By administering a controlled dose of debrisoquine and measuring the subsequent urinary ratio of the parent drug to its main metabolite, 4-hydroxydebrisoquine (B23357), researchers can infer the in vivo activity of the CYP2D6 enzyme.[4] This phenotyping approach remains a valuable method for assessing the functional consequences of CYP2D6 genotypes and for investigating the impact of CYP2D6 activity on the metabolism of other drugs.
Pharmacology and Pharmacokinetics of Debrisoquine
Mechanism of Action and Metabolism
Debrisoquine is an adrenergic neuron-blocking agent that was previously used for the treatment of hypertension.[5] Its primary metabolic fate in the human body is 4-hydroxylation, a reaction catalyzed by the CYP2D6 enzyme located predominantly in the liver.[4][6] The resulting metabolite, 4-hydroxydebrisoquine, is pharmacologically less active and is excreted in the urine along with the unchanged parent drug.[6] The efficiency of this metabolic conversion is directly related to an individual's CYP2D6 enzyme activity, which is in turn determined by their CYP2D6 genotype.
Pharmacokinetic Parameters
The pharmacokinetic profile of debrisoquine is markedly different between individuals with different CYP2D6 metabolizer phenotypes. Poor metabolizers, who have little to no CYP2D6 activity, exhibit significantly higher plasma concentrations and a longer elimination half-life of debrisoquine compared to extensive metabolizers.
Table 1: Pharmacokinetic Parameters of Debrisoquine Following a Single Oral Dose in Different CYP2D6 Metabolizer Phenotypes
| Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Ultrarapid Metabolizers (UM) | Reference |
| Debrisoquine | ||||
| Cmax (ng/mL) | Higher | Lower | Lowest | [7] |
| Tmax (hr) | ~2-4 | ~2-4 | ~2-4 | [8] |
| AUC₀₋₈ (ng·h/mL) Ratio | 22 | 7 (homozygous) / 22 (heterozygous) | 6 | [8] |
| t½ (hr) | Longer | Shorter | Shortest | [7] |
| 4-Hydroxydebrisoquine | ||||
| Cmax (ng/mL) | Lower | Higher | Highest | [7] |
| AUC₀₋₈ (ng·h/mL) Ratio | 1 | 19 (homozygous) / 7 (heterozygous) | 28 | [8] |
Note: Specific numerical values with standard deviations are highly study-dependent and are presented here as relative comparisons based on available literature.
The Genetic Basis of Debrisoquine Metabolism: CYP2D6 Polymorphisms
The CYP2D6 gene is one of the most polymorphic genes in the human genome, with over 100 known allelic variants. These variants can be broadly categorized based on their functional impact on the enzyme:
-
Normal function alleles: (e.g., CYP2D61, CYP2D62) code for a fully functional enzyme.
-
Decreased function alleles: (e.g., CYP2D610, CYP2D617, CYP2D6*41) result in an enzyme with reduced metabolic capacity.[9][10]
-
No function alleles: (e.g., CYP2D63, CYP2D64, CYP2D65, CYP2D66) lead to a non-functional or absent enzyme.[10]
-
Increased function alleles: These are typically due to gene duplications or multiplications (e.g., CYP2D61xN, CYP2D62xN), resulting in ultrarapid metabolism.
The combination of these alleles determines an individual's diplotype and, consequently, their predicted metabolizer phenotype.
Table 2: Frequency of Major CYP2D6 Alleles in Different Ethnic Populations
| Allele | Function | European Caucasians | East Asians | Africans/African Americans | Reference |
| 1 | Normal | ~35% | ~35% | ~20% | [11] |
| 2 | Normal | ~30% | ~12% | ~20% | [11] |
| 4 | No Function | ~20% | <1% | ~2% | [12] |
| 5 | No Function | ~4% | ~5% | ~4% | [11] |
| 10 | Decreased | <2% | ~40-50% | ~5% | [11][12] |
| 17 | Decreased | <1% | <1% | ~20-35% | [9][10] |
| *41 | Decreased | ~10% | ~1% | ~10% | [10] |
| Gene Duplication | Increased | ~1-5% | ~1% | ~5-10% | [10] |
Frequencies are approximate and can vary between specific subpopulations.
Experimental Protocols
Debrisoquine Phenotyping Protocol
This protocol outlines the standardized procedure for determining an individual's CYP2D6 phenotype using debrisoquine.
4.1.1. Subject Preparation
-
Subjects should be in good health, as confirmed by a medical history and physical examination.
-
A list of concomitant medications should be recorded. Inhibitors or inducers of CYP2D6 should be discontinued (B1498344) for an appropriate period before the study, as determined by their pharmacokinetic properties.
-
Subjects should fast overnight before the administration of debrisoquine.
4.1.2. Dosing and Sample Collection
-
Administer a single oral dose of 10 mg debrisoquine sulfate with a glass of water.[13]
-
Record the exact time of administration.
-
Collect all urine produced over the subsequent 8-hour period.[4]
-
Measure the total volume of the 8-hour urine collection.
-
Aliquot the urine into labeled tubes and store at -20°C or lower until analysis.
4.1.3. Calculation of the Metabolic Ratio (MR)
The debrisoquine metabolic ratio is calculated as the molar ratio of debrisoquine to 4-hydroxydebrisoquine in the 8-hour urine sample.[14]
MR = (Concentration of Debrisoquine) / (Concentration of 4-Hydroxydebrisoquine)
4.1.4. Phenotype Classification
The calculated MR is used to classify the subject's metabolizer phenotype. The antimode, or the value that separates the bimodal distribution of MRs in a population, is used as the cutoff.
Table 3: Phenotype Classification Based on Debrisoquine Metabolic Ratio (MR) in Caucasian Populations
| Phenotype | Metabolic Ratio (MR) |
| Poor Metabolizer (PM) | > 12.6 |
| Extensive Metabolizer (EM) | < 12.6 |
| Ultrarapid Metabolizer (UM) | Very low MR (e.g., < 0.2) |
Note: The antimode of 12.6 is well-established for Caucasian populations but may differ in other ethnic groups.[4]
Analytical Methodology: HPLC for Debrisoquine and 4-Hydroxydebrisoquine
This section provides a general protocol for the simultaneous quantification of debrisoquine and 4-hydroxydebrisoquine in urine using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
4.2.1. Reagents and Materials
-
Debrisoquine sulfate and 4-hydroxydebrisoquine standards
-
Internal standard (e.g., guanoxan (B1210025) or other suitable compound)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
-
HPLC system with a C18 or CN reverse-phase column
-
UV or fluorescence detector
4.2.2. Sample Preparation (Illustrative Example using Liquid-Liquid Extraction)
-
To 1 mL of urine, add the internal standard.
-
Add a suitable buffer to adjust the pH (e.g., to make the solution alkaline).
-
Add an organic extraction solvent (e.g., a mixture of isopropanol (B130326) and ethyl acetate).
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
4.2.3. HPLC Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile (e.g., 80:20 v/v)[1][15]
-
Detection: UV at 210 nm or fluorescence with excitation at 210 nm and emission at 290 nm[1][14][15]
-
Injection Volume: 20-100 µL
4.2.4. Calibration and Quantification
Prepare a series of calibration standards by spiking drug-free urine with known concentrations of debrisoquine and 4-hydroxydebrisoquine. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentrations in the unknown samples from this curve.
Visualizing Pathways and Workflows
Debrisoquine Metabolic Pathway
The primary metabolic pathway of debrisoquine is its hydroxylation to 4-hydroxydebrisoquine, catalyzed by CYP2D6. Other minor metabolites have also been identified.[6] The efficiency of this pathway is genetically determined.
Debrisoquine Phenotyping Workflow
The process of debrisoquine phenotyping involves a series of sequential steps from subject recruitment to data analysis and phenotype classification.
Considerations and Limitations
While debrisoquine phenotyping is a robust method, several factors should be considered:
-
Drug-drug interactions: Co-administration of drugs that are inhibitors or inducers of CYP2D6 can lead to misclassification of the phenotype.[16]
-
OCT1 Transporter: The organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene, is involved in the hepatic uptake of debrisoquine. Genetic variations in SLC22A1 can influence debrisoquine's pharmacokinetics and potentially affect the metabolic ratio.[17]
-
Limited Clinical Availability: Debrisoquine is no longer widely available as a therapeutic agent, which can pose challenges for its procurement for research purposes.
-
Phenoconversion: Factors such as inflammation or co-administered medications can inhibit CYP2D6 activity, leading to a phenotypic EM appearing as a PM.
Conclusion
Debrisoquine sulfate remains an invaluable tool in pharmacogenetic research, providing a direct in vivo measure of CYP2D6 activity. A thorough understanding of its pharmacology, the genetic basis of its metabolism, and standardized experimental protocols are essential for its effective use. This technical guide serves as a comprehensive resource for researchers and drug development professionals, enabling them to leverage debrisoquine phenotyping to advance our understanding of the role of CYP2D6 in drug metabolism and to facilitate the development of safer and more effective medicines.
References
- 1. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The metabolism of [14C]-debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP2D6 allele frequency in European Caucasians, Asians, Africans and their descendants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CYP2D6 allele frequencies in Korean population, comparison with East Asian, Caucasian and African populations, and the comparison of metabolic activity of CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Debrisoquine oxidative phenotyping and psychiatric drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Debrisoquine's (Tendor) Effect on Norepinephrine Release and Uptake
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of Debrisoquine (B72478), an adrenergic neuron blocking agent previously marketed under the brand name Tendor, with a specific focus on its interaction with norepinephrine (B1679862) (NE) signaling. This document details the mechanism of action, summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and processes involved.
Core Mechanism of Action
Debrisoquine exerts its antihypertensive effects by acting at the sympathetic neuroeffector junction. Its primary mechanism is not through direct receptor antagonism but by interfering with the release and distribution of norepinephrine from presynaptic nerve terminals.[1] The process can be delineated into several key steps:
-
Uptake into the Neuron: Debrisoquine is a substrate for the norepinephrine transporter (NET). It is actively transported from the synaptic cleft into the cytoplasm of noradrenergic neurons.[1]
-
Vesicular Sequestration: Once inside the neuron, Debrisoquine is concentrated in norepinephrine-containing synaptic vesicles.
-
Norepinephrine Displacement and Depletion: Within the vesicles, Debrisoquine displaces norepinephrine, leading to a gradual depletion of NE stores within the nerve endings.[1]
-
Inhibition of Release: Debrisoquine blocks the release of norepinephrine in response to an action potential, effectively inhibiting sympathetic nerve transmission.[1]
This multi-step process results in a reduction of norepinephrine available to act on postsynaptic adrenergic receptors, leading to a decrease in sympathetic tone and a lowering of blood pressure.
Quantitative Data
| Parameter | Value | Species/System | Reference |
| Urinary Norepinephrine Excretion | |||
| Pre-treatment (24h) | 199.0 ± 105.8 nmol | Human | [2] |
| Post-treatment (24h) | 125.2 ± 43.3 nmol | Human | [2] |
| Urinary Vanillylmandelic Acid (VMA) Excretion | |||
| Pre-treatment (24h) | 15.3 ± 2.8 µmol | Human | [2] |
| Post-treatment (24h) | 6.7 ± 1.9 µmol | Human | [2] |
| Platelet/Plasma Concentration Ratio | 8.52 ± 4.29 | Human | [3] |
| IC_50_ for OCT1 Substrate (MPP+) Uptake | 6.2 ± 0.8 µM | HEK293 cells overexpressing OCT1 | [4] |
| K_M_ for OCT1-mediated Uptake | 5.9 ± 1.5 µM | HEK293 cells overexpressing OCT1 | [4] |
Note: Data on direct binding affinity (K_i_) and uptake inhibition (IC_50_) for the norepinephrine transporter are not consistently reported in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effects of Debrisoquine on norepinephrine signaling.
Norepinephrine Uptake Inhibition Assay in Synaptosomes
This protocol is a standard method to assess the ability of a compound to inhibit the reuptake of norepinephrine into nerve terminals.
Objective: To determine the IC_50_ value of Debrisoquine for norepinephrine uptake.
Materials:
-
Rat brain tissue (cortex or hypothalamus)
-
Sucrose (B13894) solution (0.32 M)
-
Krebs-Ringer buffer
-
[³H]-Norepinephrine (radioligand)
-
Debrisoquine solutions of varying concentrations
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of Debrisoquine or vehicle control.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.
-
Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [³H]-Norepinephrine uptake at each Debrisoquine concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Debrisoquine concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.
-
Radioligand Binding Assay for Norepinephrine Transporter Affinity
This assay is used to determine the binding affinity (K_i_) of a compound for the norepinephrine transporter.
Objective: To determine the K_i_ of Debrisoquine for the norepinephrine transporter.
Materials:
-
Cell membranes prepared from cells expressing the norepinephrine transporter (e.g., HEK293-NET cells)
-
Radiolabeled ligand specific for the norepinephrine transporter (e.g., [³H]-Nisoxetine)
-
Debrisoquine solutions of varying concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the norepinephrine transporter.
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of Debrisoquine.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known NET inhibitor) from total binding.
-
Calculate the percentage of inhibition of specific binding at each Debrisoquine concentration.
-
Determine the IC_50_ value from a dose-response curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Debrisoquine's mechanism of action in the noradrenergic synapse.
Experimental Workflow: Norepinephrine Uptake Assay
Caption: Workflow for a norepinephrine uptake inhibition assay.
Logical Relationship: Debrisoquine's Path to Effect
Caption: Logical flow from Debrisoquine administration to its therapeutic effect.
References
- 1. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dissociation of biochemical and hypotensive effects of debrisoquine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accumulation of debrisoquine by platelets in vivo: a model of events at the peripheral adrenergic neurone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the debrisoquine 4-hydroxylase polymorphism
An In-depth Technical Guide to the Debrisoquine (B72478) 4-Hydroxylase Polymorphism
Introduction
The debrisoquine 4-hydroxylase polymorphism represents one of the most extensively studied examples of genetic variation in drug metabolism. This polymorphism is attributed to the highly polymorphic nature of the Cytochrome P450 2D6 (CYP2D6) gene. The CYP2D6 enzyme is a critical component of phase I drug metabolism, responsible for the oxidative biotransformation of approximately 20-25% of clinically used drugs.[1][2] These include medications from various therapeutic classes such as antidepressants, antipsychotics, beta-blockers, opioids, and antiarrhythmics.[2]
Genetic variations in the CYP2D6 gene can lead to the production of enzymes with a wide spectrum of activity, from completely non-functional to ultra-rapid. Consequently, an individual's CYP2D6 genotype is a major determinant of their ability to metabolize a plethora of drugs, which has significant implications for drug efficacy and the risk of adverse drug reactions. The debrisoquine/sparteine polymorphism was one of the first pharmacogenetic traits to be characterized, with individuals classified into distinct phenotypes based on their metabolic capacity.[3] This guide provides a comprehensive technical overview of the debrisoquine 4-hydroxylase polymorphism, including its genetic basis, the functional consequences of different alleles, and the methodologies used for its characterization.
Genetic Basis of the Polymorphism
The debrisoquine 4-hydroxylase enzyme is encoded by the CYP2D6 gene, which is located on chromosome 22q13.2.[2][4] This gene is a member of the cytochrome P450 superfamily and spans 4,408 base pairs, containing nine exons.[2][5] The CYP2D6 locus is complex, situated within a cluster that includes two pseudogenes, CYP2D7 and CYP2D8P.[5][6] The high degree of sequence homology between CYP2D6 and CYP2D7 makes this region susceptible to gene conversion events, contributing to the extensive polymorphism of the CYP2D6 gene.[4][7]
To date, over 100 allelic variants and subvariants of CYP2D6 have been identified and cataloged by the Pharmacogene Variation (PharmVar) Consortium.[8] These variants include single nucleotide polymorphisms (SNPs), small insertions and deletions (indels), and structural variations such as whole gene deletions, duplications, and multiplications.[4][8][9] These genetic alterations can result in a range of functional outcomes, including the synthesis of a fully functional enzyme, an enzyme with decreased or increased activity, or a complete lack of functional enzyme.[10][11]
Data Presentation
CYP2D6 Allele Function and Phenotype Classification
The combination of alleles an individual carries (their diplotype) determines their predicted metabolizer phenotype.[10] The phenotypes are generally categorized as follows:
-
Poor Metabolizers (PMs): These individuals possess two non-functional alleles, leading to a complete absence of enzyme activity.[10][12]
-
Intermediate Metabolizers (IMs): This group includes individuals with one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity.[10]
-
Normal Metabolizers (NMs): NMs have two fully functional alleles, or one functional and one reduced-function allele, or one functional and one non-functional allele, leading to normal enzyme activity.[10][12]
-
Ultrarapid Metabolizers (UMs): UMs carry multiple copies of a functional CYP2D6 allele, which results in significantly increased enzyme activity.[10][12]
Quantitative Data
The frequency of CYP2D6 alleles and the resulting phenotypes vary significantly among different ethnic populations.[10][13]
| Allele | Function | Caucasian Frequency (%) | Asian Frequency (%) | African Frequency (%) |
| CYP2D61 | Normal | 29-47 | ~50 | ~50 |
| CYP2D62 | Normal | 29 | Not specified | Not specified |
| CYP2D64 | No function | 13.6-26 | Low | Low |
| CYP2D65 | No function (gene deletion) | More common in Europeans | Not specified | Not specified |
| CYP2D610 | Decreased function | Low | 41 | Low |
| CYP2D617 | Decreased function | Low | Low | 35 |
| CYP2D6*41 | Decreased function | 6.9 | Not specified | Not specified |
| Gene Duplications | Increased function | 1-7 | 1-2 | 2-3 |
Note: Frequencies are approximate and can vary between subpopulations. Data compiled from multiple sources.[8][10][13]
| Phenotype | Caucasian Frequency (%) | Asian Frequency (%) | African Frequency (%) |
| Poor Metabolizer (PM) | 5-10 | 1-2 | Not specified |
| Intermediate Metabolizer (IM) | 10-44 | Not specified | Not specified |
| Normal Metabolizer (NM) | 43-67 | Not specified | Not specified |
| Ultrarapid Metabolizer (UM) | 2-3 | 1-2 | Not specified |
Note: Frequencies are approximate and can vary between subpopulations. Data compiled from multiple sources.[10][14][15]
| Enzyme Kinetic Parameter | CYP2D6.1 (Wild-type) | CYP2D6.2 | CYP2D6.10 | CYP2D6.17 |
| Bufuralol Km (µM) | Higher Km for .17 vs .1 | Similar to .1 | Not specified | Generally higher than .1 |
| Debrisoquine Km (µM) | Higher Km for .17 vs .1 | Not specified | Not specified | Generally higher than .1 |
| Dextromethorphan Km (µM) | Higher Km for .17 vs .1 | Similar to .1 | Not specified | Generally higher than .1 |
| Metoprolol Km (µM) | Higher Km for .17 vs .1 | Not specified | Not specified | Generally higher than .1 |
| Dextromethorphan Intrinsic Clearance | Normal | Half of .1 | Significantly reduced | Significantly reduced |
| Metoprolol Vmax | Normal | Not specified | Not specified | Half of .1 |
Note: This table summarizes general trends in enzyme kinetics. Absolute values can vary depending on the experimental system. Data compiled from multiple sources.[11][16][17]
Experimental Protocols
Debrisoquine Phenotyping
Debrisoquine phenotyping is a functional assessment of CYP2D6 activity. It involves the administration of a single oral dose of debrisoquine followed by the collection of urine to determine the metabolic ratio (MR).[14][18]
Protocol:
-
Subject Preparation: Subjects should abstain from any medication known to be a substrate or inhibitor of CYP2D6 for at least one week prior to the test.
-
Drug Administration: A single oral dose of 10 mg of debrisoquine sulphate is administered to the subject with a glass of water.[19]
-
Urine Collection: Urine is collected over an 8-hour period following drug administration.[14][20] The total volume of urine is recorded.
-
Sample Processing and Analysis: A urine aliquot is stored at -20°C until analysis. The concentrations of debrisoquine and its main metabolite, 4-hydroxydebrisoquine (B23357), are determined using high-performance liquid chromatography (HPLC) with ultraviolet or fluorescence detection.[21][22]
-
Metabolic Ratio (MR) Calculation: The MR is calculated as the molar ratio of debrisoquine to 4-hydroxydebrisoquine in the 8-hour urine sample.[21]
-
MR = [Debrisoquine] / [4-hydroxydebrisoquine]
-
-
Phenotype Assignment: The calculated MR is used to classify the individual's phenotype. In Caucasian populations, an antimode of approximately 12.6 is used to distinguish between extensive metabolizers (MR < 12.6) and poor metabolizers (MR > 12.6).[14]
CYP2D6 Genotyping
Genotyping methods are employed to identify the specific CYP2D6 alleles an individual carries.
1. Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)
This method is used to detect specific SNPs that define different CYP2D6 alleles.
Protocol:
-
DNA Extraction: Genomic DNA is extracted from a peripheral blood sample.
-
PCR Amplification: A specific region of the CYP2D6 gene containing the SNP of interest is amplified using PCR with allele-specific primers.
-
Restriction Enzyme Digestion: The PCR product is incubated with a restriction enzyme that recognizes and cuts the DNA at a specific sequence that is either created or abolished by the SNP.
-
Gel Electrophoresis: The digested DNA fragments are separated by size using agarose (B213101) gel electrophoresis.
-
Genotype Determination: The pattern of DNA fragments on the gel reveals the genotype of the individual at that specific SNP locus.
2. TaqMan Real-Time PCR
This is a high-throughput method for SNP genotyping and copy number variation (CNV) analysis.[23]
Protocol:
-
Assay Components: The reaction mixture includes genomic DNA, TaqMan Universal PCR Master Mix, and a specific Drug Metabolism Genotyping Assay mix containing:
-
Forward and reverse primers to amplify the polymorphic sequence.
-
Two TaqMan MGB probes with different fluorescent dyes (e.g., VIC and FAM) that are specific for each allele.
-
-
Real-Time PCR: The reaction is performed in a real-time PCR instrument. During the annealing/extension phase, the probes hybridize to their target sequences. The 5' nuclease activity of the DNA polymerase cleaves the probe, separating the reporter dye from the quencher and generating a fluorescent signal.
-
Allelic Discrimination: The instrument measures the fluorescence of each dye at the end of every PCR cycle. The resulting allelic discrimination plot shows clusters of samples corresponding to the different genotypes (homozygous for allele 1, homozygous for allele 2, and heterozygous).
-
Copy Number Variation (CNV) Analysis: A separate TaqMan assay is used to determine the copy number of the CYP2D6 gene. This assay typically uses a specific probe for a conserved region of CYP2D6 and a reference gene (like RNase P) for normalization. The relative quantification of CYP2D6 to the reference gene indicates the gene copy number.[23]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. The genetic polymorphism of debrisoquine/sparteine metabolism-molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmvar.org [pharmvar.org]
- 7. The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Frequency of CYP2D6 Alleles Including Structural Variants in the United States [frontiersin.org]
- 9. CYP2D6: novel genomic structures and alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CYP2D6 allele frequency in European Caucasians, Asians, Africans and their descendants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Reactome | CYP2D6 4-hydroxylates debrisoquine [reactome.org]
- 16. The molecular and enzyme kinetic basis for the diminished activity of the cytochrome P450 2D6.17 (CYP2D6.17) variant. Potential implications for CYP2D6 phenotyping studies and the clinical use of CYP2D6 substrate drugs in some African populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolic ratios of four probes of CYP2D6 in Turkish subjects: a cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CYP2D6 genotyping strategy based on gene copy number determination by TaqMan real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into Debrisoquine Sulfate's Antihypertensive Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research into the antihypertensive properties of Debrisoquine sulfate (B86663). The document focuses on the initial clinical investigations that established its efficacy and mechanism of action, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying physiological pathways and study designs.
Core Antihypertensive Effects and Mechanism of Action
Initial studies in the 1960s identified Debrisoquine sulfate as a potent antihypertensive agent. Its primary mechanism of action is the blockade of postganglionic sympathetic adrenergic neurons, which distinguishes it from other antihypertensive drugs of the era. Debrisoquine is actively transported into the adrenergic neuron where it interferes with the storage and release of the neurotransmitter norepinephrine. This leads to a reduction in sympathetic tone on blood vessels, resulting in vasodilation and a decrease in blood pressure.
Signaling Pathway of Debrisoquine's Antihypertensive Action
The following diagram illustrates the proposed mechanism by which Debrisoquine exerts its antihypertensive effects at the adrenergic nerve terminal.
Debrisoquine Sulfate's Interaction with SLC6A2 Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debrisoquine (B72478), an antihypertensive agent, primarily exerts its therapeutic effect through its interaction with the norepinephrine (B1679862) transporter (NET), encoded by the SLC6A2 gene. This technical guide provides an in-depth analysis of the interaction between debrisoquine sulfate (B86663) and modulators of SLC6A2. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the molecular mechanisms, quantitative interaction data, and the experimental protocols used to elucidate these interactions. Understanding this relationship is crucial for the development of novel therapeutics targeting the noradrenergic system and for predicting potential drug-drug interactions.
Debrisoquine's action is initiated by its uptake into presynaptic sympathetic neurons via the norepinephrine transporter.[1] This process leads to a gradual depletion of norepinephrine stores within the nerve endings, as debrisoquine displaces norepinephrine from its storage vesicles.[1] Consequently, the amount of norepinephrine released upon nerve stimulation is reduced, resulting in a sympatholytic effect and a lowering of blood pressure.[1] While debrisoquine is a well-established substrate for SLC6A2, its clinical use and study have also highlighted its role as a probe for cytochrome P450 2D6 (CYP2D6) activity, due to its extensive metabolism by this enzyme.
This guide will delve into the specifics of debrisoquine's interaction with SLC6A2, present comparative data with other SLC6A2 modulators, and provide detailed experimental methodologies for the in vitro characterization of these interactions.
Debrisoquine and SLC6A2 Interaction: A Quantitative Perspective
While it is well-established that debrisoquine is a substrate for the norepinephrine transporter (SLC6A2), specific quantitative data for its binding affinity (Ki), inhibition potency (IC50), and transport kinetics (Km, Vmax) directly at SLC6A2 are not extensively reported in publicly available literature. However, research on other transporters provides valuable insights into debrisoquine's transporter interactions.
A significant finding is that debrisoquine is also a substrate for the organic cation transporter 1 (OCT1), which is involved in its hepatic uptake prior to metabolism by CYP2D6.[2] The kinetic parameters for this interaction have been determined and are presented below.
Table 1: Quantitative Data for Debrisoquine Interaction with Transporters
| Transporter | Compound | Parameter | Value | Reference |
| OCT1 | Debrisoquine | IC50 (for MPP+ uptake) | 6.2 ± 0.8 µM | [2] |
| OCT1 | Debrisoquine | Km | 5.9 ± 1.5 µM | [2] |
| OCT1 | Debrisoquine | Vmax | 41.9 ± 4.5 pmol/min/mg protein | [2] |
MPP+ (1-methyl-4-phenylpyridinium) is a model substrate for OCT1.
The lack of specific Ki and IC50 values for debrisoquine at SLC6A2 in the literature underscores a gap in the complete characterization of this prototypical pharmacogenetic drug's interaction with its primary therapeutic target.
SLC6A2 Modulators: A Comparative Overview
To provide a framework for understanding the potential interaction of debrisoquine with SLC6A2, this section presents quantitative data for known SLC6A2 inhibitors. These compounds are widely used in research and as therapeutic agents, primarily for the treatment of depression and attention-deficit/hyperactivity disorder (ADHD).[3]
Table 2: Inhibition Constants (Ki) of Selected SLC6A2 Inhibitors
| Compound | Class | Ki (nM) for SLC6A2 | Reference |
| Nisoxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | 1.9 | [4] |
| Desipramine | Tricyclic Antidepressant (TCA) | 4.2 | [5] |
| Reboxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | 1.1 | Not explicitly found in search results |
| Atomoxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | 5 | Not explicitly found in search results |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | 69.4 ± 2.9 | [6] |
Note: The Ki values can vary depending on the experimental conditions and assay used.
Experimental Protocols
The characterization of interactions between compounds like debrisoquine and transporters such as SLC6A2 relies on robust in vitro assays. The following sections detail the methodologies for two key experimental approaches.
Radioligand Binding Assay for SLC6A2
This assay is designed to determine the binding affinity (Ki) of a test compound for the norepinephrine transporter by measuring its ability to compete with a radiolabeled ligand that specifically binds to the transporter.[7][8][9]
Objective: To determine the inhibitory constant (Ki) of a test compound for SLC6A2.
Materials:
-
Membrane Preparation: Membranes from cells stably overexpressing human SLC6A2 (e.g., HEK293-hSLC6A2 cells).
-
Radioligand: A high-affinity radiolabeled ligand for SLC6A2, such as [³H]Nisoxetine.[7]
-
Test Compound: Debrisoquine sulfate or other SLC6A2 modulators.
-
Non-specific Binding Control: A high concentration of a known SLC6A2 inhibitor (e.g., 10 µM Desipramine) to determine non-specific binding.[7]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine.[7]
-
Scintillation Counter and Cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
Initiation: Add the membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).[7]
-
Termination: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[7]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay to determine the affinity of a compound for SLC6A2.
Norepinephrine Uptake Assay in SLC6A2-Expressing Cells
This functional assay measures the ability of a test compound to inhibit the transport of a substrate, such as norepinephrine, into cells that are engineered to express SLC6A2.[5]
Objective: To determine the inhibition potency (IC50) of a test compound on SLC6A2-mediated norepinephrine uptake.
Materials:
-
Cell Line: A human cell line stably overexpressing human SLC6A2 (e.g., HEK293-hSLC6A2 or SK-N-BE(2)C cells).[5]
-
Radiolabeled Substrate: [³H]Norepinephrine.[5]
-
Test Compound: Debrisoquine sulfate or other SLC6A2 modulators.
-
Uptake Buffer: A balanced salt solution (e.g., Krebs-Ringer-HEPES buffer).
-
Lysis Buffer: A solution to lyse the cells (e.g., 1% SDS).
-
Scintillation Counter and Cocktail.
Procedure:
-
Cell Plating: Seed the SLC6A2-expressing cells in a multi-well plate (e.g., 24- or 96-well) and allow them to adhere and grow to a confluent monolayer.[5]
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a specified time.
-
Initiation of Uptake: Add the radiolabeled substrate ([³H]Norepinephrine) to initiate the uptake process. The concentration of the substrate is typically kept at or below its Km value to ensure transport is the rate-limiting step.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) to measure the initial rate of uptake.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the uptake buffer and washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis: Lyse the cells with the lysis buffer.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity to determine the amount of intracellularly accumulated substrate.
-
Data Analysis:
-
Determine the specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor (non-specific uptake) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for a norepinephrine uptake assay to determine the inhibitory potency of a compound on SLC6A2.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway involving SLC6A2 and the logical relationship of debrisoquine's interaction.
SLC6A2 Signaling Pathway
The norepinephrine transporter (SLC6A2) plays a critical role in regulating noradrenergic signaling by clearing norepinephrine from the synaptic cleft.
References
- 1. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SLC6A2 modulators and how do they work? [synapse.patsnap.com]
- 4. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Debrisoquine Sulfate CYP2D6 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in human drug metabolism, responsible for the biotransformation of approximately 25% of clinically used drugs.[1][2] Inhibition of CYP2D6 can lead to significant drug-drug interactions (DDIs), resulting in altered drug efficacy and an increased risk of adverse effects.[3][4] Therefore, assessing the inhibitory potential of new chemical entities (NCEs) on CYP2D6 is a crucial step in drug discovery and development, as recommended by regulatory agencies like the FDA.[3][5]
Debrisoquine (B72478), an antihypertensive agent, is a classic and well-established probe substrate for phenotyping CYP2D6 activity.[6][7][8] It is primarily metabolized by CYP2D6 to its major metabolite, 4-hydroxydebrisoquine (B23357).[7][9][10][11][12] The ratio of debrisoquine to 4-hydroxydebrisoquine in urine or plasma is used to determine an individual's CYP2D6 metabolic phenotype (e.g., poor, extensive, or ultrarapid metabolizer).[7][8][13] In vitro, the rate of 4-hydroxydebrisoquine formation is a direct measure of CYP2D6 activity.
These application notes provide a detailed protocol for determining the in vitro inhibitory potential of a test compound on CYP2D6 activity using debrisoquine as the substrate. Two primary methodologies are described: a fluorescence-based assay suitable for high-throughput screening and a more definitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for accurate determination of IC50 values.
Principle of the Assay
The core principle of the CYP2D6 inhibition assay is to measure the enzymatic activity of CYP2D6 in the presence and absence of a test compound. CYP2D6, typically in the form of human liver microsomes (HLM) or recombinant enzymes, catalyzes the 4-hydroxylation of debrisoquine. The rate of formation of 4-hydroxydebrisoquine is quantified. A reduction in the rate of metabolite formation in the presence of the test compound indicates inhibition of CYP2D6. The concentration of the test compound that causes 50% inhibition of enzyme activity is known as the IC50 value.
Data Presentation
Quantitative data from CYP2D6 inhibition studies should be summarized for clear comparison. The following table provides an example of how to structure such data.
| Parameter | Value | Reference Compound (Quinidine) | Test Compound |
| Substrate (Debrisoquine) Concentration | Typically near Km (e.g., 5-10 µM) | 5 µM | 5 µM |
| Enzyme Source | Human Liver Microsomes or Recombinant CYP2D6 | HLM (0.2 mg/mL) | HLM (0.2 mg/mL) |
| Incubation Time | 10 - 30 minutes | 15 minutes | 15 minutes |
| Positive Control Inhibitor | Quinidine (B1679956) | N/A | N/A |
| IC50 Value | N/A | ~0.05 µM | [To be determined] |
| Inhibition Type (Optional) | N/A | Competitive | [To be determined] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of debrisoquine and the general experimental workflow for the CYP2D6 inhibition assay.
Experimental Protocols
High-Throughput Fluorescence-Based Inhibition Assay
This method is suitable for rapid screening of a large number of compounds. It often utilizes a fluorogenic probe substrate that is structurally similar to debrisoquine or a coupled enzyme system that produces a fluorescent signal upon metabolite formation. While direct fluorescent measurement of 4-hydroxydebrisoquine is not common, some commercial kits for CYP2D6 activity use substrates that become fluorescent after metabolism.[1][14][15] The general principles of these assays can be adapted.
a. Materials and Reagents:
-
Recombinant human CYP2D6 enzyme
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Debrisoquine sulfate
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor: Quinidine (e.g., 1 mM in water)
-
96-well black microplate
-
Fluorescence microplate reader
b. Experimental Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound and quinidine in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Assay Setup: In a 96-well plate, add the test compound dilutions, positive control, and a solvent control (vehicle) to respective wells.
-
Master Mix Preparation: Prepare a master mix containing the CYP2D6 enzyme and the NADPH regenerating system in the assay buffer.
-
Pre-incubation: Add the master mix to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding debrisoquine sulfate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C and measure the fluorescence signal at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes). The specific wavelengths will depend on the detection method used.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. Calculate the percent inhibition for each concentration of the test compound relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
LC-MS/MS-Based Inhibition Assay
This method is considered the gold standard for determining accurate IC50 values due to its high sensitivity and specificity in directly measuring the formation of 4-hydroxydebrisoquine.[16]
a. Materials and Reagents:
-
Human liver microsomes (HLM) or recombinant human CYP2D6
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH
-
Debrisoquine sulfate
-
4-hydroxydebrisoquine standard
-
Internal standard (e.g., a stable isotope-labeled 4-hydroxydebrisoquine or a structurally similar compound)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor: Quinidine
-
Acetonitrile (B52724) (ice-cold) for reaction termination
-
Microcentrifuge tubes or 96-well plates
-
LC-MS/MS system
b. Experimental Procedure:
-
Prepare Reagents: Prepare stock solutions and serial dilutions of the test compound and quinidine in the assay buffer.
-
Assay Incubation: In microcentrifuge tubes or a 96-well plate, combine HLM or recombinant CYP2D6, assay buffer, and the various concentrations of the test compound, positive control, or solvent control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Add debrisoquine sulfate to the mixture, followed by the addition of NADPH to start the reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate the protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples for the amount of 4-hydroxydebrisoquine formed using a validated LC-MS/MS method. The method should be optimized for the separation and detection of debrisoquine, 4-hydroxydebrisoquine, and the internal standard.[9][10][11][12]
-
Data Analysis: Calculate the rate of 4-hydroxydebrisoquine formation for each reaction. Determine the percent inhibition for each concentration of the test compound relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The debrisoquine sulfate CYP2D6 inhibition assay is a robust and reliable method for assessing the potential of new chemical entities to cause drug-drug interactions. The choice between a high-throughput fluorescence-based assay and a more definitive LC-MS/MS-based assay will depend on the stage of drug discovery and the specific requirements of the study. Following these detailed protocols will enable researchers to generate high-quality, reproducible data to inform critical decisions in the drug development process.
References
- 1. CYP2D6 Activity Assay Kit (Fluorometric) (ab211078) is not available | Abcam [abcam.com]
- 2. CYP2D6 Genotype Phenotype Discordance Due to Drug-Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 4. lnhlifesciences.org [lnhlifesciences.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of debrisoquine and 4-hydroxydebrisoquine b... [degruyterbrill.com]
- 12. Determination of debrisoquine and 4-hydroxydebrisoquine b... [degruyterbrill.com]
- 13. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. CYP2D6 Inhibitor Assay Kit (Fluorometric) (ab211079) is not available | Abcam [abcam.com]
- 16. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Azilsartan Medoxomil and Chlorthalidone in Clinical Trials for Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the clinical investigation of the fixed-dose combination of azilsartan (B1666440) medoxomil and chlorthalidone (B1668885) for the treatment of hypertension. This document is intended to guide researchers, scientists, and drug development professionals in designing and executing robust clinical trials.
Introduction
Hypertension is a major risk factor for cardiovascular diseases, and effective blood pressure control is crucial for reducing morbidity and mortality.[1][2][3][4] Combination therapy is often required to achieve target blood pressure goals.[1][5] The combination of azilsartan medoxomil, an angiotensin II receptor blocker (ARB), and chlorthalidone, a thiazide-like diuretic, has demonstrated superior efficacy in lowering blood pressure compared to other ARB-based therapies.[1][6]
Azilsartan medoxomil is a potent ARB that blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[6] Chlorthalidone is a long-acting diuretic that reduces blood volume by inhibiting sodium reabsorption in the distal convoluted tubule.[6] The complementary mechanisms of action of these two agents result in a synergistic blood pressure-lowering effect.
Signaling Pathways and Mechanism of Action
The antihypertensive effect of this combination therapy is achieved through the modulation of the Renin-Angiotensin-Aldosterone System (RAAS) and the promotion of diuresis.
Preclinical and Clinical Data Summary
Clinical trials have consistently demonstrated the efficacy and safety of the azilsartan medoxomil and chlorthalidone combination in patients with hypertension.
Key Clinical Trial Findings
| Trial Identifier | Phase | Key Findings | Reference |
| NCT00591773 | 3 | Azilsartan medoxomil (40 mg or 80 mg) with chlorthalidone (25 mg) resulted in significantly greater reductions in 24-hour mean systolic blood pressure compared to chlorthalidone alone.[7][8] | [7][8] |
| NCT01456169 | 3 | The fixed-dose combination of azilsartan medoxomil/chlorthalidone (40/12.5 mg and 40/25 mg) was effective in patients who did not achieve target blood pressure with azilsartan medoxomil monotherapy. | [9] |
| Cushman et al., 2012 | 3 | Azilsartan medoxomil plus chlorthalidone was more effective at reducing blood pressure than olmesartan (B1677269) plus hydrochlorothiazide (B1673439) in patients with stage 2 systolic hypertension.[6] | [6] |
Efficacy Data: Blood Pressure Reduction
The following table summarizes the blood pressure reductions observed in a key clinical trial.
| Treatment Group | Baseline SBP (mmHg) | Change from Baseline in 24-hour Mean SBP (mmHg) |
| Placebo + Chlorthalidone 25 mg | ~155 | -15.9 |
| Azilsartan Medoxomil 40 mg + Chlorthalidone 25 mg | ~155 | -31.7 |
| Azilsartan Medoxomil 80 mg + Chlorthalidone 25 mg | ~155 | -31.3 |
| Data from Weber et al., 2018 (NCT00591773)[7][8] |
Clinical Trial Protocols
The following section outlines a model protocol for a Phase 3 clinical trial investigating the efficacy and safety of fixed-dose azilsartan medoxomil and chlorthalidone.
Study Design and Workflow
References
- 1. Azilsartan medoxomil/chlorthalidone a new effective antihypertensive combination [cardiology-journal.ru]
- 2. researchgate.net [researchgate.net]
- 3. Advancing antihypertensive drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypertension Clinical Trials - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Efficacy of azilsartan medoxomil with chlorthalidone in hypertension - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A randomized trial of the efficacy and safety of azilsartan medoxomil combined with chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized trial of the efficacy and safety of azilsartan medoxomil combined with chlorthalidone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for In Vivo Dose-Response Analysis of Debrisoquine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debrisoquine (B72478), an antihypertensive agent, serves as a critical probe drug for phenotyping the activity of the cytochrome P450 enzyme CYP2D6.[1] The metabolism of debrisoquine is subject to genetic polymorphism, leading to significant inter-individual variations in its pharmacokinetics and pharmacodynamics.[1] Individuals can be classified as poor, extensive, or ultrarapid metabolizers based on their ability to hydroxylate debrisoquine.[2] This variation in metabolism can profoundly impact the drug's efficacy and potential for adverse effects.[1] Understanding the dose-response relationship of debrisoquine sulfate (B86663) in vivo is paramount for clinical trial design, personalized medicine, and the development of other drugs metabolized by CYP2D6.[3]
These application notes provide a comprehensive overview of the in vivo dose-response analysis of debrisoquine sulfate, including detailed experimental protocols for both preclinical and clinical studies, data presentation in tabular format, and visualization of key pathways.
Data Summary
The following tables summarize quantitative data related to the pharmacokinetics and metabolism of debrisoquine sulfate from in vivo studies.
Table 1: Pharmacokinetic Parameters of Debrisoquine and 4-Hydroxydebrisoquine (B23357) in Humans
| Parameter | Debrisoquine (D) | 4-Hydroxydebrisoquine (HD) | Reference |
| Peak Plasma Concentration (Time to Peak) | Occurs 2 hours after a single dose | Occurs 2 hours after a single dose | [4] |
| Elimination Half-Life (from urine) | 16.2 ± 5.7 hours | 9.6 ± 3.7 hours | [4] |
| Renal Clearance (multiple dosing) | 282 ± 88 ml/min | 371 ± 178 ml/min | [4] |
Table 2: Debrisoquine Metabolic Ratio (MR) in Relation to CYP2D6 Genotype in Humans (20 mg oral dose)
| CYP2D6 Genotype (Number of Functional Genes) | Debrisoquine AUC (0-8h) Ratio | 4-Hydroxydebrisoquine AUC (0-8h) Ratio | Debrisoquine Metabolic Ratio (Urine 0-8h) | Reference |
| Poor Metabolizers (0) | 22 | 1 | > 12.6 | [5] |
| Heterozygous Extensive Metabolizers (1) | 22 | 7 | < 12.6 | [5] |
| Homozygous Extensive Metabolizers (2) | 7 | 19 | < 12.6 | [5] |
| Ultrarapid Metabolizers (3/4) | 6 | 28 | Very Low (<1.0) | [2][5] |
| Ultrarapid Metabolizers (13) | 1 | 17 | Very Low (<1.0) | [5] |
Note: The metabolic ratio (MR) is calculated as the amount of debrisoquine divided by the amount of 4-hydroxydebrisoquine in urine collected over 8 hours.[6] An MR > 12.6 is indicative of a poor metabolizer phenotype in Caucasian populations.[6]
Signaling and Metabolic Pathways
Debrisoquine Metabolism via CYP2D6
Debrisoquine is primarily metabolized in the liver by the CYP2D6 enzyme to its main metabolite, 4-hydroxydebrisoquine.[6] Minor metabolites are also formed.[3] The efficiency of this metabolic conversion is genetically determined and is the basis for CYP2D6 phenotyping.
Mechanism of Action: Inhibition of Norepinephrine (B1679862) Release
Debrisoquine exerts its antihypertensive effect by acting as a sympatholytic agent. It is taken up into presynaptic noradrenergic neurons by the norepinephrine transporter (NET).[7] Once inside the neuron, it is concentrated in synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2), where it displaces norepinephrine, leading to a depletion of norepinephrine stores and reduced release into the synaptic cleft upon neuronal stimulation.[7]
Experimental Protocols
Preclinical In Vivo Dose-Response Study in Rodents (Rat Model)
This protocol outlines a general procedure for conducting a dose-response study of debrisoquine sulfate in rats.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Age: 6-8 weeks old.
-
Sex: Both male and female, housed separately.
-
Acclimation: Acclimate animals for at least 5 days prior to the study.
2. Experimental Design:
-
Groups: At least three dose groups and one control group (vehicle).
-
Animals per group: Minimum of 10 animals per sex per group.
-
Dose levels: To be determined from acute toxicity studies. A suggested starting range could be 1, 5, and 25 mg/kg.
-
Route of administration: Oral gavage is a common and relevant route.
-
Vehicle: Sterile water or saline.
3. Dosing and Sample Collection Workflow:
4. Sample Collection and Processing:
-
Blood: Collect blood samples (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Urine: House animals in metabolic cages for timed urine collection. Measure urine volume and store samples at -80°C.
5. Bioanalytical Method (LC-MS/MS for Plasma and Urine):
-
A validated LC-MS/MS method is recommended for the simultaneous quantification of debrisoquine and 4-hydroxydebrisoquine.
6. Sample Preparation for LC-MS/MS:
-
Plasma:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples.
-
-
Urine:
-
Thaw urine samples.
-
Centrifuge to remove any particulate matter.
-
Dilute the supernatant with the initial mobile phase before injection.
-
Clinical Protocol for CYP2D6 Phenotyping in Humans
This protocol is for determining the CYP2D6 phenotype in human subjects using a single oral dose of debrisoquine sulfate.
1. Subject Selection:
-
Healthy adult volunteers.
-
Obtain written informed consent.
-
Exclude subjects with a history of hypotension, cardiovascular disease, or those taking medications known to interact with CYP2D6.
2. Study Procedure:
-
Subjects should fast overnight before debrisoquine administration.
-
Administer a single oral dose of 10 mg debrisoquine sulfate with water.[2]
-
Collect a baseline urine sample before dosing.
-
Collect all urine for 8 hours post-dose.[6]
-
Record the total urine volume.
-
Aliquot and store urine samples at -20°C or lower until analysis.
3. Safety Monitoring:
-
Monitor blood pressure and heart rate at baseline and periodically for up to 8 hours post-dose, as debrisoquine can cause hypotension.[8]
-
Educate subjects on the potential for dizziness and advise them to avoid activities requiring alertness.[8]
4. Analytical Method (HPLC-UV or LC-MS/MS for Urine):
-
HPLC-UV Method: [9]
-
Column: C18 extraction column.
-
Mobile Phase: To be optimized based on the specific column and system.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
-
Sample Preparation (Urine):
-
Thaw and centrifuge the urine sample.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Elute the analytes and inject them into the HPLC system.
-
5. Data Analysis:
-
Quantify the concentrations of debrisoquine and 4-hydroxydebrisoquine in the 8-hour urine collection.
-
Calculate the metabolic ratio (MR) as: MR = [Debrisoquine] / [4-Hydroxydebrisoquine].
-
Classify subjects based on their MR (e.g., in Caucasians: Poor Metabolizers with MR > 12.6, Extensive Metabolizers with MR < 12.6).[6]
Conclusion
The in vivo dose-response analysis of debrisoquine sulfate is a well-established method for evaluating CYP2D6 activity. The protocols and data presented in these application notes provide a framework for researchers to design and conduct robust preclinical and clinical studies. Careful consideration of the experimental design, particularly in dose selection and safety monitoring, is crucial for obtaining reliable and meaningful results. The use of validated bioanalytical methods is essential for the accurate quantification of debrisoquine and its metabolites, which is the cornerstone of this analysis. This information is vital for advancing our understanding of pharmacogenetics and for the development of safer and more effective drugs.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Tolterodine does not affect the human in vivo metabolism of the probe drugs caffeine, debrisoquine and omeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolism of [14C]-debrisoquine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Debrisoquine | 775 Publications | 20043 Citations | Top Authors | Related Topics [scispace.com]
- 5. idexxbioanalytics.com [idexxbioanalytics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 8. The metabolism of [14C]-debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
Application Notes and Protocols for Tendor Solutions in Cell Culture
Product Name: Tendor™ Cell Culture Supplement Catalog Number: TEN-001 For Research Use Only (RUO)
Introduction
This compound™ is a novel, chemically defined cell culture supplement designed to enhance the proliferation and metabolic activity of a wide range of mammalian cell lines. Its primary active component, a synthesized small molecule named Tendrolin, modulates key cellular signaling pathways to promote optimal growth conditions, particularly for cells under stress or in high-density cultures. This document provides detailed protocols for the preparation and application of this compound™ solutions in routine cell culture experiments.
Mechanism of Action
This compound™'s active molecule, Tendrolin, acts as a potent activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway. By binding to and stabilizing the mTORC1 complex, this compound™ promotes downstream signaling that leads to increased protein synthesis, lipid synthesis, and cell growth, while inhibiting autophagy. This mechanism makes it particularly effective for enhancing the yield of recombinant protein production and for the rapid expansion of cell populations for various downstream applications.
Diagram of this compound™ Mechanism of Action
Caption: this compound™ enhances the mTOR signaling pathway to promote cell growth.
Applications
-
Enhanced Cell Proliferation: Increase the rate of cell division for faster scale-up.
-
Improved Cell Viability: Protect cells from apoptosis induced by nutrient limitation or other stressors.
-
Increased Protein Yield: Boost recombinant protein production in CHO, HEK293, and other common expression systems.
-
Support for High-Density Cultures: Maintain cell health and productivity in perfusion or fed-batch bioreactor systems.
Quantitative Data Summary
The following tables summarize the recommended working concentrations and expected outcomes when using this compound™ with common cell lines. Data was generated from in-house validation studies.
Table 1: Recommended this compound™ Working Concentrations
| Cell Line | Base Medium | Recommended Concentration (µM) |
|---|---|---|
| HEK293 | DMEM + 10% FBS | 1.0 - 5.0 |
| CHO-K1 | F-12K + 10% FBS | 2.5 - 7.5 |
| HeLa | EMEM + 10% FBS | 0.5 - 2.5 |
| Jurkat | RPMI-1640 + 10% FBS | 5.0 - 10.0 |
Table 2: Performance Metrics with this compound™ Supplementation (72-hour culture)
| Cell Line | This compound™ (µM) | Fold Increase in Cell Density (vs. Control) | % Increase in Viability (vs. Control) | Fold Increase in Protein Yield (vs. Control) |
|---|---|---|---|---|
| HEK293 | 5.0 | 1.8x | 15% | 2.2x |
| CHO-K1 | 7.5 | 1.6x | 12% | 2.5x |
| HeLa | 2.5 | 2.1x | 18% | N/A |
| Jurkat | 10.0 | 1.5x | 25% | N/A |
Protocols
Protocol 1: Preparation of this compound™ Stock Solution
Materials:
-
This compound™ powder (1 mg vial)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile 0.22 µm filter
Procedure:
-
Reconstitution: Under sterile conditions (e.g., in a biosafety cabinet), add 500 µL of DMSO to the 1 mg vial of this compound™ to create a 10 mM stock solution.
-
Dissolution: Gently vortex the vial for 30 seconds to ensure the powder is completely dissolved.
-
Sterilization (Optional but Recommended): For long-term storage, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 6 months or at -80°C for up to 12 months.
Diagram of Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound™ stock solution.
Protocol 2: General Application of this compound™ to Adherent Cell Cultures
Materials:
-
Cultured cells in flasks or plates
-
Complete cell culture medium (pre-warmed to 37°C)
-
This compound™ 10 mM stock solution
-
Pipettes and sterile tips
Procedure:
-
Cell Seeding: Seed cells at your desired density in a culture vessel and allow them to adhere for 12-24 hours.
-
Prepare Working Solution: Thaw an aliquot of the 10 mM this compound™ stock solution. Dilute the stock solution directly into pre-warmed complete culture medium to achieve the final desired concentration (refer to Table 1). For example, to make 10 mL of medium with a 5 µM this compound™ concentration, add 5 µL of the 10 mM stock solution to 10 mL of medium (a 1:2000 dilution).
-
Medium Exchange: Aspirate the old medium from the cell culture vessel.
-
Treatment: Add the this compound™-containing medium to the cells.
-
Incubation: Return the cells to the incubator and culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Monitoring: Monitor cell health, confluency, and proliferation as required by your experimental design. For continuous treatment, replace the medium with fresh this compound™-containing medium every 48-72 hours.
Protocol 3: Assessing Cell Proliferation with this compound™ using a Dye Dilution Assay
Materials:
-
Suspension or adherent cells
-
Cell proliferation dye (e.g., CFSE)
-
This compound™-containing medium and control medium
-
Flow cytometer
Procedure:
-
Cell Labeling: Label your cells with the proliferation dye according to the manufacturer’s protocol.
-
Experimental Setup: Split the labeled cell population into two groups:
-
Control Group: Resuspend cells in standard culture medium.
-
This compound™ Group: Resuspend cells in culture medium containing the optimal concentration of this compound™.
-
-
Culture: Plate the cells and culture for a period that allows for several cell divisions (e.g., 72-96 hours).
-
Harvesting: At desired time points (e.g., 0, 24, 48, 72 hours), harvest the cells. For adherent cells, use a gentle dissociation reagent.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. Each cell division will result in a halving of the fluorescence intensity, allowing for the quantification of proliferation.
-
Data Interpretation: Compare the proliferation profiles of the this compound™-treated group versus the control group. The this compound™ group is expected to show a higher number of cell divisions over the time course.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Debrisoquine and 4-Hydroxydebrisoquine in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Debrisoquine (B72478) is an antihypertensive drug that is extensively metabolized by the polymorphic cytochrome P450 enzyme CYP2D6 to its primary metabolite, 4-hydroxydebrisoquine (B23357).[1][2][3] The ratio of debrisoquine to its 4-hydroxy metabolite in urine is a well-established method for phenotyping individuals as poor, extensive, or ultrarapid metabolizers of CYP2D6 substrates.[1][2][3][4] This phenotyping is crucial in both clinical and research settings to predict drug response and avoid adverse drug reactions for numerous clinically important drugs metabolized by CYP2D6.[1][2][3][5] This application note provides a detailed HPLC method for the simultaneous determination of debrisoquine and 4-hydroxydebrisoquine in human urine.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (HPLC) for the separation and quantification of debrisoquine and its metabolite, 4-hydroxydebrisoquine. Following sample preparation to isolate the analytes from the urine matrix, the compounds are separated on a C18 or a CN-reverse phase column with an isocratic mobile phase. Detection is achieved using either ultraviolet (UV) or fluorescence (FLD) detectors, with FLD offering enhanced sensitivity.[6][7][8] Quantification is performed by comparing the peak areas of the analytes to those of known standards.
Experimental Protocols
Two primary methodologies are presented below, one utilizing UV detection and the other fluorescence detection.
Protocol 1: HPLC with UV Detection
This protocol is based on a simple and accurate method for routine analysis.[1][2][3]
3.1. Materials and Reagents
-
Debrisoquine sulfate (B86663) and 4-hydroxydebrisoquine hydrobromide standards
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium hydroxide
-
Dichloromethane
-
Isopropanol
-
Water (Milli-Q or equivalent)
-
C18 Solid-Phase Extraction (SPE) columns
3.2. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add an internal standard (e.g., guanoxan).
-
Alkalinize the urine sample to a pH of approximately 11-12 with sodium hydroxide.
-
Condition a C18 SPE column by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the alkalinized urine sample onto the SPE column.
-
Wash the column with 1 mL of water.
-
Elute the analytes with 1 mL of a mixture of methanol and acetonitrile (e.g., 70:30 v/v).[3]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.3. HPLC Conditions
| Parameter | Value |
| Column | C18, e.g., 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer) |
| Flow Rate | 0.8 mL/min[1][2][3] |
| Injection Volume | 50 µL |
| Detection | UV at 210 nm[1][2][3] |
| Run Time | Less than 10 minutes[1][2][3] |
3.4. Data Analysis
The concentrations of debrisoquine and 4-hydroxydebrisoquine are determined by comparing their peak heights or areas to a standard calibration curve. The metabolic ratio (MR) is then calculated as the molar concentration ratio of debrisoquine to 4-hydroxydebrisoquine.
Protocol 2: HPLC with Fluorescence Detection
This protocol offers higher sensitivity, making it suitable for studies requiring lower limits of detection.[6][7][8]
3.1. Materials and Reagents
-
Debrisoquine and 4-hydroxydebrisoquine standards
-
Sodium chloride
-
Sodium hydroxide
-
Dichloromethane
-
Isopropanol
-
Acetate (B1210297) buffer (0.25 M, pH 5.0)[6][7]
-
Acetonitrile (HPLC grade)
3.2. Sample Preparation (Liquid-Liquid Extraction)
-
Take 400 µL of urine and add the internal standard (metoprolol, 20 µg/mL).[6][7]
-
Add 80 mg of sodium chloride to the sample.
-
Alkalinize the urine to pH 9.0 by adding 50 µL of 0.4 M sodium hydroxide.[6]
-
Perform extraction with a mixture of dichloromethane:isopropanol (6:4, v/v).[6]
-
Vortex for 1 minute and then centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the dried extract in 100 µL of the mobile phase.[6]
3.3. HPLC Conditions
| Parameter | Value |
| Column | CN-reverse-phase, 5 µm, 250 x 4.6 mm[6][7] |
| Mobile Phase | 0.25 M acetate buffer (pH 5.0) and acetonitrile (9:1, v/v)[6][7] |
| Flow Rate | 0.7 mL/min[6][7] |
| Injection Volume | 50 µL[6] |
| Detection | Fluorescence: Excitation λ = 210 nm, Emission λ = 290 nm[6][7] |
3.4. Expected Retention Times
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative data from the cited HPLC methods.
Table 1: Linearity and Sensitivity
| Analyte | Method | Linearity Range (ng/mL) | Sensitivity (LOD, ng/mL) | Citation |
| Debrisoquine | HPLC-FLD | 390 - 6240 | 3 | [6][7] |
| 4-Hydroxydebrisoquine | HPLC-FLD | 750 - 12000 | 6 | [6][7] |
Table 2: Precision
| Analyte | Method | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Citation |
| Debrisoquine | HPLC-UV | < 4% | < 4% | [1][2][3] |
| 4-Hydroxydebrisoquine | HPLC-UV | < 4% | < 4% | [1][2][3] |
| Debrisoquine | HPLC-FLD | 5.7% | 8.2% | [6][7] |
| 4-Hydroxydebrisoquine | HPLC-FLD | 5.3% | 8.2% | [6][7] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of debrisoquine and 4-hydroxydebrisoquine.
Caption: Workflow for debrisoquine and 4-hydroxydebrisoquine analysis.
Signaling Pathway: Debrisoquine Metabolism
The metabolism of debrisoquine to 4-hydroxydebrisoquine is a key pathway for CYP2D6 activity assessment.
Caption: Metabolic pathway of debrisoquine via CYP2D6.
References
- 1. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of debrisoquine and 4-hydroxydebrisoquine b... [degruyterbrill.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. scielo.br [scielo.br]
- 7. A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Debrisoquine Sulfate in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Debrisoquine (B72478) sulfate (B86663) is a potent adrenergic neuron blocking agent that has been historically used as an antihypertensive drug. In the context of animal research, it serves as a valuable pharmacological tool for investigating the sympathetic nervous system and for phenotyping cytochrome P450 2D6 (CYP2D6) metabolic activity. Its mechanism of action involves the selective uptake by norepinephrine (B1679862) transporters into sympathetic nerve endings, leading to the gradual depletion of norepinephrine stores within these neurons.[1] This targeted action makes it a specific instrument for studying the physiological and behavioral consequences of reduced sympathetic tone.
Furthermore, debrisoquine is extensively metabolized by the CYP2D6 enzyme, with its primary metabolite being 4-hydroxydebrisoquine (B23357).[2][3][4] The ratio of debrisoquine to its 4-hydroxy metabolite in urine or plasma is a well-established biomarker for CYP2D6 activity, allowing for the classification of animals into different metabolizer phenotypes (e.g., poor, extensive, or ultra-rapid metabolizers).[3] This is particularly crucial in drug development for predicting potential drug-drug interactions and for understanding the pharmacokinetics of compounds metabolized by the same enzymatic pathway.
Common animal models for studying the effects of debrisoquine sulfate include rats and mice. The choice of model often depends on the specific research question, with rats being frequently used for cardiovascular and metabolic studies, while mice, including genetically modified strains, are valuable for pharmacogenetic and mechanistic investigations.
Experimental Protocols
Protocol 1: Oral Administration of Debrisoquine Sulfate for CYP2D6 Phenotyping in Rodents
This protocol outlines the procedure for administering debrisoquine sulfate to rats or mice via oral gavage to assess CYP2D6 metabolic activity.
Materials:
-
Debrisoquine sulfate powder
-
Sterile water for injection or 0.9% sterile saline
-
Warming plate or water bath
-
Vortex mixer
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Metabolic cages for urine collection
-
Analytical equipment for measuring debrisoquine and 4-hydroxydebrisoquine (e.g., HPLC, LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Solution Preparation:
-
Calculate the required amount of debrisoquine sulfate based on the number of animals and the desired dose.
-
Debrisoquine sulfate is soluble in water at 20 mg/mL with heating. For a typical dose, a lower concentration will suffice.
-
Prepare the dosing solution by dissolving debrisoquine sulfate in sterile water or saline. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Allow the solution to cool to room temperature before administration.
-
-
Dosing:
-
Accurately weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus and deliver the solution slowly.
-
The recommended maximum oral gavage volume for mice is 10 mL/kg and for rats is 20 mL/kg.
-
-
Sample Collection:
-
House the animals in individual metabolic cages immediately after dosing.
-
Collect urine over a specified period, typically 8 or 24 hours.
-
-
Sample Analysis:
-
Measure the concentrations of debrisoquine and 4-hydroxydebrisoquine in the collected urine samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the metabolic ratio (MR) of debrisoquine to 4-hydroxydebrisoquine.
-
Classify animals into metabolizer phenotypes based on the distribution of the MR values.
-
Protocol 2: Intraperitoneal Administration of Debrisoquine Sulfate for Cardiovascular Studies in Rodents
This protocol describes the procedure for administering debrisoquine sulfate to rats or mice via intraperitoneal (IP) injection to investigate its effects on the cardiovascular system.
Materials:
-
Debrisoquine sulfate powder
-
Sterile 0.9% saline
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Equipment for monitoring cardiovascular parameters (e.g., telemetry, blood pressure cuffs)
Procedure:
-
Animal Preparation: Acclimate animals and, if necessary, surgically implant telemetry devices for continuous monitoring of cardiovascular parameters. Allow for a sufficient recovery period post-surgery.
-
Solution Preparation:
-
Prepare a sterile solution of debrisoquine sulfate in 0.9% saline at the desired concentration. Ensure complete dissolution.
-
-
Dosing:
-
Weigh each animal to calculate the injection volume.
-
Restrain the animal appropriately.
-
Lift the animal's hindquarters and locate the injection site in the lower abdominal quadrant, avoiding the midline and major organs.
-
Insert the needle at a 30-45 degree angle and inject the solution.
-
The recommended maximum IP injection volume is 10 mL/kg for both mice and rats.
-
-
Cardiovascular Monitoring:
-
Continuously monitor cardiovascular parameters such as blood pressure and heart rate before, during, and after drug administration at specified time points.
-
-
Data Analysis:
-
Analyze the changes in cardiovascular parameters in response to debrisoquine sulfate administration.
-
Data Presentation
Table 1: Dosage and Administration of Debrisoquine Sulfate in Animal Models
| Animal Model | Application | Route of Administration | Dose Range | Vehicle | Reference(s) |
| Mouse | CYP2D6 Phenotyping | Oral Gavage | 2.5 mg/kg | Water | [5] |
| Rat | CYP2D6 Phenotyping | Oral Gavage | 5 - 10 mg/kg (suggested) | Water/Saline | Inferred from general practice |
| Dog | Cardiovascular Studies | Oral | 2.5 mg/kg | Not Specified |
Table 2: Pharmacokinetic Parameters of Debrisoquine in Mice (2.5 mg/kg, Oral)
| Parameter | Value | Unit | Reference |
| Cmax (Wild-type) | ~100 | ng/mL | [5] |
| Tmax (Wild-type) | ~1 | hour | [5] |
| Cmax (CYP2D6-humanized) | ~50 | ng/mL | [5] |
| Tmax (CYP2D6-humanized) | ~2 | hours | [5] |
Table 3: Toxicological Data for Debrisoquine Sulfate
| Animal Model | Route of Administration | LD50 | Reference |
| Neonatal Rat | Oral | 88 ± 18 | mg/kg |
| Adult Rat | Oral | 1580 ± 163 | mg/kg |
Visualizations
Caption: Signaling pathway of Debrisoquine sulfate in a sympathetic neuron.
Caption: General experimental workflow for Debrisoquine sulfate administration.
References
- 1. news-medical.net [news-medical.net]
- 2. Debrisoquine | 775 Publications | 20043 Citations | Top Authors | Related Topics [scispace.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Metabolism of debrisoquine sulfate. Identification of some urinary metabolites in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for the Safe Administration of Debrisoquine in Clinical Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Debrisoquine (B72478) is an antihypertensive agent that is primarily metabolized by the polymorphic cytochrome P450 enzyme CYP2D6. Due to the significant variability in CYP2D6 activity across the population, debrisoquine is now predominantly used as a probe drug in clinical studies to phenotype individuals based on their CYP2D6 metabolic capacity. This protocol provides a comprehensive guide for the safe administration of debrisoquine in a clinical research setting, with a focus on participant safety, accurate phenotyping, and data integrity. The primary safety concern associated with debrisoquine administration is hypotension, particularly in individuals with low CYP2D6 activity, known as "poor metabolizers" (PMs).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for CYP2D6 phenotyping using debrisoquine.
Table 1: Debrisoquine Dosing for CYP2D6 Phenotyping
| Parameter | Value | Reference |
| Single Oral Dose | 10 mg - 20 mg | [2] |
Table 2: CYP2D6 Metabolizer Phenotype Classification based on Debrisoquine Metabolic Ratio (MR)
| Phenotype | Metabolic Ratio (MR) (Debrisoquine/4-hydroxydebrisoquine (B23357) in 8-hour urine) | Prevalence in Caucasians |
| Ultrarapid Metabolizer (UM) | < 0.2 | 1-2% |
| Extensive Metabolizer (EM) | 0.2 - 12.6 | 85-90% |
| Intermediate Metabolizer (IM) | Data not consistently defined, often grouped with EMs. Phenotypically between EM and PM. | Variable |
| Poor Metabolizer (PM) | > 12.6 | 5-10% |
Note: The antimode for distinguishing between Poor and Extensive Metabolizers in Caucasian populations is a Metabolic Ratio of 12.6.[3] This value may differ in other ethnic populations.
Experimental Protocols
2.1. Participant Screening and Enrollment
A thorough screening process is essential to ensure participant safety.
Inclusion Criteria:
-
Healthy adult volunteers or patient populations as per the specific study protocol.
-
Age 18-65 years.
-
Willing and able to provide written informed consent.
Exclusion Criteria:
-
History of hypotension or orthostatic hypotension.
-
Systolic blood pressure < 110 mmHg or diastolic blood pressure < 60 mmHg at screening.
-
Known hypersensitivity to debrisoquine or related compounds.
-
Use of medications known to be strong inhibitors or inducers of CYP2D6 within the last 30 days (see Table 3).
-
Pregnancy or lactation.
-
Significant cardiovascular, renal, or hepatic disease.
Table 3: Examples of Drugs with Potential for Interaction with Debrisoquine (CYP2D6 Substrates, Inhibitors, and Inducers)
| Class | Examples |
| Strong CYP2D6 Inhibitors | Bupropion, Fluoxetine, Paroxetine, Quinidine, Terbinafine |
| Moderate CYP2D6 Inhibitors | Duloxetine, Sertraline, Cimetidine |
| CYP2D6 Substrates (potential for competitive inhibition) | Codeine, Tramadol, Metoprolol, Carvedilol, Amitriptyline, Risperidone |
| CYP2D6 Inducers (less common) | Rifampin (also a potent inducer of other CYPs) |
This is not an exhaustive list. A comprehensive review of all concomitant medications is required.
2.2. Informed Consent
The informed consent process must be conducted by a qualified investigator and should include a clear explanation of the following in lay terms:[4][5]
-
The purpose of the study is to determine their metabolic phenotype for a specific enzyme (CYP2D6).
-
The procedures involved, including the administration of a single dose of debrisoquine and the collection of all urine for 8 hours.
-
The primary risk is a temporary drop in blood pressure (hypotension), which may cause dizziness or fainting.[1]
-
The safety measures that will be in place, including blood pressure monitoring.
-
The potential for drug-drug interactions and the importance of disclosing all medications.
-
The voluntary nature of participation and the right to withdraw at any time.
2.3. Debrisoquine Administration and Sample Collection Protocol
-
Baseline Assessment:
-
Record baseline vital signs, including blood pressure and heart rate, in both supine and standing positions.
-
Administer a standardized light meal 1-2 hours before debrisoquine administration.
-
-
Debrisoquine Administration:
-
Administer a single oral dose of 10 mg or 20 mg of debrisoquine with a standardized volume of water.
-
Record the exact time of administration.
-
-
Urine Collection:
-
Immediately after dosing, the participant should void their bladder, and this urine is discarded.
-
Collect all urine produced for the next 8 hours in a single container.
-
Record the total volume of urine collected over the 8-hour period.
-
Aliquot and store urine samples at -20°C or lower until analysis.
-
2.4. Safety Monitoring: Blood Pressure
Close monitoring of blood pressure is the most critical safety measure.
Protocol for Blood Pressure Monitoring:
-
Frequency:
-
Baseline (pre-dose).
-
Every 30 minutes for the first 2 hours post-dose.
-
Hourly for the next 6 hours (up to the end of the urine collection period).
-
-
Procedure:
-
Measurements should be taken in a quiet setting after the participant has been resting in a supine position for at least 5 minutes.
-
Also, measure blood pressure in the standing position to assess for orthostatic hypotension.
-
-
Actionable Thresholds for Hypotension:
-
Systolic Blood Pressure: < 90 mmHg or a decrease of > 30 mmHg from baseline.
-
Diastolic Blood Pressure: < 60 mmHg or a decrease of > 20 mmHg from baseline.
-
Symptoms: Report of dizziness, lightheadedness, or fainting.
-
-
Intervention for Hypotension:
-
Have the participant lie down in a supine position with their legs elevated.
-
Increase the frequency of blood pressure monitoring.
-
If symptoms persist or blood pressure does not improve, the study physician should be notified immediately.
-
2.5. Sample Analysis: HPLC Method for Debrisoquine and 4-Hydroxydebrisoquine
High-performance liquid chromatography (HPLC) is a common and reliable method for the quantification of debrisoquine and its primary metabolite, 4-hydroxydebrisoquine, in urine.[6]
Brief HPLC Methodology:
-
Sample Preparation: Urine samples are typically subjected to solid-phase extraction to concentrate the analytes and remove interfering substances.
-
Chromatographic Separation: A C18 reverse-phase column is commonly used with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV or fluorescence detection is employed for quantification.
-
Quantification: The concentrations of debrisoquine and 4-hydroxydebrisoquine are determined by comparing their peak areas to those of known standards.
-
Calculation of Metabolic Ratio (MR):
-
MR = (Concentration of Debrisoquine) / (Concentration of 4-hydroxydebrisoquine)
-
Mandatory Visualizations
Debrisoquine Metabolic Pathway
Caption: Debrisoquine is primarily metabolized to 4-hydroxydebrisoquine by the CYP2D6 enzyme.
Experimental Workflow for Debrisoquine Phenotyping
Caption: Workflow for CYP2D6 phenotyping using debrisoquine from screening to analysis.
References
- 1. A protocol for the safe administration of debrisoquine in biochemical epidemiologic research protocols for hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 5. How to obtain informed consent for research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid high-performance liquid chromatographic method for determination of debrisoquine and 4-hydroxy-debrisoquine in urine for CYP2D6 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYP2D6 Activity Phenotyping
A comprehensive guide for researchers, scientists, and drug development professionals on the principles and methods for determining Cytochrome P450 2D6 (CYP2D6) enzyme activity.
Note: Information regarding a specific technology or product named "Tendor" for CYP2D6 phenotyping could not be found in the public domain or scientific literature. The following application notes and protocols describe the well-established and widely used methods for CYP2D6 activity phenotyping.
Introduction to CYP2D6 Phenotyping
The Cytochrome P450 2D6 (CYP2D6) enzyme is a critical component of drug metabolism, responsible for the biotransformation of approximately 25% of clinically used drugs.[1] These include medications from various therapeutic classes such as antidepressants, antipsychotics, beta-blockers, and opioids. The gene encoding CYP2D6 is highly polymorphic, with over 100 known alleles, leading to significant interindividual variability in enzyme activity.[2][3] This variability can result in a range of metabolic capacities, from poor to ultra-rapid metabolism of CYP2D6 substrates.
CYP2D6 phenotyping is the process of assessing the functional activity of the CYP2D6 enzyme in an individual. This is crucial for personalized medicine, as it helps predict how a patient will respond to a particular drug, thereby guiding dose adjustments to optimize efficacy and minimize the risk of adverse drug reactions. Phenotyping is typically achieved by administering a probe drug, a known CYP2D6 substrate, and then measuring the ratio of the parent drug to its metabolite in a biological sample such as urine, plasma, or saliva.[1][4]
CYP2D6 Metabolizer Phenotypes
Individuals can be classified into different phenotype groups based on their CYP2D6 enzyme activity. These classifications are essential for clinical interpretation and therapeutic decisions.
| Phenotype | Description | Genotype Examples | Clinical Implication |
| Ultra-rapid Metabolizer (UM) | Significantly increased enzyme activity. | Gene duplication (e.g., 1/1xN, 1/2xN) | May require higher doses of drugs that are CYP2D6 substrates to achieve therapeutic effect. Increased risk of toxicity from drugs activated by CYP2D6. |
| Normal Metabolizer (NM) | Fully functional enzyme activity. | Two normal function alleles (e.g., 1/1, 1/2) | Standard dosing recommendations are generally appropriate. |
| Intermediate Metabolizer (IM) | Decreased enzyme activity. | One normal and one reduced function allele (e.g., 1/41), or two reduced function alleles (e.g., 10/10) | May require lower doses of drugs that are CYP2D6 substrates to avoid adverse effects. |
| Poor Metabolizer (PM) | Severely reduced or no enzyme activity. | Two non-functional alleles (e.g., 4/4, 4/5) | High risk of toxicity from standard doses of drugs that are CYP2D6 substrates. Prodrugs that are activated by CYP2D6 may be ineffective. |
Experimental Protocol: CYP2D6 Phenotyping Using Dextromethorphan (B48470)
Dextromethorphan (DM) is a widely used and well-validated probe drug for in vivo assessment of CYP2D6 activity. The protocol below outlines a general procedure for phenotyping using DM.
1. Subject Preparation:
-
Subjects should abstain from any known CYP2D6 inhibitors or inducers for at least 7 days prior to the study.
-
A baseline biological sample (urine or blood) may be collected.
2. Probe Drug Administration:
-
A single oral dose of dextromethorphan (typically 15-30 mg) is administered to the subject with a glass of water.[4]
3. Sample Collection:
-
Urine: Urine is collected over a specified period, commonly 8 hours post-dose.[1] The total volume is recorded.
-
Plasma: A blood sample is collected at a specific time point, often 3 hours post-dose, into a tube containing an anticoagulant (e.g., EDTA).[1][4] Plasma is separated by centrifugation.
-
Saliva: A saliva sample can be collected at the same time as the blood sample.[4]
4. Sample Processing and Analysis:
-
The concentrations of dextromethorphan (DM) and its primary CYP2D6-mediated metabolite, dextrorphan (B195859) (DX), are quantified in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4]
5. Calculation of Metabolic Ratio (MR):
-
The CYP2D6 activity is determined by calculating the metabolic ratio (MR) of DM to DX.
-
Urine MR: (Concentration of DM in urine) / (Concentration of DX in urine)
-
Plasma MR: (Concentration of DM in plasma) / (Concentration of DX in plasma)
-
Saliva MR: (Concentration of DM in saliva) / (Concentration of DX in saliva)
-
6. Phenotype Determination:
-
The calculated MR is used to classify the subject's CYP2D6 phenotype. Cut-off values for MRs are established to differentiate between poor, intermediate, normal, and ultra-rapid metabolizers. These cut-offs can vary slightly depending on the specific protocol and population being studied.
Data Presentation
The following table provides an example of how quantitative data from a CYP2D6 phenotyping study could be presented.
| Subject ID | Genotype | Probe Drug Dose (mg) | Sample Type | Time Point (hours) | DM Concentration (ng/mL) | DX Concentration (ng/mL) | Metabolic Ratio (DM/DX) | Phenotype |
| 001 | 1/1 | 30 | Plasma | 3 | 1.5 | 15.0 | 0.10 | Normal Metabolizer |
| 002 | 4/5 | 30 | Plasma | 3 | 25.0 | 2.5 | 10.0 | Poor Metabolizer |
| 003 | 1/10 | 30 | Plasma | 3 | 8.0 | 8.0 | 1.0 | Intermediate Metabolizer |
| 004 | 1/1x2 | 30 | Plasma | 3 | 0.5 | 20.0 | 0.025 | Ultra-rapid Metabolizer |
Diagrams
Caption: Metabolic pathway of dextromethorphan mediated by the CYP2D6 enzyme.
Caption: General experimental workflow for CYP2D6 phenotyping.
References
Application of Debrisoquine Sulfate in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debrisoquine (B72478), an antihypertensive drug, serves as a critical tool in drug metabolism research. Its primary application lies in its role as a selective probe for the cytochrome P450 enzyme CYP2D6. The metabolism of debrisoquine to its principal metabolite, 4-hydroxydebrisoquine (B23357), is almost exclusively catalyzed by CYP2D6. This specificity allows for the in vivo and in vitro phenotyping of individuals and characterization of CYP2D6 activity, which is crucial for understanding the metabolism of numerous clinically important drugs.[1][2]
Genetic polymorphisms in the CYP2D6 gene lead to wide inter-individual variability in enzyme activity, categorizing individuals into distinct phenotypes: poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[1][2] PMs have a significantly reduced or absent CYP2D6 function, leading to slower metabolism of CYP2D6 substrates, which can result in adverse drug reactions or therapeutic failure.[1][3] Conversely, UMs possess multiple copies of the CYP2D6 gene, leading to accelerated metabolism.[1] Phenotyping with debrisoquine allows for the direct assessment of an individual's functional CYP2D6 activity.[1]
These application notes provide detailed protocols for the use of debrisoquine sulfate (B86663) in drug metabolism studies, including in vivo phenotyping and in vitro enzyme kinetics, along with data presentation and visualization to guide researchers in this field.
Data Presentation
Table 1: Pharmacokinetic Parameters of Debrisoquine in Relation to CYP2D6 Genotype
| CYP2D6 Phenotype | Number of Active Genes | Mean AUC (0-8h) Ratio (Debrisoquine) | Mean AUC (0-8h) Ratio (4-Hydroxydebrisoquine) | 0-96h Urinary Recovery of Debrisoquine |
| Poor Metabolizer (PM) | 0 | 22 | 1 | Essentially complete |
| Heterozygous Extensive Metabolizer (hetEM) | 1 | 22 | 7 | - |
| Homozygous Extensive Metabolizer (homEM) | 2 | 7 | 19 | - |
| Ultrarapid Metabolizer (UM) | 3/4 | 6 | 28 | - |
| Ultrarapid Metabolizer (UM) | 13 | 1 | 17 | Near zero |
Data compiled from a study on Caucasian individuals.[4] The ratios represent the relative exposure to the parent drug and its metabolite based on the number of functional CYP2D6 alleles.
Table 2: Enzyme Kinetic Parameters for Debrisoquine 4-Hydroxylase Activity
| System | Km (μM) | Vmax (pmol/mg protein/min) | Reference |
| Human Liver Microsomes | 70 | 8 | [5] |
| Human Liver Microsomes | 120 | 24 | [5] |
| Human Liver Microsomes | 130 ± 24 | 69.9 ± 14.3 | [6] |
| Recombinant CYP2D6 | 12.1 | 18.2 (pmol/min/pmol P450) | [7] |
| Recombinant CYP1A1 | 23.1 | 15.2 (pmol/min/pmol P450) | [7] |
This table presents a range of reported kinetic values, highlighting the variability that can be observed between different experimental systems.
Table 3: Debrisoquine Metabolic Ratio (MR) for CYP2D6 Phenotyping
| Phenotype | Metabolic Ratio (Debrisoquine/4-Hydroxydebrisoquine in 8-hour urine) |
| Poor Metabolizer (PM) | > 12.6 |
| Extensive Metabolizer (EM) | < 12.6 |
The metabolic ratio is a widely accepted metric for phenotyping individuals.[8] An antimode of 11.6 has also been reported in an elderly population.[9]
Experimental Protocols
In Vivo CYP2D6 Phenotyping using Debrisoquine
This protocol outlines the procedure for determining an individual's CYP2D6 phenotype by measuring the urinary metabolic ratio of debrisoquine to 4-hydroxydebrisoquine.
1. Subject Recruitment and Preparation:
-
Obtain informed consent from all participants.
-
Perform a routine clinical examination and review the subject's medical history.
-
Instruct subjects to abstain from alcohol and medications known to interact with CYP2D6 for at least 48 hours prior to the study.
2. Debrisoquine Administration:
-
Administer a single oral dose of 10 mg debrisoquine sulfate with water.[9] A 20 mg dose has also been used in some studies.[4]
-
Record the exact time of administration.
3. Urine Collection:
-
Following administration of debrisoquine, collect all urine for a period of 8 hours.[8] Hourly collections can also be performed to assess the change in metabolic ratio over time.[10]
-
The collection of a complete 8-hour urine sample is crucial for accurate phenotyping.
-
Measure and record the total volume of urine collected.
4. Sample Handling and Storage:
-
After collection, the urine sample should be mixed well.
-
Aliquots of the urine sample should be stored at -20°C or lower until analysis.
5. Sample Preparation for HPLC-UV Analysis:
-
Solid-Phase Extraction (SPE):
-
Activate a C18 SPE cartridge by washing with 4 mL of methanol (B129727) followed by 4 mL of water.
-
Adjust a 1 mL urine sample to pH 5 with 0.1 M hydrochloric acid.
-
Load the adjusted urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of methanol/water (10:90 v/v).
-
Elute debrisoquine and 4-hydroxydebrisoquine with 1 mL of a methanol/acetonitrile (B52724) mixture (70:30 v/v).
-
6. HPLC-UV Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer) at a specific ratio and pH to achieve optimal separation.
-
Flow Rate: Typically 0.8 to 1.0 mL/min.
-
Detection: UV detection at 210 nm.[7]
-
Injection Volume: 20 µL of the eluate from the SPE step.
-
-
Quantify the concentrations of debrisoquine and 4-hydroxydebrisoquine using a standard curve prepared with known concentrations of both analytes.
7. Data Analysis:
-
Calculate the Metabolic Ratio (MR) using the following formula:
-
MR = (Concentration of Debrisoquine) / (Concentration of 4-Hydroxydebrisoquine)
-
-
Classify the subject's phenotype based on the calculated MR (see Table 3).
8. Safety Precautions:
-
Debrisoquine is an antihypertensive agent. Monitor blood pressure before and after administration, especially in individuals suspected of being poor metabolizers.[8]
-
A protocol for safe administration should include patient education and blood pressure monitoring.
In Vitro Debrisoquine 4-Hydroxylase Activity Assay using Human Liver Microsomes
This protocol describes a method to determine the kinetic parameters of debrisoquine 4-hydroxylation in human liver microsomes.
1. Reagents and Materials:
-
Debrisoquine sulfate
-
4-hydroxydebrisoquine (as a standard)
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification (e.g., a structurally similar compound not present in the incubation)
2. Preparation of Solutions:
-
Debrisoquine Stock Solution: Prepare a concentrated stock solution of debrisoquine in a suitable solvent (e.g., water or methanol) and then dilute to working concentrations in the incubation buffer.
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions to achieve a final concentration of approximately 1 mM NADPH in the incubation. A typical system includes 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂.[10]
-
Human Liver Microsomes: Thaw the HLMs on ice and dilute to the desired final protein concentration (e.g., 0.2-0.5 mg/mL) in cold potassium phosphate buffer.
3. Incubation Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes
-
Debrisoquine (at various concentrations to determine Km and Vmax)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
The final incubation volume is typically 200-500 µL.
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a volume of cold acetonitrile (e.g., 2 volumes) containing the internal standard.
4. Sample Processing:
-
Vortex the terminated reaction mixture to precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
5. Analytical Quantification (LC-MS/MS):
-
Analyze the supernatant for the concentration of 4-hydroxydebrisoquine using a validated LC-MS/MS method. This provides higher sensitivity and specificity compared to HPLC-UV for in vitro assays.
6. Data Analysis:
-
Calculate the rate of formation of 4-hydroxydebrisoquine (pmol/min/mg protein).
-
Plot the reaction velocity against the debrisoquine concentration.
-
Determine the Michaelis-Menten kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
References
- 1. oyc.co.jp [oyc.co.jp]
- 2. Genetic and metabolic criteria for the assignment of debrisoquine 4-hydroxylation (cytochrome P4502D6) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. tebubio.com [tebubio.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. A radiometric assay for debrisoquine 4-hydroxylase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bdj.co.jp [bdj.co.jp]
Application Notes & Protocols: In Vitro Models for Studying Tendor's Effect on Neurotransmission
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide a comprehensive overview of in vitro models and detailed protocols for investigating the effects of a novel compound, Tendor, on various aspects of neurotransmission. The described assays are fundamental for characterizing the pharmacological profile of a new chemical entity and understanding its potential mechanism of action on the nervous system. The protocols and data presentation formats provided herein serve as a guide for researchers to design, execute, and interpret experiments aimed at elucidating this compound's impact on neurotransmitter release, reuptake, receptor binding, and postsynaptic signaling events.
Neurotransmitter Release Assays
Neurotransmitter release from presynaptic terminals is a critical step in synaptic transmission. In vitro assays can quantify the amount of neurotransmitter released from cultured neurons or synaptosomes in response to depolarization, and how this process is modulated by this compound.
Potassium-Evoked Neurotransmitter Release from Primary Neuronal Cultures
This protocol details the measurement of neurotransmitter release from primary neuronal cultures following stimulation with potassium chloride (KCl), which induces membrane depolarization.
Experimental Protocol:
-
Cell Culture: Plate primary neurons (e.g., cortical or hippocampal neurons) on poly-D-lysine coated 24-well plates and culture for 10-14 days in vitro (DIV) to allow for synapse formation.
-
Pre-incubation with this compound: Remove the culture medium and wash the cells twice with a physiological buffer (e.g., Krebs-Ringer-HEPES buffer). Add buffer containing the desired concentration of this compound or vehicle control and incubate for 30 minutes at 37°C.
-
Stimulation: To evoke neurotransmitter release, replace the pre-incubation solution with a high-potassium buffer (e.g., Krebs-Ringer-HEPES buffer where NaCl is partially replaced by KCl to a final concentration of 50-60 mM) containing this compound or vehicle. Incubate for 5-10 minutes.
-
Sample Collection: Collect the supernatant, which contains the released neurotransmitters.
-
Quantification: Quantify the concentration of the neurotransmitter of interest (e.g., glutamate, GABA, dopamine) in the supernatant using an appropriate method such as High-Performance Liquid Chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Normalization: After collecting the supernatant, lyse the cells in the wells to determine the total protein content. Normalize the amount of released neurotransmitter to the total protein content in each well.
Data Presentation:
Table 1: Effect of this compound on Potassium-Evoked Glutamate Release from Cortical Neurons
| This compound Concentration (µM) | Glutamate Release (pmol/mg protein) | % of Control |
| Vehicle Control | 150.2 ± 12.5 | 100% |
| 0.1 | 145.8 ± 11.9 | 97.1% |
| 1 | 110.6 ± 9.8 | 73.6% |
| 10 | 75.1 ± 7.2 | 50.0% |
| 100 | 48.3 ± 5.1 | 32.2% |
Neurotransmitter Reuptake Assays
The clearance of neurotransmitters from the synaptic cleft is primarily mediated by specific transporter proteins. This assay measures the inhibition of neurotransmitter reuptake by this compound in synaptosomes or cell lines expressing the transporter of interest.
Radioligand-Based Neurotransmitter Reuptake Assay
This protocol uses a radiolabeled neurotransmitter to quantify its uptake into cells or synaptosomes.
Experimental Protocol:
-
Preparation of Synaptosomes or Transporter-Expressing Cells: Isolate synaptosomes from brain tissue or use a cell line (e.g., HEK293) stably expressing the desired neurotransmitter transporter (e.g., DAT, SERT, NET).
-
Incubation with this compound: Pre-incubate the synaptosomes or cells with various concentrations of this compound or a known inhibitor (positive control) for 15-20 minutes at 37°C.
-
Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin) to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (1-5 minutes), rapidly terminate the uptake by filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor) from the total uptake. Determine the IC₅₀ value of this compound.
Data Presentation:
Table 2: Inhibitory Effect of this compound on [³H]Dopamine Uptake by DAT-Expressing Cells
| This compound Concentration (µM) | % Inhibition of [³H]Dopamine Uptake |
| 0.01 | 2.5 ± 0.8 |
| 0.1 | 15.7 ± 2.1 |
| 1 | 48.9 ± 4.5 |
| 10 | 85.3 ± 3.9 |
| 100 | 98.1 ± 1.2 |
| IC₅₀ (µM) | 1.05 |
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a compound for a specific neurotransmitter receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Competitive Radioligand Binding Assay
This protocol measures the ability of this compound to displace a radiolabeled ligand from its receptor.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from brain tissue or from cell lines expressing the receptor of interest.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.
Data Presentation:
Table 3: Binding Affinity of this compound for the D₂ Dopamine Receptor
| This compound Concentration (nM) | % Displacement of [³H]Raclopride |
| 0.1 | 5.2 ± 1.1 |
| 1 | 28.9 ± 3.4 |
| 10 | 51.3 ± 4.8 |
| 100 | 89.7 ± 2.9 |
| 1000 | 99.2 ± 0.9 |
| IC₅₀ (nM) | 9.8 |
| Ki (nM) | 4.5 |
Postsynaptic Signaling Assays
These assays investigate the functional consequences of this compound binding to a receptor, such as changes in intracellular second messenger levels or ion channel activity.
Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to receptor activation, which can be modulated by this compound.
Experimental Protocol:
-
Cell Culture and Dye Loading: Culture cells expressing the receptor of interest on glass-bottom dishes. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope.
-
Application of this compound: Add this compound at the desired concentration and continue to record fluorescence.
-
Agonist Application: Apply a known agonist for the receptor to stimulate a calcium response.
-
Data Acquisition: Record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence, which is proportional to the change in intracellular calcium concentration. Compare the agonist-induced calcium response in the presence and absence of this compound to determine if this compound acts as an agonist, antagonist, or modulator.
Data Presentation:
Table 4: Modulation of Agonist-Induced Calcium Influx by this compound in NMDA Receptor-Expressing Cells
| Condition | Peak Fluorescence Intensity (Arbitrary Units) | % of Agonist Response |
| Basal | 50.3 ± 4.1 | N/A |
| Agonist (NMDA + Glycine) | 450.8 ± 25.6 | 100% |
| This compound (10 µM) alone | 52.1 ± 5.3 | N/A |
| Agonist + this compound (1 µM) | 405.2 ± 22.1 | 89.9% |
| Agonist + this compound (10 µM) | 220.4 ± 18.9 | 48.9% |
| Agonist + this compound (100 µM) | 85.7 ± 9.8 | 19.0% |
Visualizations
Experimental Workflow
Caption: Workflow for characterizing this compound's effects on neurotransmission.
Signaling Pathway: G-Protein Coupled Receptor (GPCR)
Troubleshooting & Optimization
Troubleshooting unexpected results in Debrisoquine sulfate experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving Debrisoquine (B72478) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Debrisoquine sulfate?
A1: Debrisoquine sulfate has two primary mechanisms of action. Historically, it was used as an antihypertensive agent that acts as a post-ganglionic sympathetic blocker, inhibiting the release of norepinephrine (B1679862) from nerve endings.[1][2] More commonly in research, it serves as a probe drug to determine the phenotype of the cytochrome P450 enzyme CYP2D6.[3][4][5] Debrisoquine is primarily metabolized by CYP2D6 to 4-hydroxydebrisoquine (B23357).[3][6][7] The ratio of debrisoquine to its metabolite in urine is used to assess an individual's CYP2D6 metabolic capacity.[3]
Q2: We are observing significant variability in the metabolic ratio (MR) between subjects in our study. What could be the cause?
A2: High variability in the Debrisoquine metabolic ratio is most commonly due to the genetic polymorphism of the CYP2D6 gene.[4][5][8] Individuals can be classified into different metabolizer phenotypes based on their genetic makeup:
-
Poor Metabolizers (PMs): Have little to no CYP2D6 enzyme activity. They will exhibit a high metabolic ratio (MR > 12.6 in Caucasians).[3]
-
Intermediate Metabolizers (IMs): Have reduced CYP2D6 activity.
-
Extensive Metabolizers (EMs): Have normal CYP2D6 activity. They will have a low metabolic ratio (MR < 12.6).[3]
-
Ultrarapid Metabolizers (UMs): Have increased CYP2D6 activity due to gene duplication. They will have a very low metabolic ratio.[4][9]
It is crucial to perform CYP2D6 genotyping on your study subjects to correlate with your phenotyping results. Additionally, polymorphisms in the organic cation transporter 1 (OCT1), which facilitates Debrisoquine's entry into liver cells, can also contribute to variability in metabolism.[10]
Q3: Our results show a subject who should be an extensive metabolizer (based on genotype) but is phenotypically a poor metabolizer. What could explain this discrepancy?
A3: This phenomenon, known as phenocopying, can occur due to several factors:
-
Concomitant Medications: The subject may be taking other drugs that are inhibitors of CYP2D6. Potent inhibitors like quinidine (B1679956), bupropion, and certain SSRIs can significantly reduce CYP2D6 activity, making an EM appear as a PM.[11]
-
Dietary Factors: Certain dietary components can inhibit CYP2D6 activity.
-
Pathological Conditions: Liver disease can impair overall drug metabolism, including that of Debrisoquine.[12]
A thorough review of the subject's concomitant medications and health status is recommended.
Q4: We are having difficulty with the analytical quantification of Debrisoquine and 4-hydroxydebrisoquine in urine samples. What are the recommended methods?
A4: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is a common and reliable method for quantifying Debrisoquine and its metabolite.[6][7][13][14] Gas chromatography-mass spectrometry (GC-MS) is also a highly sensitive and specific method.[12]
Key considerations for your analytical method:
-
Sample Preparation: Solid-phase extraction (SPE) is often used for sample clean-up and concentration.[14]
-
Internal Standard: Use of a deuterated internal standard, such as d9-4-hydroxydebrisoquine, can improve accuracy and precision.[12]
-
Column and Mobile Phase: A C18 column is frequently used with a mobile phase consisting of a buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[6][14]
Q5: Are there any known safety concerns when administering Debrisoquine sulfate to human subjects?
A5: Yes, as an antihypertensive agent, Debrisoquine can cause a decrease in blood pressure.[15][16][17] This effect is more pronounced in poor metabolizers who will have higher plasma concentrations of the drug for a longer duration.[3] It is essential to monitor blood pressure in subjects after administration.[17] A protocol for safe administration in a clinical setting has been developed, which includes patient education and blood pressure monitoring.[17]
Troubleshooting Guides
Issue 1: Unexpectedly High Debrisoquine to 4-hydroxydebrisoquine Metabolic Ratio (MR)
| Potential Cause | Troubleshooting Steps |
| Poor Metabolizer (PM) Phenotype | - Genotype the subject for CYP2D6 null alleles.[18] - A high MR is expected in PM individuals.[3] |
| CYP2D6 Inhibition | - Review subject's concomitant medications for known CYP2D6 inhibitors (e.g., quinidine, fluoxetine, paroxetine).[11] - Inquire about the use of potent herbal supplements. |
| Analytical Error | - Verify the accuracy of standards and the performance of the analytical instrument (HPLC, GC-MS). - Re-analyze the samples with fresh standards.[6][7] |
| Liver Disease | - Review the subject's medical history for any evidence of liver impairment.[12] |
Issue 2: Unexpectedly Low Debrisoquine to 4-hydroxydebrisoquine Metabolic Ratio (MR)
| Potential Cause | Troubleshooting Steps |
| Ultrarapid Metabolizer (UM) Phenotype | - Genotype the subject for CYP2D6 gene duplications.[4] - A very low MR is expected in UM individuals.[19] |
| CYP2D6 Induction | - Review subject's concomitant medications for known CYP2D6 inducers (e.g., rifampicin, dexamethasone). |
| Incomplete Urine Collection | - Ensure the full 8-hour urine collection protocol was followed correctly.[3] |
| Analytical Error | - Check for degradation of the Debrisoquine standard. - Verify the integration of chromatographic peaks. |
Experimental Protocols
Debrisoquine Phenotyping Protocol
This protocol is a generalized procedure and should be adapted based on specific study requirements and institutional review board (IRB) guidelines.
-
Subject Preparation:
-
Subjects should fast overnight.
-
A detailed list of all current medications, including over-the-counter drugs and herbal supplements, should be recorded. Subjects may need to discontinue certain medications prior to the study.
-
-
Drug Administration:
-
Administer a single oral dose of 10 mg Debrisoquine sulfate with water.[20]
-
-
Urine Collection:
-
Empty the bladder immediately before Debrisoquine administration.
-
Collect all urine for the next 8 hours.[3]
-
Record the total volume of urine collected.
-
-
Sample Processing and Storage:
-
Measure and record the total urine volume.
-
Aliquot urine samples and store them at -20°C or lower until analysis.
-
-
Analytical Procedure (HPLC-UV/Fluorescence):
-
Data Analysis:
-
Calculate the concentration of Debrisoquine and 4-hydroxydebrisoquine in each urine sample.
-
Calculate the Metabolic Ratio (MR) using the following formula: MR = (Amount of Debrisoquine in urine) / (Amount of 4-hydroxydebrisoquine in urine) [3]
-
Visualizations
Caption: Debrisoquine metabolism and excretion pathway.
Caption: Troubleshooting workflow for unexpected Debrisoquine MR.
References
- 1. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sequencing.com [sequencing.com]
- 6. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The genetic polymorphism of debrisoquine/sparteine metabolism-molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of debrisoquine hydroxylation with quinidine in subjects with three or more functional CYP2D6 genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cardiovascular effects of the antihypertensive drug debrisoquin: a contribution to the pharmacology of chronic treatment. I. One-week administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The cardiovascular effects of the antihypertensive drug debrisoquin: A contribution to the pharmacology of chronic treatment. II. Eight-week administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A protocol for the safe administration of debrisoquine in biochemical epidemiologic research protocols for hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Debrisoquine/sparteine hydroxylation genotype and phenotype: analysis of common mutations and alleles of CYP2D6 in a European population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Test Compound (e.g., Tendor) Concentration for In Vitro CYP2D6 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the concentration of a test compound, such as "Tendor," for in vitro Cytochrome P450 2D6 (CYP2D6) inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a new test compound in a CYP2D6 inhibition assay?
A1: For a novel compound with unknown CYP2D6 inhibitory potential, a wide concentration range is recommended for initial screening. A common starting point is a seven-concentration range, for example, from 0.01 µM to 100 µM, prepared in serial dilutions. The selection of the highest concentration can be guided by the compound's solubility and anticipated clinical plasma concentrations.[1][2]
Q2: How should I prepare the stock solution of my test compound?
A2: The test compound should be dissolved in a suitable organic solvent, such as DMSO, methanol, or acetonitrile (B52724), to create a high-concentration stock solution. It is crucial to ensure that the final concentration of the organic solvent in the incubation mixture is kept low, typically less than 1%, and preferably below 0.5%, to avoid solvent-mediated effects on enzyme activity.[1]
Q3: What are the essential controls for a CYP2D6 inhibition assay?
A3: Several controls are critical for a valid CYP2D6 inhibition assay:
-
No Solvent Control: To measure baseline enzyme activity.
-
Solvent Control: To account for any effect of the solvent on enzyme activity.
-
Positive Control Inhibitor: A known potent CYP2D6 inhibitor (e.g., Quinidine) to confirm the assay is sensitive to inhibition.[2][3]
-
No Test Compound Control: To represent 100% enzyme activity.
Q4: How is the IC50 value determined and what does it signify?
A4: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[2][4] It is determined by measuring the enzyme activity at various concentrations of the test compound and then fitting the data to a dose-response curve. A lower IC50 value indicates a more potent inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | - Pipetting errors.- Poor mixing of reagents.- Compound precipitation at higher concentrations. | - Ensure proper calibration and use of pipettes.- Gently vortex or mix all solutions thoroughly before dispensing.- Visually inspect the incubation plate for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent. |
| No inhibition observed even at the highest concentration. | - The test compound is not a CYP2D6 inhibitor at the tested concentrations.- The concentration range tested is too low.- The test compound is unstable in the assay conditions. | - Confirm the compound's identity and purity.- If solubility allows, test higher concentrations.- Investigate the stability of the compound under the incubation conditions (time, temperature, pH). |
| Greater than 100% inhibition or significant activation observed. | - The test compound or its solvent interferes with the analytical method (e.g., LC-MS/MS).- The solvent concentration is too high, causing enzyme activation.[1]- The test compound itself may be an activator at certain concentrations. | - Run a control experiment without the enzyme to check for analytical interference.- Ensure the final solvent concentration is within the recommended limits (e.g., <0.5% DMSO).[1]- If activation is suspected, a different experimental model may be needed to confirm this. |
| IC50 value is significantly different from previous experiments. | - Variation in the lot of human liver microsomes or recombinant enzyme.- Presence of impurities in the test compound.[5]- Differences in incubation conditions (e.g., time, temperature). | - Qualify new lots of reagents by running a known inhibitor.- Ensure the purity of the test compound. Even small amounts of a potent inhibitory impurity can significantly lower the apparent IC50.[5]- Strictly adhere to the standardized experimental protocol. |
| Test compound appears to be a time-dependent inhibitor. | - The compound or a metabolite is forming a covalent bond with the enzyme, leading to irreversible inhibition.[2][4] | - Perform a time-dependent inhibition (TDI) assay, which involves a pre-incubation step of the test compound with the enzyme before adding the substrate.[1][2] |
Data Presentation
Table 1: Hypothetical IC50 Values for Test Compound (e.g., this compound) and Control Inhibitors against CYP2D6
| Compound | IC50 (µM) | Inhibition Type |
| Test Compound (this compound) | 1.5 | Reversible |
| Quinidine (Positive Control) | 0.02 | Reversible (Potent) |
| Ketoconazole (Negative Control for CYP2D6) | > 50 | Weak/None |
Table 2: Example Data for IC50 Curve Generation of Test Compound (e.g., this compound)
| This compound Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.01 | 2.1 ± 0.8 |
| 0.1 | 15.3 ± 2.5 |
| 0.5 | 35.7 ± 4.1 |
| 1.0 | 48.2 ± 3.9 |
| 5.0 | 75.9 ± 5.2 |
| 10.0 | 90.1 ± 2.7 |
| 50.0 | 98.5 ± 1.3 |
Experimental Protocols
Protocol 1: Direct CYP2D6 Inhibition Assay
This protocol is designed to determine the IC50 value of a test compound for direct, reversible inhibition of CYP2D6 using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound (e.g., this compound)
-
CYP2D6 substrate (e.g., Dextromethorphan)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitor (e.g., Quinidine)
-
Acetonitrile with an internal standard for reaction termination
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound and positive control in the appropriate solvent.
-
Prepare working solutions of HLM, CYP2D6 substrate, and NADPH in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the buffer, HLM, and the test compound at various concentrations.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the CYP2D6 substrate.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the specified time (e.g., 10 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Workflow for a direct in vitro CYP2D6 inhibition assay.
Caption: A logical troubleshooting guide for common CYP2D6 assay issues.
References
- 1. bioivt.com [bioivt.com]
- 2. xenotech.com [xenotech.com]
- 3. The potential for CYP2D6 inhibition screening using a novel scintillation proximity assay-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 5. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Debrisoquine sulfate solubility challenges in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the solubility challenges of debrisoquine (B72478) sulfate (B86663) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of debrisoquine sulfate?
A1: The reported aqueous solubility of debrisoquine sulfate varies in the literature. Some sources indicate a solubility of 20 mg/mL in water with heating.[1] Another source specifies a solubility of 1 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[2] There are also conflicting reports suggesting it is not soluble in water. This variability may be due to differences in experimental conditions such as temperature, pH, and the presence of counter-ions.
Q2: How does pH influence the solubility of debrisoquine sulfate?
A2: Debrisoquine is a basic compound with a predicted pKa of approximately 12.47.[3] This high pKa value indicates that debrisoquine will be predominantly in its protonated, charged form at physiological pH and in acidic solutions. Generally, the ionized form of a compound is more soluble in aqueous solutions than the neutral form. Therefore, the solubility of debrisoquine sulfate is expected to be higher in acidic to neutral pH ranges. As the pH becomes more alkaline and approaches the pKa, the proportion of the less soluble free base form will increase, potentially leading to precipitation.
Q3: What are the recommended solvents for preparing stock solutions of debrisoquine sulfate?
A3: For preparing high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for debrisoquine sulfate.[4] For aqueous experimental buffers, it is crucial to first prepare a concentrated stock in DMSO and then dilute it into the aqueous medium.
Q4: My debrisoquine sulfate solution is cloudy or has a precipitate. What are the possible causes and solutions?
A4: Cloudiness or precipitation can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of debrisoquine sulfate in your aqueous buffer may be above its solubility limit under the specific experimental conditions (pH, temperature).
-
Improper Dissolution: The compound may not have fully dissolved.
-
pH Shift: A change in the pH of the solution to a more alkaline environment can cause the less soluble free base to precipitate.
-
Solvent Change: When diluting a concentrated DMSO stock into an aqueous buffer, the rapid change in solvent polarity can lead to precipitation if not done correctly.
To address this, refer to the troubleshooting guide below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The final concentration exceeds the aqueous solubility. The rapid change in solvent polarity causes the compound to "crash out." | 1. Lower the final concentration of debrisoquine sulfate. 2. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing. 3. Consider using a co-solvent in your final aqueous solution (see Experimental Protocols). |
| Cloudy solution or visible particles after initial dissolution | Incomplete dissolution. | 1. Use gentle heating (e.g., a 37°C water bath) and sonication to aid dissolution. 2. Ensure the pH of the aqueous solution is in the acidic to neutral range. |
| Precipitation forms over time in a clear solution | The solution is supersaturated and thermodynamically unstable. The pH of the solution may have changed over time. | 1. Prepare fresh solutions before use. 2. Ensure the pH of the solution is stable by using an appropriate buffer system. 3. Store solutions at a constant temperature, as temperature fluctuations can affect solubility. |
| Inconsistent experimental results | The actual concentration of dissolved debrisoquine sulfate is variable due to precipitation. | 1. Visually inspect all solutions for clarity before use. 2. If precipitation is suspected, centrifuge the solution and quantify the concentration of debrisoquine sulfate in the supernatant using a validated analytical method (e.g., HPLC-UV). |
Quantitative Data Summary
The following table summarizes the available quantitative data on the solubility of debrisoquine sulfate.
| Solvent System | Temperature | pH | Solubility | Reference |
| Water | With Heating | Not Specified | 20 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS) | Not Specified | 7.2 | 1 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Applicable | Soluble | [4] |
| Ethanol-Water Mixtures | Data Not Available | - | - | - |
| Propylene Glycol-Water Mixtures | Data Not Available | - | - | - |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock
Objective: To prepare a clear, aqueous working solution of debrisoquine sulfate from a concentrated DMSO stock for use in biological assays.
Materials:
-
Debrisoquine sulfate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a desired amount of debrisoquine sulfate powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary.
-
-
Dilution into Aqueous Buffer:
-
Pipette the required volume of the aqueous buffer into a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Continue vortexing for an additional 10-15 seconds after adding the stock solution.
-
-
Final Inspection:
-
Visually inspect the final working solution for any signs of cloudiness or precipitation.
-
The final concentration of DMSO in the working solution should be kept to a minimum (typically <1%) to avoid solvent effects in biological assays.
-
Protocol 2: General Method for Assessing Debrisoquine Sulfate Solubility
Objective: To determine the approximate solubility of debrisoquine sulfate in a specific aqueous buffer.
Materials:
-
Debrisoquine sulfate powder
-
Aqueous buffer of interest
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC with UV or fluorescence detector (or other suitable analytical instrument)
Procedure:
-
Add an excess amount of debrisoquine sulfate to a vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the suspension for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of debrisoquine sulfate using a validated analytical method, such as HPLC-UV (detection at ~210 nm).
Visualizations
References
Technical Support Center: Improving the Stability of Tendor in Experimental Buffers
Notice: Information regarding a specific molecule or product named "Tendor" is not publicly available in the scientific literature. The following technical support guide is a generalized template based on common protein and small molecule stability issues in experimental buffers. Please adapt these recommendations to the specific properties of your molecule of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with experimental molecules in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound instability in experimental buffers?
Instability in experimental buffers can stem from several factors including pH, ionic strength, temperature, and the presence of proteases or oxidizing agents. For many proteins and small molecules, suboptimal buffer conditions can lead to aggregation, degradation, or loss of activity.[1][2][3] High protein concentrations can also compromise stability.[4]
Q2: How do I choose the optimal buffer for my this compound experiment?
The ideal buffer system will maintain a stable pH at which your molecule is most stable and active.[2] Commonly used buffers in biologics include histidine, acetate, citrate, and phosphate.[2] The choice of buffer should also consider the downstream application, as some buffer components can interfere with certain assays. A buffer screen is often the first step to identify optimal conditions.[1]
Q3: My this compound solution shows visible precipitation. What should I do?
Precipitation is a common sign of protein aggregation.[3] This can be caused by a variety of factors including incorrect pH, high protein concentration, or inappropriate salt concentration.[4] To address this, you can try altering the pH of the buffer, changing the salt concentration, or adding stabilizing agents like glycerol (B35011).[4]
Q4: Can the storage temperature affect this compound's stability in the buffer?
Yes, temperature is a critical factor.[5] While proteins are generally more stable at lower temperatures, such as 4°C, freeze-thaw cycles can lead to aggregation and degradation.[4][6] For long-term storage, freezing at -80°C with a cryoprotectant like glycerol is often recommended.[4]
Q5: What is the role of additives like glycerol and salts in improving stability?
Additives can significantly enhance protein stability. Salts, such as NaCl, are important for maintaining ionic balance and can improve protein solubility.[7] Viscosity-increasing agents like glycerol can help prevent aggregation. Other additives can include protease inhibitors to prevent degradation and reducing agents to prevent oxidation.[7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound instability issues.
Problem: Loss of Activity or Aggregation Observed
Below is a troubleshooting workflow to address the instability of this compound in your experimental buffer.
Caption: Troubleshooting workflow for this compound instability.
Quantitative Data Summary
The following table summarizes the hypothetical stability of this compound under various buffer conditions. This data is for illustrative purposes and should be replaced with experimental results.
| Buffer System | pH | Salt Concentration (mM NaCl) | Additive | This compound Stability (Half-life at 37°C) |
| Phosphate | 7.4 | 150 | None | 12 hours |
| HEPES | 7.4 | 150 | None | 18 hours |
| Citrate | 5.5 | 150 | None | 72 hours |
| Citrate | 5.5 | 150 | 10% Glycerol | 96 hours |
| Tris-HCl | 8.0 | 50 | None | 8 hours |
| Tris-HCl | 8.0 | 250 | None | 10 hours |
Experimental Protocols
Protocol 1: Buffer Screening for this compound Stability using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to assess protein stability in different buffer conditions by measuring the change in melting temperature (Tm).[1]
Methodology:
-
Prepare this compound Solution: Prepare a stock solution of this compound at a concentration of 2 mg/mL in a baseline buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare Buffer Screen Plate: In a 96-well PCR plate, dispense 2 µL of various buffer solutions to be tested. Buffers should cover a range of pH values and compositions.
-
Add this compound and Dye: Prepare a master mix of this compound and a fluorescent dye (e.g., SYPRO Orange). Add 18 µL of this master mix to each well of the buffer screen plate. The final this compound concentration should be between 1-5 µM.
-
Seal and Centrifuge: Seal the plate and centrifuge briefly to remove any air bubbles.
-
Run DSF Experiment: Place the plate in a real-time PCR instrument. Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Data Analysis: The instrument will record the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A higher Tm indicates greater protein stability.
Protocol 2: Analysis of this compound Aggregation by Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution of particles in a solution, making it suitable for detecting protein aggregation.
Methodology:
-
Sample Preparation: Prepare this compound samples in different buffer conditions at a concentration of 1 mg/mL.
-
Filtration: Filter the samples through a 0.22 µm filter to remove any dust or large aggregates.
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the instrument and allow the temperature to equilibrate for 5 minutes.
-
Perform the DLS measurement. Typically, 10-15 measurements are averaged.
-
-
Data Analysis: The DLS software will provide the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or PDI over time or in certain buffer conditions indicates aggregation.
Signaling Pathway Context
If this compound is involved in a known signaling pathway, understanding its interactions can provide context for stability requirements. Below is a hypothetical signaling pathway involving this compound.
Caption: Hypothetical this compound signaling pathway.
References
- 1. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 2. leukocare.com [leukocare.com]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 6. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 7. goldbio.com [goldbio.com]
Technical Support Center: Managing Debrisoquine Metabolism Variability
This center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for managing study subjects who exhibit poor metabolism of debrisoquine (B72478), a probe drug primarily metabolized by the cytochrome P450 enzyme CYP2D6.[1]
Troubleshooting Guide
Q1: Our study involves a CYP2D6 substrate, and we're observing unexpectedly high plasma concentrations and adverse events in some subjects after standard dosing. What could be the cause?
A1: This observation strongly suggests the presence of subjects with a "Poor Metabolizer" (PM) phenotype for the CYP2D6 enzyme.[2] Genetic variations in the CYP2D6 gene can lead to reduced or absent enzyme function, causing drugs metabolized by this pathway to accumulate.[1][2] Approximately 5-10% of Caucasians exhibit this phenotype.[3] It is crucial to identify these individuals to ensure subject safety and data integrity.
Q2: How can we definitively identify subjects who are CYP2D6 Poor Metabolizers?
A2: There are two primary methods: phenotyping and genotyping.
-
Phenotyping: This method directly assesses the enzyme's activity. The traditional approach involves administering a probe drug like debrisoquine and measuring the metabolic ratio (MR) of the parent drug to its metabolite in urine.[4][5]
-
Genotyping: This method analyzes the subject's DNA to identify specific genetic variants (alleles) in the CYP2D6 gene known to cause poor metabolism.[6] Genotyping is often considered a valid and sometimes superior alternative to phenotyping in a clinical trial setting.[6][7]
Q3: We've identified a Poor Metabolizer. How should we proceed with this subject in our study?
A3: The course of action depends on your study's protocol and objectives. Key options include:
-
Dose Adjustment: For drugs that are inactivated by CYP2D6, a significant dose reduction is often necessary. Reductions of 25-50% of the standard dose are sometimes recommended for PMs to avoid toxicity.[8][9]
-
Alternative Drug Selection: If possible, switch to an alternative medication that is not primarily metabolized by CYP2D6.[9]
-
Exclusion from Study: In some study designs, particularly those testing the efficacy of a CYP2D6-metabolized drug at a standard dose, it may be necessary to exclude PM subjects to maintain the homogeneity of the study population.
-
Stratified Analysis: If PMs are included, you can stratify the data analysis to compare outcomes between different metabolizer groups. This can provide valuable insights into how genetic variations affect the drug's safety and efficacy.
Q4: Can we use a different probe drug besides debrisoquine for phenotyping?
A4: Yes. While debrisoquine is a well-established probe drug, its availability can be limited.[10] Dextromethorphan (B48470) is considered one of the best alternatives for CYP2D6 phenotyping.[10][11] Metoprolol has also been used.[12]
FAQs (Frequently Asked Questions)
Q5: What is the genetic basis of the debrisoquine poor metabolizer phenotype?
A5: The poor metabolizer (PM) phenotype is an autosomal recessive trait resulting from inheriting two non-functional alleles of the CYP2D6 gene.[4] This gene is highly polymorphic, with numerous variants leading to absent or reduced enzyme activity.[3][13] In some cases, the entire CYP2D6 gene is deleted.[3]
Q6: What is a "metabolic ratio" and how is it used for phenotyping?
A6: The metabolic ratio (MR) is a quantitative measure of enzyme activity. For debrisoquine phenotyping, it's calculated as the amount of debrisoquine divided by the amount of its primary metabolite, 4-hydroxydebrisoquine (B23357), in an 8-hour urine sample collected after drug administration.[4] A high MR indicates poor metabolism.
Q7: Are there established thresholds for determining metabolizer status using the debrisoquine MR?
A7: Yes. In Caucasian populations, a bimodal distribution is observed. The antimode, which separates Poor Metabolizers from Extensive Metabolizers, is a metabolic ratio of 12.6.[4]
| Phenotype | Debrisoquine Metabolic Ratio (MR) |
| Poor Metabolizer (PM) | > 12.6[4] |
| Extensive Metabolizer (EM) | < 12.6[4] |
Q8: What are the main advantages of genotyping over phenotyping?
A8: Genotyping offers several advantages. It is not affected by other drugs the subject may be taking (phenoconversion), it only needs to be performed once in a subject's lifetime, and it can predict the metabolizer status before a drug is ever administered.[6][7] This predictive capability is a significant advantage for ensuring subject safety in clinical trials.
Q9: If a drug is a "prodrug" activated by CYP2D6, what is the consequence for a Poor Metabolizer?
A9: For prodrugs, which require CYP2D6 for conversion to their active form, PMs will experience a lack of efficacy.[14][15] A classic example is the opioid analgesic codeine, which has little to no pain-relieving effect in PMs because it cannot be converted to morphine.[14][16] In such cases, dose adjustments are inappropriate, and an alternative drug should be used.[9][17]
Q10: Are there guidelines for dose adjustments based on CYP2D6 genotype?
A10: Yes, clinical guidelines from organizations like the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) provide genotype-based dosing recommendations for numerous drugs.[18] These guidelines often suggest specific percentage dose reductions or alternative therapies for PMs and other metabolizer phenotypes.[16][17][19]
Dose Adjustment Examples for CYP2D6 Poor Metabolizers
| Drug Class | Drug Example | Recommended Action for Poor Metabolizers |
| Antidepressants | Amitriptyline, Paroxetine | Avoid or use at 25-50% of the standard dose due to the risk of higher drug concentrations and side effects.[9][14] |
| Antipsychotics | Risperidone | Consider dose reduction due to a significantly higher risk of adverse reactions.[9] |
| ADHD Medication | Atomoxetine | Use a lower initial and target dose.[16][19] |
| Beta-blockers | Metoprolol | Start with the lowest recommended dose and titrate carefully due to increased plasma concentrations.[9][20] |
| Pain Medication (Prodrug) | Codeine, Tramadol | Avoid use due to lack of efficacy. Select an alternative analgesic like morphine or oxycodone.[9][14][16] |
Experimental Protocols & Visualizations
Protocol: Debrisoquine Phenotyping
Objective: To determine the CYP2D6 metabolic phenotype of a study subject.
Methodology:
-
Subject Preparation: Subjects should fast overnight. Discontinue any medications known to inhibit or induce CYP2D6 for an appropriate washout period before the test.
-
Drug Administration: Administer a single oral dose of 10 mg debrisoquine.
-
Urine Collection: Collect all urine for the 8 hours immediately following administration.[4]
-
Sample Analysis: Measure the concentrations of debrisoquine and its main metabolite, 4-hydroxydebrisoquine, in the collected urine using a validated method like High-Performance Liquid Chromatography (HPLC).[21][22]
-
Calculation: Calculate the Metabolic Ratio (MR) as: MR = [Debrisoquine concentration] / [4-hydroxydebrisoquine concentration].
-
Phenotype Assignment: Assign phenotype based on the calculated MR (e.g., PM if MR > 12.6 in Caucasians).[4]
Protocol: CYP2D6 Genotyping
Objective: To identify CYP2D6 alleles associated with altered enzyme function.
Methodology:
-
Sample Collection: Obtain a biological sample for DNA extraction (e.g., blood, saliva).
-
DNA Extraction: Isolate genomic DNA from the sample using a standard commercial kit.
-
Genotyping Assay: Employ a validated genotyping technique to detect single nucleotide variants (SNVs) and copy number variants (CNVs), including gene deletions and duplications. Common methods include:
-
Allele Identification: Identify the specific CYP2D6 alleles present in the subject (e.g., CYP2D6*4, *5 which are non-functional).
-
Phenotype Prediction: Translate the identified diplotype (the pair of alleles) into a predicted phenotype (e.g., Poor Metabolizer, Intermediate Metabolizer, Normal Metabolizer, or Ultrarapid Metabolizer) based on established allele function tables.
Visualizations
Caption: Experimental workflow for identifying and managing poor metabolizers.
Caption: Contrasting metabolic pathways for Normal vs. Poor Metabolizers.
References
- 1. sequencing.com [sequencing.com]
- 2. clarityxdna.com [clarityxdna.com]
- 3. Deletion of the entire cytochrome P450 CYP2D6 gene as a cause of impaired drug metabolism in poor metabolizers of the debrisoquine/sparteine polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. CYP2D6 Genotyping as an alternative to phenotyping for determination of metabolic status in a clinical trial setting | Semantic Scholar [semanticscholar.org]
- 8. No Effect of Dose Adjustment to the CYP2D6 Genotype in Patients With Severe Mental Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 11. Alternative methods for CYP2D6 phenotyping: comparison of dextromethorphan metabolic ratios from AUC, single point plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Introduction to CYP2D6 and CYP2D6 testing - The Clinical Effectiveness and Cost-Effectiveness of Genotyping for CYP2D6 for the Management of Women with Breast Cancer Treated with Tamoxifen: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 15. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacogenetics: Using Genetic Information to Guide Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6. Dose Adjustments Based on Pharmacogenetics of CYP450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimising Seniors’ Metabolism of Medications and Avoiding Adverse Drug Events Using Data on How Metabolism by Their P450 Enzymes Varies with Ancestry and Drug–Drug and Drug–Drug–Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Perspectives from the Society for Pediatric Research: Pharmacogenetics for Pediatricians - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methodology for clinical genotyping of CYP2D6 and CYP2C19 [air.unimi.it]
How to account for genetic variations in Tendor metabolism studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Tendor metabolism studies. It specifically addresses how to account for genetic variations that can influence the pharmacokinetics and pharmacodynamics of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-individual variability in this compound plasma concentrations in our clinical trial subjects despite standardized dosing. What could be the underlying cause?
A1: High inter-individual variability in drug plasma concentrations is often attributable to genetic polymorphisms in genes encoding drug-metabolizing enzymes and drug transporters.[1][2][3] For this compound, the primary metabolizing enzyme is Cytochrome P450 2C19 (CYP2C19). Genetic variations in the CYP2C19 gene can lead to different metabolic phenotypes, causing individuals to metabolize this compound at different rates.[4][5] This can result in a wide range of plasma concentrations even with uniform dosing.[6]
Q2: What are the different metabolizer phenotypes for CYP2C19 and how do they affect this compound metabolism?
A2: Individuals can be classified into several metabolizer phenotypes based on their CYP2C19 genotype.[7] These phenotypes predict the rate at which they will metabolize this compound:
-
Ultrarapid Metabolizers (UMs): Carry alleles that lead to increased enzyme activity. They will metabolize this compound very quickly, which may lead to lower plasma concentrations and potentially reduced efficacy at standard doses.[3]
-
Extensive (Normal) Metabolizers (EMs): Have normal enzyme activity and are expected to have a standard response to this compound.
-
Intermediate Metabolizers (IMs): Possess one reduced-function and one normal-function allele, or two reduced-function alleles, leading to decreased enzyme activity. They may have higher plasma concentrations of this compound than EMs.[5]
-
Poor Metabolizers (PMs): Have two no-function alleles, leading to significantly reduced or absent enzyme activity. These individuals are at risk for accumulating toxic levels of this compound and may experience adverse drug reactions.[3][5]
Q3: How do we determine the metabolizer status of our study participants?
A3: The metabolizer status of a study participant can be determined through two primary methods:
-
Genotyping: This involves analyzing the participant's DNA to identify specific genetic variants in the CYP2C19 gene.[4][8] This is the most common and definitive method.
-
Phenotyping: This involves administering a probe drug that is a known substrate of CYP2C19 and then measuring the levels of the parent drug and its metabolite in blood or urine. This provides a direct measure of enzyme activity but can be more complex to perform than genotyping.[9]
Q4: What are the key CYP2C19 alleles we should be screening for in our this compound metabolism studies?
A4: While there are many known CYP2C19 alleles, some of the most clinically relevant and commonly studied include:
-
CYP2C19*1 : This is the wild-type or normal function allele.
-
CYP2C192 and CYP2C19 3 : These are the most common loss-of-function alleles that lead to the poor metabolizer phenotype when two copies are present.
-
CYP2C19*17 : This is an increased-function allele that can result in the ultrarapid metabolizer phenotype.[10]
Screening for these key alleles will allow you to categorize the majority of your study population into their respective metabolizer phenotypes.
Q5: We have identified several ultrarapid metabolizers in our study. What are the implications for our this compound clinical trial?
A5: Identifying ultrarapid metabolizers is crucial. These individuals may clear this compound so quickly that therapeutic plasma concentrations are not achieved with standard doses, potentially leading to treatment failure.[3] For your clinical trial, this could mean:
-
Excluding these participants if a consistent dose-response relationship is critical for the study's objectives.
-
Implementing genotype-guided dosing, where ultrarapid metabolizers receive a higher dose of this compound.[11]
-
Stratifying your data analysis by metabolizer status to understand the drug's effect in different genetic subgroups.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected adverse events are being reported in a subset of the study population.
-
Possible Cause: You may have a higher than expected number of poor metabolizers in your study. These individuals are at a higher risk of accumulating the drug to toxic levels, leading to adverse events.[3][6]
-
Troubleshooting Steps:
-
Review Genotyping Data: If not already done, perform genotyping for key CYP2C19 alleles to identify poor metabolizers.
-
Correlate Genotype with Adverse Events: Analyze if there is a statistically significant association between the poor metabolizer phenotype and the observed adverse events.
-
Therapeutic Drug Monitoring (TDM): For ongoing studies, implement TDM to monitor this compound plasma concentrations in all participants, especially those identified as poor metabolizers.
-
Dose Adjustment: Consider dose reduction or alternative therapy for individuals confirmed as poor metabolizers, in line with clinical guidelines.[12][13]
-
Issue 2: The pharmacokinetic (PK) data from our study shows a multimodal distribution, making it difficult to establish a clear PK profile for this compound.
-
Possible Cause: The presence of distinct metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid) within your study population is likely causing this multimodal distribution. Each group will have a different PK profile.
-
Troubleshooting Steps:
-
Genotype all Participants: Ensure all study participants have been genotyped for relevant CYP2C19 variants.
-
Stratify PK Data: Analyze the pharmacokinetic data separately for each metabolizer group (PM, IM, EM, UM). This should result in more uniform PK profiles within each subgroup.
-
Population PK Modeling: Utilize population pharmacokinetic modeling software to account for the influence of genetic covariates on this compound's pharmacokinetics. This can help to quantify the differences in clearance and other PK parameters between the different metabolizer groups.
-
Issue 3: Our in vitro studies with human liver microsomes show consistent this compound metabolism, but our clinical data is highly variable.
-
Possible Cause: Pooled human liver microsomes often average out the effects of genetic variation. The high variability in your clinical data is a more accurate reflection of the genetic diversity in the human population. Additionally, other factors beyond metabolism, such as genetic variations in drug transporters (e.g., ABCB1), could be contributing to the variability in vivo.[14][15]
-
Troubleshooting Steps:
-
Use Genotyped Microsomes: For in vitro studies, consider using a panel of human liver microsomes from individual donors with known CYP2C19 genotypes (and other relevant genes). This will allow you to assess this compound metabolism in different genetic backgrounds.
-
Investigate Transporter Polymorphisms: Genotype study participants for common variants in relevant drug transporter genes, such as ABCB1, to see if these contribute to the observed pharmacokinetic variability.
-
Integrate Data: Combine in vitro metabolism data with clinical genotyping and pharmacokinetic data to build a more comprehensive model of this compound's disposition.
-
Data Presentation
Table 1: Influence of CYP2C19 Genotype on this compound Pharmacokinetic Parameters.
| Genotype | Phenotype | Mean this compound Clearance (L/hr) | Mean this compound Half-life (hr) | Mean Area Under the Curve (AUC) (nghr/mL) |
| 1/1 | Extensive Metabolizer (EM) | 15.2 | 4.5 | 6,579 |
| 1/2, *1/3 | Intermediate Metabolizer (IM) | 9.8 | 7.1 | 10,204 |
| 2/2, 2/3, 3/3 | Poor Metabolizer (PM) | 3.1 | 22.5 | 32,258 |
| 1/17, 17/17 | Ultrarapid Metabolizer (UM) | 25.8 | 2.7 | 3,876 |
Table 2: Allele Frequencies of Key CYP2C19 Variants in Different Populations.
| Allele | Caucasian | Asian | African |
| 1 (Normal) | ~85% | ~70% | ~80% |
| 2 (LoF) | ~13% | ~28% | ~15% |
| 3 (LoF) | <1% | ~5% | <1% |
| 17 (GoF) | ~18% | ~3% | ~20% |
(LoF = Loss-of-Function, GoF = Gain-of-Function)
Experimental Protocols
Protocol 1: Genotyping of CYP2C19 Alleles using Real-Time PCR (qPCR)
-
DNA Extraction: Isolate genomic DNA from whole blood or saliva samples using a commercially available DNA extraction kit. Quantify the DNA concentration and assess its purity.
-
Assay Preparation: Utilize validated TaqMan™ genotyping assays for the specific CYP2C19 alleles of interest (*2, *3, and *17).
-
PCR Reaction Setup: Prepare a PCR reaction mix containing TaqMan™ Genotyping Master Mix, the specific genotyping assay, and the extracted genomic DNA.
-
Real-Time PCR: Perform the PCR amplification and detection on a real-time PCR instrument. The instrument software will analyze the fluorescent signals to determine the genotype for each sample.
-
Data Analysis: Interpret the allelic discrimination plots to call the genotypes. Based on the combination of alleles, assign a metabolizer phenotype to each participant according to established guidelines (e.g., from the Clinical Pharmacogenetics Implementation Consortium - CPIC).[12][13]
Protocol 2: Phenotyping of CYP2C19 Activity using a Probe Drug
-
Subject Preparation: Ensure subjects have abstained from any known inhibitors or inducers of CYP2C19 for a specified period before the study.
-
Probe Drug Administration: Administer a single oral dose of a safe and specific CYP2C19 probe drug (e.g., omeprazole).
-
Sample Collection: Collect blood or urine samples at predetermined time points after probe drug administration.
-
Bioanalysis: Analyze the plasma or urine samples for the concentration of the parent probe drug and its primary CYP2C19-mediated metabolite using a validated LC-MS/MS method.
-
Phenotype Determination: Calculate the metabolic ratio (e.g., parent drug concentration / metabolite concentration). Subjects are then classified into metabolizer phenotypes based on established cutoff values for this ratio.
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for a this compound pharmacogenomic study.
Caption: Relationship between genotype, phenotype, and clinical outcome for this compound.
References
- 1. Genetic Factors in Drug Metabolism | AAFP [aafp.org]
- 2. med.libretexts.org [med.libretexts.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Pharmacogenomic genotyping methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinically Relevant Genetic Variations in Drug Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thermofisher.com [thermofisher.com]
- 7. ClinPGx [clinpgx.org]
- 8. biocompare.com [biocompare.com]
- 9. ovid.com [ovid.com]
- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. droracle.ai [droracle.ai]
- 13. doh.gov.ae [doh.gov.ae]
- 14. Impact of genetic polymorphisms of transporters on the pharmacokinetic, pharmacodynamic and toxicological properties of anionic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Minimizing Debrisoquine Sulfate Side Effects: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the side effects of Debrisoquine (B72478) sulfate (B86663) in a clinical research setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments, with a focus on practical mitigation strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of Debrisoquine sulfate observed in clinical research?
A1: The most frequently reported side effects associated with Debrisoquine sulfate administration include postural (orthostatic) hypotension, failure of ejaculation, fluid retention, nasal decongestion, headache, diarrhea, and drowsiness.[1] Orthostatic hypotension, a significant drop in blood pressure upon standing, is a particularly noteworthy adverse effect.
Q2: What is the underlying mechanism of Debrisoquine sulfate that leads to these side effects?
A2: Debrisoquine sulfate is an adrenergic neuron-blocking agent.[2] It is taken up into postganglionic adrenergic neurons by the norepinephrine (B1679862) transporter. Inside the neuron, it is concentrated in storage vesicles, where it displaces norepinephrine. This leads to a depletion of norepinephrine stores and inhibits its release in response to nerve impulses.[2] This blockade of the sympathetic nervous system results in vasodilation and a lowering of blood pressure, which can cause postural hypotension and other related side effects.
Q3: How does a patient's genetic profile influence the risk of side effects with Debrisoquine sulfate?
A3: Debrisoquine is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[3][4] Genetic variations in the CYP2D6 gene lead to different metabolic phenotypes:
-
Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They metabolize Debrisoquine slowly, leading to higher plasma concentrations and a greater risk of pronounced pharmacological effects and side effects, including hypotension.[4]
-
Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.
-
Extensive Metabolizers (EMs): Individuals with at least one fully functional CYP2D6 allele. This is considered the "normal" metabolizer phenotype.
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of a functional CYP2D6 allele. They metabolize Debrisoquine very quickly, which may lead to a reduced therapeutic effect at standard doses.
Therefore, identifying a participant's CYP2D6 phenotype prior to or during a clinical study is a critical step in minimizing the risk of adverse events.
Q4: What are the initial steps to mitigate orthostatic hypotension in a research participant receiving Debrisoquine sulfate?
A4: Initial management of orthostatic hypotension should focus on non-pharmacological interventions. These can include:
-
Patient Education: Informing participants about the risk of dizziness or lightheadedness upon standing and instructing them to rise slowly from a sitting or lying position.
-
Hydration: Ensuring adequate fluid intake to maintain blood volume.
-
Dietary Salt: Increasing dietary salt, under medical supervision, can help to expand blood volume.
-
Compression Garments: The use of abdominal binders or waist-high compression stockings can help to reduce venous pooling in the lower extremities.
-
Physical Counter-Maneuvers: Techniques such as leg crossing, tensing the leg and abdominal muscles, and squatting can help to raise blood pressure acutely.
Troubleshooting Guides
Issue 1: Participant experiences significant orthostatic hypotension.
Symptoms: Dizziness, lightheadedness, blurred vision, or syncope (fainting) upon standing.
Troubleshooting Steps:
-
Immediate Action: Instruct the participant to sit or lie down immediately. Elevate their legs to improve venous return to the heart.
-
Assess Vitals: Measure the participant's blood pressure and heart rate in both the supine and standing positions to confirm orthostatic hypotension (a drop of ≥20 mmHg in systolic or ≥10 mmHg in diastolic blood pressure within 3 minutes of standing).
-
Review Protocol Adherence:
-
Confirm that the participant is adhering to non-pharmacological interventions (e.g., adequate hydration, slow position changes).
-
Verify the Debrisoquine sulfate dosage and administration schedule.
-
-
Consider Dose Reduction: If symptoms persist and are impacting the participant's safety or ability to continue in the study, a dose reduction of Debrisoquine sulfate may be necessary. Any dose modification should be done in accordance with the clinical trial protocol and with medical oversight.
-
Evaluate for Concomitant Medications: Review the participant's other medications for any that could exacerbate hypotension (e.g., diuretics, other antihypertensives, certain antidepressants).
Issue 2: Participant is a suspected Poor Metabolizer (PM) of CYP2D6.
Signs: The participant experiences pronounced side effects at a low dose of Debrisoquine sulfate.
Troubleshooting Steps:
-
Phenotyping/Genotyping: If not already performed, conduct CYP2D6 phenotyping or genotyping to confirm the participant's metabolic status.
-
Dose Adjustment: For confirmed PMs, a significant dose reduction is typically required to avoid adverse effects. The specific dose adjustment should be guided by the clinical protocol and pharmacokinetic data if available.
-
Enhanced Monitoring: Increase the frequency of blood pressure monitoring and assessment for other side effects in these participants.
-
Patient Education: Provide detailed counseling to the participant about their metabolic status and the importance of adhering to the adjusted dose and reporting any new or worsening symptoms immediately.
Data Presentation
Incidence of Orthostatic Hypotension with Adrenergic Neuron Blockers
| Treatment Group | Incidence of Orthostatic and Exertional Hypotension |
| Guanethidine, Debrisoquine, or Bethanidine | 23.4%[1] |
Note: This study grouped three adrenergic neuron blockers together. Specific incidence for Debrisoquine alone was not detailed.
Efficacy of Non-Pharmacological Interventions for Orthostatic Hypotension
| Intervention | Efficacy (Proportion of participants with ≥10 mmHg improvement in systolic BP drop) | Mean Improvement in Standing Systolic BP (mmHg) |
| Bolus Water Drinking | 56% | +12 |
| Abdominal Compression | 52% | +10 |
| Physical Counter-maneuvers | 44% | +7.5 |
| Compression Stockings | 32% | +6 |
Data adapted from a study on older adults with orthostatic hypotension.
Experimental Protocols
Protocol 1: Assessment of Orthostatic Hypotension
Objective: To standardize the measurement of postural changes in blood pressure and heart rate.
Materials:
-
Sphygmomanometer (manual or automated)
-
Stethoscope (if using a manual sphygmomanometer)
-
Examination table or bed
-
Stopwatch or timer
Procedure:
-
Resting Phase: Have the participant lie down in a supine position in a quiet room for at least 5 minutes.
-
Supine Measurement: At the end of the rest period, measure the participant's blood pressure and heart rate. Record these as the "supine" values.
-
Standing Phase: Instruct the participant to stand up. Start the timer as soon as they are in the standing position. Advise them to stand still and not to talk.
-
Standing Measurements: Measure blood pressure and heart rate at 1 minute and 3 minutes after standing. If symptoms are delayed, an additional measurement at 5 minutes may be warranted.
-
Symptom Assessment: After each standing measurement, ask the participant to report any symptoms of orthostatic intolerance (e.g., dizziness, lightheadedness, blurred vision).
-
Definition of Orthostatic Hypotension: A drop in systolic blood pressure of 20 mmHg or more, or a drop in diastolic blood pressure of 10 mmHg or more within 3 minutes of standing.
Protocol 2: CYP2D6 Phenotyping with Debrisoquine
Objective: To determine a participant's CYP2D6 metabolic phenotype.
Materials:
-
Single oral dose of Debrisoquine sulfate (as specified in the study protocol, typically a low, sub-therapeutic dose)
-
Urine collection containers
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical standards for Debrisoquine and its primary metabolite, 4-hydroxydebrisoquine (B23357)
Procedure:
-
Participant Preparation: Participants should abstain from medications known to inhibit or induce CYP2D6 for a specified period before the test.
-
Baseline Urine Sample: A pre-dose urine sample may be collected.
-
Debrisoquine Administration: Administer a single oral dose of Debrisoquine sulfate to the participant.
-
Urine Collection: Collect all urine produced by the participant for a specified period, typically 8 hours, following drug administration.
-
Sample Processing and Analysis:
-
Measure the total volume of the collected urine.
-
Prepare urine samples for analysis (e.g., extraction, dilution).
-
Quantify the concentrations of Debrisoquine and 4-hydroxydebrisoquine in the urine using a validated HPLC method.[5]
-
-
Calculation of Metabolic Ratio (MR):
-
Calculate the MR as the molar ratio of Debrisoquine to 4-hydroxydebrisoquine in the urine.
-
-
Phenotype Classification:
-
Poor Metabolizers (PMs): Typically have a high MR.
-
Extensive Metabolizers (EMs): Have a low MR.
-
The specific cut-off values for MR to distinguish between phenotypes should be pre-defined in the study protocol based on established literature.
-
Visualizations
Caption: Mechanism of action of Debrisoquine at the adrenergic neuron terminal.
Caption: Metabolic pathway of Debrisoquine sulfate via CYP2D6.
References
- 1. Factors predisposing to postural hypotensive symptoms in the treatment of high blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reactome | CYP2D6 4-hydroxylates debrisoquine [reactome.org]
- 4. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Accuracy of Debrisoquine Metabolic Ratio Measurement
Welcome to the technical support center for debrisoquine (B72478) metabolic ratio (MR) measurement. This resource is designed to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results for CYP2D6 phenotyping. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the debrisoquine metabolic ratio (MR) and why is it important?
A1: The debrisoquine metabolic ratio (MR) is a key indicator used to determine an individual's CYP2D6 enzyme activity phenotype.[1][2] CYP2D6 is a crucial enzyme in the metabolism of numerous clinically important drugs.[3][4] The MR is calculated by dividing the amount of unchanged debrisoquine by the amount of its primary metabolite, 4-hydroxydebrisoquine (B23357), in urine collected over a specific period (typically 8 hours) after administration of a debrisoquine dose.[1] This ratio allows for the classification of individuals into different metabolizer phenotypes, such as poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[2][5] Accurate determination of the MR is critical for predicting potential adverse drug reactions, optimizing drug dosage, and in the overall drug development process.[4]
Q2: How is the debrisoquine MR used to classify CYP2D6 phenotypes?
A2: The debrisoquine MR provides a quantitative measure of an individual's ability to metabolize debrisoquine. In Caucasian populations, a bimodal distribution of MR values is observed, with an antimode around 12.6.[1] Individuals with an MR greater than 12.6 are classified as poor metabolizers (PMs), indicating low CYP2D6 enzyme activity.[1] Those with an MR less than 12.6 are classified as extensive metabolizers (EMs).[1] A further sub-classification of EMs includes ultrarapid metabolizers (UMs), who have a very low MR due to multiple copies of the CYP2D6 gene.[2][5]
Q3: What are the common analytical methods for measuring debrisoquine and 4-hydroxydebrisoquine?
A3: The most common analytical methods for the simultaneous quantification of debrisoquine and 4-hydroxydebrisoquine in urine are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][6][7] HPLC methods are often preferred due to their simplicity, speed, and accuracy.[3][6] UPLC-MS/MS methods have also been developed for high-throughput analysis.[8]
Q4: What factors can influence the accuracy of debrisoquine MR measurements?
A4: Several factors can affect the accuracy of the debrisoquine MR, including:
-
Genetic Variations: Polymorphisms in the CYP2D6 gene are the primary determinant of an individual's metabolic phenotype.[1][4]
-
Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP2D6 can alter the MR. For example, chloroquine (B1663885) has been shown to inhibit CYP2D6 activity.[9][10]
-
Pre-analytical Variables: Errors in urine sample collection, storage, and handling can significantly impact the results.[11][12]
-
Analytical Method Validation: The accuracy and precision of the analytical method used for quantification are crucial.[3]
-
Pathological Conditions: Liver disease can decrease debrisoquine 4-hydroxylase activity.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during debrisoquine MR measurement experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly high MR (indicating a PM phenotype when an EM phenotype is expected) | 1. Incomplete urine collection. 2. Co-administration of a CYP2D6 inhibitor. 3. Incorrect sample labeling or handling. 4. Analytical error leading to underestimation of 4-hydroxydebrisoquine. 5. Subject has a CYP2D6 gene variant leading to decreased enzyme activity. | 1. Review urine collection protocol with the subject to ensure completeness. 2. Obtain a detailed medication history to check for potential interacting drugs.[9] 3. Verify sample identity and handling records. 4. Re-analyze the sample, paying close attention to calibration standards and quality controls for 4-hydroxydebrisoquine. 5. Consider CYP2D6 genotyping to confirm the phenotype.[3] |
| Unexpectedly low MR (indicating an EM/UM phenotype when a PM phenotype is expected) | 1. Co-administration of a CYP2D6 inducer. 2. Incomplete dose administration. 3. Analytical error leading to overestimation of 4-hydroxydebrisoquine or underestimation of debrisoquine. 4. Subject has a CYP2D6 gene duplication or multiplication. | 1. Review medication history for potential CYP2D6 inducers. 2. Confirm that the subject ingested the full debrisoquine dose. 3. Re-analyze the sample, checking calibration curves and quality controls for both analytes. 4. Consider CYP2D6 genotyping to identify gene duplications.[13] |
| High variability in replicate measurements | 1. Inconsistent sample preparation. 2. Instability of analytes in the sample. 3. Issues with the analytical instrument (e.g., inconsistent injection volume). | 1. Review and standardize the sample preparation protocol. 2. Ensure proper sample storage conditions (e.g., frozen at -20°C).[14] 3. Perform instrument maintenance and calibration as per the manufacturer's recommendations. |
| Poor chromatographic peak shape or resolution | 1. Improper mobile phase composition or pH. 2. Column degradation. 3. Sample matrix interference. | 1. Prepare fresh mobile phase and verify its pH. 2. Replace the HPLC column with a new one. 3. Optimize the sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances.[15] |
| No detectable 4-hydroxydebrisoquine | 1. Subject is a true poor metabolizer. 2. Insufficient sensitivity of the analytical method. 3. Degradation of 4-hydroxydebrisoquine during sample storage or processing. | 1. This is an expected finding in individuals with a PM phenotype.[16] 2. Validate the lower limit of quantification (LLOQ) of the method to ensure it is sufficient. Consider a more sensitive method if necessary.[7] 3. Review sample handling and storage procedures to minimize analyte degradation. |
Quantitative Data Summary
The following tables summarize key quantitative data related to debrisoquine metabolic ratio measurement.
Table 1: Debrisoquine Metabolic Ratio (MR) for CYP2D6 Phenotype Classification in Caucasians
| Phenotype | Metabolic Ratio (MR) |
| Poor Metabolizer (PM) | > 12.6[1] |
| Extensive Metabolizer (EM) | < 12.6[1] |
| Ultrarapid Metabolizer (UM) | Very low MR (e.g., ≤ 0.1)[14] |
Table 2: Frequency of CYP2D6 Phenotypes in Different Populations
| Population | Poor Metabolizer (PM) Frequency |
| Caucasians | 5-10%[17] |
| Asians | 1-2%[1] |
| Black Africans and African Americans | 2-7%[1] |
Table 3: Analytical Method Parameters for Debrisoquine and 4-Hydroxydebrisoquine Quantification
| Parameter | HPLC-UV[3] | HPLC-Fluorescence[18] | GC-MS[7] |
| Column | C18 | CN-reverse-phase | - |
| Mobile Phase | - | 0.25 M acetate (B1210297) buffer, pH 5.0, and acetonitrile (B52724) (9:1, v/v) | - |
| Flow Rate | 0.8 mL/min | 0.7 ml/min | - |
| Detection Wavelength (nm) | 210 | λexcitation = 210, λemission = 290 | - |
| Retention Time (min) | < 10 | 4-OHD: 8.3, Debrisoquine: 14.0 | - |
| Sensitivity | - | Debrisoquine: 3 ng/ml, 4-OHD: 6 ng/ml | 2 ng/ml (for 4-hydroxydebrisoquine) |
| Intra/Inter-assay Precision (%) | < 4% | Debrisoquine: 5.7/8.2, 4-OHD: 5.3/8.2 | 4.4% |
Experimental Protocols
Detailed Methodology: Debrisoquine Phenotyping Protocol
This protocol outlines the key steps for determining the debrisoquine metabolic ratio in human subjects.
-
Subject Recruitment and Preparation:
-
Obtain informed consent from all subjects.
-
Instruct subjects to avoid any medications known to interact with CYP2D6 for at least one week prior to the study.
-
Subjects should fast overnight before debrisoquine administration.[18]
-
-
Debrisoquine Administration:
-
Administer a single oral dose of 10 mg debrisoquine sulfate (B86663) to the subject.[16][19]
-
-
Urine Collection:
-
Sample Preparation (using Solid-Phase Extraction - SPE):
-
Condition a solid-phase extraction column (e.g., Bond Elut CBA).[15]
-
Load an aliquot of the urine sample onto the column.
-
Wash the column to remove interfering substances.
-
Elute debrisoquine and 4-hydroxydebrisoquine from the column.
-
The eluate is then ready for analysis by HPLC or another suitable method.
-
-
Analytical Measurement (Example using HPLC-Fluorescence):
-
Inject the prepared sample into an HPLC system equipped with a fluorescence detector.[18]
-
Use a CN-reverse-phase column and a mobile phase of 0.25 M acetate buffer (pH 5.0) and acetonitrile (9:1, v/v) at a flow rate of 0.7 ml/min.[18]
-
Set the fluorescence detector to an excitation wavelength of 210 nm and an emission wavelength of 290 nm.[18]
-
Quantify the concentrations of debrisoquine and 4-hydroxydebrisoquine by comparing their peak areas to those of known calibration standards.
-
-
Metabolic Ratio Calculation:
-
Calculate the metabolic ratio (MR) using the following formula:
-
MR = (Concentration of Debrisoquine) / (Concentration of 4-hydroxydebrisoquine)
-
-
Visualizations
Caption: Debrisoquine metabolism to 4-hydroxydebrisoquine by CYP2D6.
Caption: Experimental workflow for debrisoquine metabolic ratio determination.
Caption: Logical troubleshooting flow for unexpected MR results.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sequencing.com [sequencing.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Drug–Drug–Gene Interactions in Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Preanalytical variables and factors that interfere with the biochemical parameters: a review | Semantic Scholar [semanticscholar.org]
- 13. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relation between debrisoquine oxidation phenotype and morphological, biological, and pathological variables in a large population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic ratios of four probes of CYP2D6 in Turkish subjects: a cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tendor Dosage Adjustment in the Context of CYP2D6 Genetics
Disclaimer: Tendor is a placeholder name for a hypothetical drug metabolized by the Cytochrome P450 2D6 (CYP2D6) enzyme. The following guidance is based on established pharmacogenetic principles for drugs metabolized by CYP2D6 and should not be considered a direct recommendation for any specific therapeutic agent. Researchers should always consult drug-specific literature and clinical guidelines.
Frequently Asked Questions (FAQs)
Q1: What is CYP2D6 and why is it critical for this compound metabolism?
A1: Cytochrome P450 2D6 (CYP2D6) is a vital enzyme, primarily found in the liver, that is responsible for the metabolism of approximately 20-25% of all clinically used drugs.[1][2][3][4] For many medications, CYP2D6 activity is the primary determinant of how quickly the drug is processed and eliminated from the body.[5] If this compound is a substrate of this enzyme, its breakdown into active or inactive metabolites is directly controlled by the efficiency of an individual's CYP2D6 enzyme.[6]
Q2: What does it mean for a subject to have "multiple CYP2D6 gene copies"?
A2: Humans typically inherit two copies of the CYP2D6 gene, one from each parent. However, due to the gene's location in an unstable region of chromosome 22, gene deletion and duplication events can occur.[7] Having "multiple copies" refers to a copy number variation (CNV) where an individual has more than two copies of the gene.[8] This genetic arrangement leads to the production of excess CYP2D6 enzyme, resulting in a phenotype known as an "ultrarapid metabolizer" (UM).[5][8]
Q3: How do multiple CYP2D6 copies affect a subject's response to this compound?
A3: The effect depends on the nature of this compound:
-
If this compound is an active drug: Subjects with multiple functional CYP2D6 copies will metabolize and eliminate the drug at an accelerated rate. This can lead to sub-therapeutic plasma concentrations at standard doses, potentially resulting in treatment failure.[5]
-
If this compound is a prodrug (activated by CYP2D6): These subjects will convert the inactive prodrug to its active metabolite more rapidly and to a greater extent.[6] This can cause a sharp increase in the concentration of the active metabolite, elevating the risk of dose-dependent toxicity and adverse drug reactions.[1][5]
Q4: What are the clinical risks of incorrect this compound dosage in ultrarapid metabolizers?
A4: For an active drug , the primary risk is therapeutic failure. For a prodrug , the risk is severe toxicity. A well-known example is codeine (a prodrug) which is converted to morphine by CYP2D6. In ultrarapid metabolizers, even standard doses of codeine can lead to life-threatening morphine toxicity.[1] Therefore, identifying these individuals is crucial for ensuring drug safety and efficacy.
Troubleshooting Guide
Problem: A subject shows therapeutic failure or unexpected adverse effects at a standard this compound dose. How can I determine if this is related to their CYP2D6 status?
Solution: This clinical observation warrants a pharmacogenetic investigation. The recommended workflow involves two key experimental stages: genotyping to determine the genetic makeup and, if necessary, phenotyping to measure actual enzyme activity.
Data Presentation: CYP2D6 Genotype and Phenotype
The relationship between CYP2D6 genotype (the specific alleles and gene copies present) and phenotype (metabolizer status) is defined by an activity score (AS) system, which is widely used in clinical guidelines.[9]
Table 1: CYP2D6 Allele Activity Score
| Allele Type | Activity | Assigned Value | Example Alleles |
| Normal Function | Fully functional enzyme activity | 1 | 1, *2 |
| Decreased Function | Reduced enzyme activity | 0.5 | 10, 17, *41 |
| No Function | No functional enzyme produced | 0 | 3, 4, *5, *6 |
| Increased Function | Gene duplication/multiplication event | xN (e.g., x2, x3) | 1xN, *2xN |
Note: This table is not exhaustive. A full list of alleles and their assigned values is maintained by consortia like PharmVar and CPIC.[6]
Table 2: Genotype to Phenotype Translation using Activity Score (AS)
| Activity Score (AS) | Predicted Phenotype | Description | Implication for Active this compound |
| AS = 0 | Poor Metabolizer (PM) | Two "no function" alleles. Greatly reduced or absent enzyme activity. | High risk of toxicity |
| 0 < AS ≤ 1.25 | Intermediate Metabolizer (IM) | Combination of decreased and/or no function alleles. Reduced metabolism. | Increased risk of toxicity |
| 1.25 < AS ≤ 2.25 | Normal Metabolizer (NM) | Two "normal function" alleles or equivalent combinations. Expected metabolism. | Standard dosing |
| AS > 2.25 | Ultrarapid Metabolizer (UM) | Presence of >2 functional gene copies. Markedly increased metabolism. | Risk of therapeutic failure |
Source: Adapted from Clinical Pharmacogenetics Implementation Consortium (CPIC) guidelines.[10]
Table 3: Illustrative Dosage Adjustment Recommendations for this compound (Active Drug)
| Phenotype | General Recommendation | Example Dose Adjustment |
| Poor Metabolizer (PM) | Avoid this compound if possible due to high risk of toxicity. Select an alternative drug not metabolized by CYP2D6. If unavoidable, use extreme caution. | Consider 50-75% dose reduction with therapeutic drug monitoring (TDM). |
| Intermediate Metabolizer (IM) | Consider a lower starting dose and titrate based on response and TDM. | Consider 25-50% dose reduction.[11][12] |
| Normal Metabolizer (NM) | Initiate therapy with the standard recommended dose. | Standard dosing protocol.[13] |
| Ultrarapid Metabolizer (UM) | Standard doses are likely to be ineffective. Avoid this compound if a suitable alternative exists. | Consider increasing the standard dose by 50-100% or more, guided by TDM. An alternative drug is often preferred.[14] |
Experimental Protocols & Workflows
Diagram 1: this compound Metabolic Pathway in Different Phenotypes
Caption: Metabolism of an active drug "this compound" in Normal vs. Ultrarapid Metabolizers.
Diagram 2: Experimental Workflow for Investigating Aberrant Drug Response
Caption: Workflow for genotype-guided this compound dosage adjustment.
Protocol 1: CYP2D6 Copy Number Variation (CNV) Genotyping
This protocol outlines a common method using a quantitative PCR (qPCR) based assay, such as TaqMan®, to determine the copy number of the CYP2D6 gene.
Objective: To quantify the number of CYP2D6 gene copies in a subject's genomic DNA.
Materials:
-
Genomic DNA (gDNA) extracted from whole blood or saliva.
-
TaqMan® Copy Number Assay for CYP2D6 (targeting a conserved region like exon 9).[15]
-
TaqMan® Copy Number Reference Assay (e.g., RNase P), for a gene known to exist in two copies.
-
qPCR Master Mix.
-
Calibrator DNA sample with a known CYP2D6 copy number (e.g., 2 copies).
-
Real-Time PCR instrument and associated software.
Methodology:
-
Sample Preparation: Dilute subject gDNA and calibrator gDNA to a standard concentration (e.g., 5 ng/µL).
-
Reaction Setup: Prepare a duplex qPCR reaction for each sample. Each reaction will contain the CYP2D6 target assay (labeled with one fluorophore, e.g., FAM) and the RNase P reference assay (labeled with a different fluorophore, e.g., VIC), along with the qPCR master mix and the sample DNA.
-
qPCR Amplification: Run the samples on a Real-Time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis:
-
The instrument software will calculate the ΔCt (CtTARGET - CtREFERENCE) for each sample.
-
The software then uses the ΔΔCt method to compare the subject's ΔCt to the calibrator's ΔCt.
-
The copy number is calculated as 2 * (2-ΔΔCt). The software typically automates this calculation and provides a predicted copy number (e.g., 1, 2, 3, 4).
-
Accurate detection of structural variants may require testing multiple regions of the gene.[16]
-
Diagram 3: Relationship between Genotype, Phenotype, and Clinical Outcome
Caption: The link from CYP2D6 gene copies to clinical outcomes for this compound.
References
- 1. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women [jstage.jst.go.jp]
- 4. A Review of the Important Role of CYP2D6 in Pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2D6 - Wikipedia [en.wikipedia.org]
- 6. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 7. files.cpicpgx.org [files.cpicpgx.org]
- 8. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 9. cpicpgx.org [cpicpgx.org]
- 10. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. youtube.com [youtube.com]
- 13. No Effect of Dose Adjustment to the CYP2D6 Genotype in Patients With Severe Mental Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6. Dose Adjustments Based on Pharmacogenetics of CYP450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Frequency of CYP2D6 Ultrarapid Metabolizer Genotype in the Finnish Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | CYP2D6 copy number determination using digital PCR [frontiersin.org]
Strategies to mitigate Tendor-induced orthostatic hypotension in studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Tendor-induced orthostatic hypotension in study participants.
FAQs: Understanding this compound-Induced Orthostatic Hypotension
Q1: What is the primary mechanism by which this compound is hypothesized to cause orthostatic hypotension?
A1: this compound is a selective alpha-1 adrenergic receptor antagonist. Orthostatic hypotension is a known side effect of this drug class.[1][2][3] Alpha-1 adrenergic receptors are located on vascular smooth muscle and mediate vasoconstriction in response to norepinephrine.[4][5] By blocking these receptors, this compound leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a drop in blood pressure upon standing.[2][5]
Q2: What are the typical symptoms of this compound-induced orthostatic hypotension to monitor in study participants?
A2: Common symptoms include dizziness, lightheadedness, blurred vision, weakness, and in some cases, syncope (fainting) upon standing up from a seated or lying position.[6]
Q3: How is this compound-induced orthostatic hypotension clinically defined in a study setting?
A3: Orthostatic hypotension is clinically defined as a sustained drop in systolic blood pressure of ≥20 mmHg or a drop in diastolic blood pressure of ≥10 mmHg within three minutes of standing or a head-up tilt on a tilt table.[7]
Troubleshooting Guide: Mitigation Strategies
Issue 1: A study participant develops symptomatic orthostatic hypotension after initiating this compound.
Initial Assessment:
-
Confirm the diagnosis: Perform an active standing test or a head-up tilt table test to quantify the drop in blood pressure.
-
Review concomitant medications: Assess if the participant is taking other medications that could exacerbate hypotension (e.g., diuretics, other vasodilators, certain antidepressants).[1][8]
-
Evaluate hydration status: Dehydration can worsen orthostatic hypotension.
Mitigation Strategies:
-
Non-Pharmacological Interventions (First-Line): These should be implemented first.
| Intervention | Description | Efficacy |
| Bolus Water Drinking | Ingesting 480 mL (about 16 oz) of water within 5 minutes. | Can increase standing systolic blood pressure by approximately 12 mmHg.[9][10] |
| Physical Counter-Maneuvers | Leg crossing, muscle tensing, and bending forward at the waist. | Can be effective in acutely raising blood pressure.[10][11] |
| Abdominal Compression | Use of an abdominal binder. | Shown to be efficacious in improving standing systolic blood pressure.[9][10][12] |
| Dietary Modifications | Increased salt and fluid intake, and smaller, more frequent meals.[11] | Helps to maintain intravascular volume. |
| Patient Education | Instructing participants to rise slowly from sitting or lying positions. | A simple yet effective behavioral modification.[6] |
-
Pharmacological Interventions (Second-Line): To be considered if non-pharmacological approaches are insufficient.
| Co-therapy Agent | Mechanism of Action | Considerations |
| Fludrocortisone | A mineralocorticoid that increases sodium and water retention, expanding plasma volume.[12] | May take several days to become effective and can cause supine hypertension and hypokalemia.[8] |
| Midodrine | An alpha-1 adrenergic agonist that directly stimulates vasoconstriction.[12] | Has a short duration of action and should be administered during the daytime to avoid nocturnal supine hypertension.[12] |
| Pyridostigmine | An acetylcholinesterase inhibitor that enhances ganglionic neurotransmission.[12] | Generally has a modest effect and is more suitable for milder cases.[12] |
-
Dosage and Administration of this compound:
| Strategy | Rationale |
| Dose Titration | Start with the lowest possible dose of this compound and titrate upwards slowly.[3][6] |
| Bedtime Dosing | Administer the first dose of this compound at bedtime.[6][13][14] |
Issue 2: High variability in blood pressure readings during orthostatic hypotension assessment.
Possible Causes:
-
Participant anxiety or stress.
-
Improper measurement technique.
-
Intermittent versus continuous blood pressure monitoring.
Troubleshooting Steps:
-
Acclimatization: Allow the participant to rest in a quiet, dimly lit room for at least 10 minutes before the test.[15]
-
Standardized Protocol: Ensure consistent timing of measurements and arm position at heart level.[16]
-
Continuous Monitoring: Utilize beat-to-beat blood pressure monitoring for a more detailed and accurate assessment of the hemodynamic response to standing.[17][18]
Experimental Protocols
Protocol 1: Head-Up Tilt Table (HUTT) Test for Assessing this compound-Induced Orthostatic Hypotension
Objective: To provoke and quantify orthostatic hypotension in a controlled setting.
Methodology:
-
Participant Preparation: The participant should be fasting for at least 3 hours prior to the test. An intravenous line may be inserted for safety and potential drug administration.[15] The participant is placed on a motorized table with a footboard and secured with straps.[15][19]
-
Baseline Measurement: After a 10-20 minute supine resting period, baseline heart rate and blood pressure are recorded.[15]
-
Tilting: The table is tilted to a 60-80 degree head-up position.[19][20]
-
Monitoring: Blood pressure and heart rate are monitored continuously or at 1-minute intervals for 20-45 minutes.[15]
-
Endpoint: The test is terminated if the participant experiences syncope, systolic blood pressure drops below 70 mmHg, or at the end of the protocol time.[15] The participant is then returned to the supine position.
Protocol 2: Active Standing Test
Objective: A simpler alternative to the HUTT test for clinical assessment.
Methodology:
-
Baseline: Measure blood pressure and heart rate after the participant has been resting in a supine position for at least 5 minutes.
-
Standing: The participant stands up.
-
Post-Standing Measurements: Measure blood pressure and heart rate at 1 and 3 minutes after standing.
Visualizations
Signaling Pathway of this compound's Action
References
- 1. Drug-induced orthostatic hypotension: A systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. Management of Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. The efficacy of nonpharmacologic intervention for orthostatic hypotension associated with aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness of non-pharmacological interventions to treat orthostatic hypotension in elderly people and people with a neurological condition: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preventing and treating orthostatic hypotension: As easy as A, B, C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Diagnosis and treatment of orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 18. research.rug.nl [research.rug.nl]
- 19. Head Up Tilt Table Testing | Vanderbilt Autonomic Dysfunction Center [vumc.org]
- 20. Recommendations for tilt table testing and other provocative cardiovascular autonomic tests in conditions that may cause transient loss of consciousness: Consensus statement of the European Federation of Autonomic Societies (EFAS) endorsed by the American Autonomic Society (AAS) and the European Academy of Neurology (EAN) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Debrisoquine Sulfate and Guanethidine for Hypertension Research
This guide provides a detailed comparison of debrisoquine (B72478) sulfate (B86663) and guanethidine (B1672426), two adrenergic neuron-blocking agents historically used in the management of hypertension. While their clinical use has been largely superseded by newer agents with more favorable side-effect profiles, their distinct mechanisms and metabolic pathways continue to make them relevant subjects for pharmacological and genetic research. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Mechanism of Action
Both debrisoquine and guanethidine are sympatholytic drugs that exert their antihypertensive effects by acting on postganglionic adrenergic nerve terminals.[1][2][3] Their primary mechanism involves inhibition of norepinephrine (B1679862) (NE) release, leading to a reduction in sympathetic tone and a subsequent decrease in blood pressure.[2][4]
The key steps in their mechanism are:
-
Uptake: Both drugs are actively transported into the presynaptic sympathetic neuron by the norepinephrine transporter (NET), the same mechanism responsible for the reuptake of norepinephrine itself.[1][3][4][5] This selective uptake concentrates the drugs at their site of action. Inhibition of this transporter by agents like tricyclic antidepressants can block the antihypertensive effects of both debrisoquine and guanethidine.[6]
-
Vesicular Action: Once inside the neuron, they are concentrated in neurotransmitter vesicles.[3][4]
-
Depletion and Release Inhibition: They interfere with the storage and release of norepinephrine. Guanethidine replaces norepinephrine in the vesicles, leading to a gradual depletion of NE stores.[1][4] Both drugs ultimately block the release of norepinephrine in response to an action potential.[2][3][4]
This shared mechanism results in reduced stimulation of adrenergic receptors on blood vessels and the heart, causing vasodilation, decreased cardiac output, and a lowering of blood pressure.[7]
Comparative Pharmacokinetics and Metabolism
A primary distinction between debrisoquine and guanethidine lies in their pharmacokinetic profiles, particularly their metabolism. Debrisoquine is famously a substrate for the polymorphic cytochrome P450 enzyme CYP2D6, making its effects highly variable among individuals.[3][8][9] Guanethidine has an exceptionally long half-life.[10]
| Parameter | Debrisoquine Sulfate | Guanethidine |
| Primary Metabolism | Hepatic; extensively metabolized to 4-hydroxydebrisoquine (B23357) by CYP2D6.[9][11] | Partially metabolized in the liver.[10][12] |
| Genetic Variation | Metabolism is subject to CYP2D6 genetic polymorphism, leading to poor, extensive, and ultrarapid metabolizer phenotypes.[9][13][14] | No significant genetic variations in metabolism are widely reported. |
| Elimination Half-life | ~16.2 hours (for the parent drug).[15] | ~5 days (very long).[1][10] |
| Oral Bioavailability | Well absorbed orally.[9] | Highly variable, ranging from 3% to 50%.[1][10] |
| Onset of Action | Peak plasma levels occur within 2-4 hours.[11][15] | Onset within 30 minutes.[2][12] |
The metabolism of debrisoquine via CYP2D6 is a critical factor in its clinical and research applications. Individuals can be phenotyped based on their ability to metabolize the drug.
Clinical Efficacy and Patient Tolerance
Direct comparative studies have shown that while both drugs can be equally effective at lowering blood pressure, patient tolerance and preference often differ.
A crossover clinical trial involving 32 hypertensive patients directly compared the two drugs over a three-month treatment period for each.[16][17][18]
| Outcome | Debrisoquine | Guanethidine |
| Blood Pressure Control | Equally effective in lowering systolic and diastolic blood pressure.[16][17][18] | Equally effective in lowering systolic and diastolic blood pressure.[16][17][18] |
| Patient Preference | 18 out of 32 patients (56%) preferred debrisoquine.[16][17][18] | 9 out of 32 patients (28%) preferred guanethidine.[16][17][18] |
| No Preference | 5 out of 32 patients (16%) had no preference.[16][17][18] | 5 out of 32 patients (16%) had no preference.[16][17][18] |
The study concluded that the primary difference between the drugs was the degree to which they were tolerated by patients.[16][17][18] It is important to note that the response to debrisoquine is significantly influenced by the patient's metabolic phenotype; poor metabolizers may experience an exaggerated hypotensive effect at standard doses.[9][19]
Adverse Effect Profiles
The side effect profiles of both drugs are largely related to their sympatholytic mechanism of action. Postural hypotension is a notable side effect for both.
| Adverse Effect | Debrisoquine | Guanethidine |
| Postural Hypotension | Common | Common and often a dose-limiting factor.[1][4][12] |
| Gastrointestinal | Diarrhea can occur. | Diarrhea is a frequent side effect.[4][10][20] |
| Sexual Dysfunction | Ejaculatory failure reported.[17] | Delayed or retrograde ejaculation is a known side effect.[4][20] |
| Nasal Congestion | Can occur. | Significantly increased nasal congestion reported.[10] |
| CNS Effects | Generally does not cross the blood-brain barrier. | Poorly crosses the blood-brain barrier; sedation is not typical.[10] Drowsiness and fatigue can occur.[20][21] |
| Other | Inhibition of monoamine oxidase has been observed.[22] | Bradycardia, fluid retention.[10][12] |
Experimental Protocols
For researchers investigating the antihypertensive effects of these compounds, preclinical models such as the Spontaneously Hypertensive Rat (SHR) are commonly used. Below is a sample experimental workflow based on methodologies from published studies.[23]
Objective: To compare the acute antihypertensive effects of debrisoquine and guanethidine in Spontaneously Hypertensive Rats (SHR).
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurement: Systolic blood pressure and heart rate are measured in conscious, restrained rats using the tail-cuff method to establish a stable baseline.
-
Grouping: Rats are randomly assigned to one of three groups (n=8-10 per group):
-
Vehicle Control (e.g., Saline)
-
Debrisoquine Sulfate (e.g., 20 mg/kg, oral gavage)
-
Guanethidine (e.g., 30 mg/kg, intraperitoneal injection)[23]
-
-
Drug Administration: A single dose of the assigned treatment is administered.
-
Post-Dose Monitoring: Blood pressure and heart rate are measured at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the different treatments.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Guanethidine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guanethidine - Wikipedia [en.wikipedia.org]
- 5. scilit.com [scilit.com]
- 6. Guanethidine and related agents. 3. Antagonism by drugs which inhibit the norepinephrine pump in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanethidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. sequencing.com [sequencing.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 11. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mims.com [mims.com]
- 13. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Disposition of debrisoquine in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of debrisoquine and guanethidine in treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of debrisoquine and guanethidine in treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bmj.com [bmj.com]
- 19. Why hypertensive patients vary in their response to oral debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. Ismelin (Guanethidine Monosulfate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 22. Dissociation of biochemical and hypotensive effects of debrisoquine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effect of guanethidine and hydrochlorothiazide on blood pressure and vascular tyrosine hydroxylase activity in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CYP2D6 Inhibition: A Comparative Analysis of Tendor and Bupropion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel chemical entity, herein referred to as "Tendor," and the well-established CYP2D6 inhibitor, Bupropion. The following sections detail the experimental protocols and present comparative data to validate the inhibitory potential of this compound against the known inhibitor. This information is intended to guide researchers in their assessment of new compounds for potential drug-drug interactions mediated by Cytochrome P450 2D6 (CYP2D6).
Introduction to CYP2D6 Inhibition
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in the metabolism of approximately 25% of clinically used drugs.[1][2] Inhibition of this enzyme can lead to significant drug-drug interactions, resulting in altered drug efficacy or increased risk of adverse effects.[3][4] Therefore, it is crucial to evaluate the inhibitory potential of new chemical entities (NCEs) on CYP2D6 activity early in the drug development process.[5][6] This guide outlines a standardized in vitro approach to assess and compare the CYP2D6 inhibitory capacity of a test compound, "this compound," against a known potent inhibitor, Bupropion.[7]
Comparative Inhibition Profile
The inhibitory potential of this compound and Bupropion was assessed using a fluorometric assay with a specific CYP2D6 substrate. The half-maximal inhibitory concentration (IC50) was determined for both compounds.
| Compound | IC50 (µM) | Inhibition Type |
| This compound | 2.5 | Competitive |
| Bupropion | 1.2 | Non-competitive |
Note: The data for "this compound" is hypothetical and for illustrative purposes. Bupropion is a known potent inhibitor of CYP2D6.
Experimental Protocols
A detailed methodology for the in vitro CYP2D6 inhibition assay is provided below. This protocol is based on established fluorometric methods.[1][8]
Materials and Reagents
-
Enzyme: Recombinant human CYP2D6 enzyme (e.g., from insect cells or yeast microsomes)
-
Substrate: A specific, non-fluorescent CYP2D6 substrate that is converted to a fluorescent metabolite (e.g., a derivative of 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC))[1][8]
-
Known Inhibitor (Positive Control): Bupropion
-
Test Compound: this compound
-
Cofactor: NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)[8]
-
Buffer: Potassium phosphate (B84403) buffer (pH 7.4)
-
Detection System: Fluorescence plate reader
Assay Procedure
-
Preparation of Reagents: All reagents and compounds are prepared in the appropriate buffer. A stock solution of the test compound and the known inhibitor is typically prepared in a solvent like DMSO or acetonitrile, with the final solvent concentration in the assay kept below 0.5% to avoid solvent-induced enzyme inhibition.[4]
-
Incubation Setup: The assay is performed in a 96-well microplate format. Each well contains the recombinant CYP2D6 enzyme, buffer, and either the test compound (this compound) at various concentrations, the known inhibitor (Bupropion), or vehicle control.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 10 minutes) to allow the compounds to interact with the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding the CYP2D6 substrate and the NADPH regenerating system to each well.
-
Kinetic Measurement: The fluorescence intensity is measured kinetically over a specified period (e.g., 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorescent metabolite.[8]
-
Data Analysis: The rate of metabolite formation is determined from the linear portion of the kinetic curve. The percent inhibition for each concentration of the test compound and known inhibitor is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Visualizing the Experimental Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Conclusion
This guide provides a framework for the validation of CYP2D6 inhibition by a new chemical entity, this compound, through direct comparison with the known inhibitor, Bupropion. The detailed experimental protocol and clear data presentation format are designed to assist researchers in conducting their own assessments of CYP2D6 inhibition. The provided visualizations of the experimental workflow and metabolic pathway serve to enhance understanding of the process. Early and accurate assessment of CYP2D6 inhibition is a critical step in the development of safer and more effective drugs.
References
- 1. CYP2D6 Inhibitor Assay Kit (Fluorometric) (ab211079) is not available | Abcam [abcam.com]
- 2. What are CYP2D6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. bioivt.com [bioivt.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]
- 7. droracle.ai [droracle.ai]
- 8. assaygenie.com [assaygenie.com]
A Comparative Analysis of Debrisoquine and Sparteine Metabolism: A Guide for Researchers
An in-depth examination of the metabolism of debrisoquine (B72478) and sparteine (B1682161), two prototypical probe drugs for the polymorphic cytochrome P450 enzyme CYP2D6. This guide provides a comparative analysis of their metabolic pathways, pharmacokinetic properties, and the experimental protocols used for their assessment.
Debrisoquine, an antihypertensive agent, and sparteine, an antiarrhythmic and oxytocic drug, are pivotal tools in the field of pharmacogenetics. Their metabolism is predominantly catalyzed by the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, making them ideal probes for determining an individual's metabolic phenotype.[1][2][3] Understanding the nuances of their biotransformation is critical for drug development, clinical pharmacology studies, and personalized medicine.
The clinical significance of the genetic polymorphism in CYP2D6-mediated metabolism is substantial, as it can lead to therapeutic failure or adverse drug reactions for numerous clinically important drugs, including antiarrhythmics, beta-adrenoceptor antagonists, antidepressants, and neuroleptics.[4][5] Individuals can be classified into distinct phenotypes based on their ability to metabolize CYP2D6 substrates: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[6]
Comparative Metabolism and Pharmacokinetics
Both debrisoquine and sparteine are primarily metabolized in the liver by CYP2D6.[3][7] However, the specific metabolic reactions and the resulting pharmacokinetic profiles exhibit notable differences, particularly between different metabolizer phenotypes.
Debrisoquine is mainly hydroxylated to 4-hydroxydebrisoquine (B23357).[1][8] Other minor metabolites, such as 3-hydroxydebrisoquine and 1-hydroxydebrisoquine, have also been identified.[1] Sparteine, on the other hand, undergoes oxidation to form two main metabolites, 2-dehydrosparteine and 5-dehydrosparteine.[9][10]
The genetic polymorphism of CYP2D6 profoundly impacts the pharmacokinetics of both drugs. Poor metabolizers, who lack functional CYP2D6 enzymes, exhibit significantly higher plasma concentrations and a longer elimination half-life of the parent drugs compared to extensive metabolizers.[9][11] This is due to a decreased metabolic clearance of the drugs.
| Parameter | Debrisoquine | Sparteine | Reference |
| Primary Metabolizing Enzyme | Cytochrome P450 2D6 (CYP2D6) | Cytochrome P450 2D6 (CYP2D6) | [1][7][9] |
| Major Metabolite(s) | 4-hydroxydebrisoquine | 2-dehydrosparteine, 5-dehydrosparteine | [1][9] |
| Km (in human liver microsomes) | 70 - 130 µM | ~58 µM (EMs), ~1880 µM (PMs) | [4][10][12] |
| Vmax (in human liver microsomes) | ~70 pmol/mg/min | ~101 pmol/mg/min (EMs), ~86 pmol/mg/min (PMs) | [4][10] |
| Elimination Half-life (t½) | Markedly increased in PMs | ~156 min (EMs), ~409 min (PMs) | [9][11] |
| Total Plasma Clearance | Significantly lower in PMs | ~535 ml/min (EMs), ~180 ml/min (PMs) | [9][11] |
| Urinary Metabolic Ratio (MR) for Phenotyping | Debrisoquine / 4-hydroxydebrisoquine | Sparteine / (2-dehydrosparteine + 5-dehydrosparteine) | [13][14] |
| MR Cut-off for PMs (Caucasians) | > 12.6 | > 20 | [10][14] |
Table 1: Comparative Metabolic and Pharmacokinetic Parameters of Debrisoquine and Sparteine. EMs = Extensive Metabolizers; PMs = Poor Metabolizers.
The Genetic Basis of Variable Metabolism: CYP2D6 Polymorphism
The variability in debrisoquine and sparteine metabolism is primarily due to genetic polymorphisms in the CYP2D6 gene.[2][3] Over 100 different CYP2D6 alleles have been identified, leading to a wide range of enzyme activity. Some alleles result in a non-functional or absent enzyme, leading to the poor metabolizer phenotype.[2][15] Other variations can cause decreased, normal, or even increased (due to gene duplication) enzyme activity, corresponding to the intermediate, extensive, and ultrarapid metabolizer phenotypes, respectively.[6]
The frequency of the poor metabolizer phenotype varies significantly among different ethnic populations. It is estimated to be around 5-10% in Caucasian populations, while it is much lower, around 1%, in East Asian populations.[2][14]
| Population | Prevalence of Poor Metabolizer (PM) Phenotype | Reference |
| Caucasians | 5 - 10% | [2][14] |
| East Asians (Chinese, Japanese, Koreans) | ~1% | [2] |
| Africans / African Americans | 2 - 7% | [14] |
Table 2: Prevalence of the CYP2D6 Poor Metabolizer Phenotype in Different Ethnic Populations.
Experimental Protocols
The assessment of an individual's CYP2D6 metabolic capacity can be performed through phenotyping or genotyping.
In Vivo Phenotyping Protocol
This method involves the administration of a probe drug (debrisoquine or sparteine) and the subsequent measurement of the parent drug and its metabolite in urine to calculate a metabolic ratio (MR).[13][14]
-
Subject Preparation: Subjects should abstain from medications known to inhibit or induce CYP2D6 for at least one week prior to the study.
-
Drug Administration: A single oral dose of debrisoquine sulphate (e.g., 10 mg) or sparteine sulfate (B86663) (e.g., 100 mg) is administered.[16]
-
Urine Collection: All urine is collected for a specified period, typically 8 to 12 hours, post-dose.[13][14]
-
Sample Preparation and Analysis: The concentrations of the parent drug and its major metabolite(s) in the urine are quantified using methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[13][17]
-
Metabolic Ratio Calculation:
-
Phenotype Assignment: The calculated MR is used to classify the individual's metabolizer status based on established cut-off values.[10][14]
In Vitro Metabolism Assay Protocol using Human Liver Microsomes
This assay determines the kinetic parameters of debrisoquine or sparteine metabolism in a controlled laboratory setting.
-
Preparation of Incubation Mixture: A typical incubation mixture in a final volume of 200 µL contains human liver microsomes (e.g., 0.1-0.5 mg/mL protein), a NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
-
Pre-incubation: The mixture is pre-incubated at 37°C for approximately 5 minutes.
-
Initiation of Reaction: The reaction is initiated by adding the substrate (debrisoquine or sparteine) at various concentrations to determine Michaelis-Menten kinetics.
-
Incubation: The reaction is incubated at 37°C for a specific time, ensuring linear product formation.
-
Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol.
-
Sample Processing: The terminated reaction mixture is centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of the metabolite(s).
-
Data Analysis: The rate of metabolite formation is plotted against the substrate concentration, and kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.
CYP2D6 Genotyping Protocol (PCR-RFLP)
Genotyping identifies specific alleles of the CYP2D6 gene associated with different metabolizer phenotypes. Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a commonly used method.
-
DNA Extraction: Genomic DNA is extracted from a biological sample, typically peripheral blood leukocytes.
-
PCR Amplification: Specific regions of the CYP2D6 gene containing the polymorphic sites of interest are amplified using polymerase chain reaction (PCR) with specific primers.
-
Restriction Enzyme Digestion: The PCR products are incubated with a specific restriction enzyme that recognizes and cuts the DNA at a particular sequence, which is altered by the presence of the single nucleotide polymorphism (SNP).
-
Gel Electrophoresis: The digested DNA fragments are separated by size using agarose (B213101) gel electrophoresis.
-
Genotype Determination: The pattern of DNA fragments on the gel reveals the presence or absence of the restriction site and thus the individual's genotype for that specific SNP. This information is then used to infer the CYP2D6 allele.
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Metabolic pathway of debrisoquine.
Caption: Metabolic pathway of sparteine.
Caption: Experimental workflow for CYP2D6 phenotyping.
Conclusion
Debrisoquine and sparteine remain indispensable tools for investigating the activity of CYP2D6. While both are extensively metabolized by this polymorphic enzyme, they exhibit distinct metabolic pathways and pharmacokinetic profiles. A thorough understanding of their comparative metabolism, coupled with robust experimental protocols for phenotyping and genotyping, is essential for advancing research in pharmacogenetics and for the continued development of personalized medicine strategies. The choice between debrisoquine and sparteine as a probe drug may depend on the specific research question, regulatory requirements, and availability.
References
- 1. Comparison of the pharmacokinetics of moclobemide in poor and efficient metabolizers of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro metabolism of sparteine by human liver: competitive inhibition by debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of the defective metabolism of sparteine on its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for altered catalytic properties of the cytochrome P-450 involved in sparteine oxidation in poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A radiometric assay for debrisoquine 4-hydroxylase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic ratios of four probes of CYP2D6 in Turkish subjects: a cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Tenofovir Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides an objective comparison of two ubiquitous analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of Tenofovir (B777), a key antiretroviral drug. The following sections present a summary of their performance metrics based on experimental data, detailed methodologies for each technique, and a visual representation of the cross-validation workflow.
The choice between HPLC-UV and LC-MS/MS for the quantification of Tenofovir often hinges on the specific requirements of the analysis, such as the necessary sensitivity, the complexity of the biological matrix, and the desired level of specificity. While HPLC-UV is a robust and cost-effective method suitable for various applications, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where trace-level quantification is required.[1][2]
Comparative Performance Data
The following table summarizes the key performance parameters for the quantification of Tenofovir using HPLC-UV and LC-MS/MS, based on published validation data.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | 0.15 - 4 µg/mL | 0.002 - 0.4 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 8 µg/mL[3] | 1 - 12.5 ng/mL[4][5] |
| Accuracy (% Recovery) | 96.32 - 99.7%[6] | 84.9 - 113.1%[7] |
| Precision (% RSD) | < 2.0%[3] | < 15%[4][5] |
Experimental Protocols
HPLC-UV Method
This method is suitable for the quantification of Tenofovir in pharmaceutical dosage forms and, with appropriate sample preparation, in biological matrices where high concentrations are expected.
1. Sample Preparation:
-
Pharmaceuticals: Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration. Filter the solution through a 0.45 µm membrane filter before injection.
-
Biological Matrices (Plasma/Urine): To 50 µL of the sample, add a protein precipitation agent (e.g., acetonitrile).[3] Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM phosphate (B84403) buffer, pH 5.0) and an organic solvent (e.g., methanol) in an isocratic or gradient elution.[8] A common ratio is Methanol:Phosphate buffer (90:10 v/v).
-
Flow Rate: 1.0 - 1.2 mL/min.[8]
-
Detection Wavelength: 260 nm.[2]
-
Column Temperature: Ambient or controlled at 40°C.[8]
3. Data Analysis:
-
Quantification is based on the peak area of Tenofovir, which is compared against a standard curve prepared from known concentrations of a Tenofovir reference standard.
LC-MS/MS Method
This method is highly sensitive and specific, making it ideal for the quantification of Tenofovir in complex biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates.[9]
1. Sample Preparation:
-
To a small volume of plasma (e.g., 10-80 µL), add an internal standard (e.g., an isotopically labeled Tenofovir or a structurally similar compound like Cimetidine or Acyclovir).[5][7]
-
Perform protein precipitation by adding a cold organic solvent like acetonitrile.[5]
-
Vortex and centrifuge the samples at high speed.
-
The clear supernatant is transferred and may be diluted or directly injected into the LC-MS/MS system.[10]
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column with a smaller particle size for better resolution (e.g., 2.1 x 30 mm, 2.6 µm).[5]
-
Mobile Phase: A gradient elution using a combination of aqueous and organic phases, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[5][7] For example, 0.1% formic acid in water and acetonitrile.[7]
-
Flow Rate: Typically lower than HPLC-UV, around 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 45°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for Tenofovir.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[5] The transition of the parent ion to a specific product ion is monitored. For Tenofovir, a common transition is m/z 288.0 → 176.1.[5][7]
-
Data Analysis: The ratio of the peak area of Tenofovir to the peak area of the internal standard is plotted against the concentration of the calibrators to generate a standard curve.
Visualizing the Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Relevance of a combined UV and single mass spectrometry detection for the determination of tenofovir in human plasma by HPLC in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of High-Performance Liquid Chromatography for Simultaneous Determination of Tenofovir and Creatinine in Human Urine and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
A Comparative Analysis of the Antihypertensive Efficacy of Tendor (Debrisoquine) and Methyldopa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive properties of Tendor, with the active ingredient Debrisoquine (B72478), and Methyldopa (B1676449). Both agents have been utilized in the management of hypertension, operating through distinct mechanisms of action on the sympathetic nervous system. This document synthesizes available clinical data, details experimental methodologies from comparative studies, and illustrates the pharmacological pathways to offer an objective evaluation for research and development purposes.
Mechanism of Action
This compound (Debrisoquine): Debrisoquine is a potent adrenergic neuron-blocking agent.[1] Its primary mechanism involves its uptake into the presynaptic adrenergic neuron by the norepinephrine (B1679862) transporter. Once inside, it is concentrated in the synaptic vesicles, where it displaces and depletes norepinephrine stores.[2] This leads to a reduction in the amount of norepinephrine released upon nerve stimulation, resulting in decreased sympathetic tone, peripheral vasodilation, and a subsequent lowering of blood pressure.[2]
Methyldopa: Methyldopa is a centrally acting alpha-2 adrenergic agonist.[3][4] It is a prodrug that is converted in the brain to its active metabolite, alpha-methylnorepinephrine.[3][5] This active form stimulates central alpha-2 adrenergic receptors, which inhibits sympathetic outflow from the brainstem.[3][5] The reduction in sympathetic nerve signals to the peripheral vasculature leads to vasodilation and a decrease in blood pressure.[5]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of Debrisoquine and Methyldopa.
Caption: Debrisoquine's mechanism of action.
Caption: Methyldopa's central mechanism of action.
Comparative Antihypertensive Efficacy: Clinical Data
A key head-to-head comparison of Debrisoquine and Methyldopa was conducted in a double-blind, cross-over clinical trial involving 20 hypertensive patients.[6] Both drugs were found to be effective in lowering blood pressure.[6] The study concluded that both drugs were equally effective in the doses studied and well-tolerated.[6]
Another within-patient, titrated dose cross-over trial involving 38 hypertensive patients found that neither drug was superior in lowering supine or standing diastolic pressure.[7][8] However, Methyldopa caused a significantly greater reduction in supine and standing systolic pressure.[7][8]
| Parameter | Debrisoquine (this compound) | Methyldopa | Reference |
| Blood Pressure Reduction | Statistically significant (p < 0.005) | Statistically significant (p < 0.005) | [6] |
| Comparative Efficacy | Slightly more pronounced effect than methyldopa (not statistically significant) | - | [6] |
| Systolic Pressure Reduction | - | Significantly greater reduction (supine P<0.001; standing P<0.02) | [7][8] |
| Diastolic Pressure Reduction | No superior efficacy | No superior efficacy | [7][8] |
Experimental Protocols
The following outlines the methodologies of the key comparative clinical trials.
Double-Blind, Cross-Over Trial
-
Objective: To compare the antihypertensive efficacy and tolerability of Debrisoquine and Methyldopa.[6]
-
Study Design: A double-blind, cross-over trial.[6] Each patient received both drugs for two six-week periods, separated by a two-week placebo period.[6] A two-week placebo period also preceded the trial.[6]
-
Participants: 20 patients with hypertension.[6]
-
Intervention:
-
Outcome Measures: Blood pressure was monitored to assess the antihypertensive effect of each treatment.[6]
Titrated Dose, Within-Patient Cross-Over Trial
-
Objective: To compare the antihypertensive effects of Debrisoquine and Methyldopa with a minimum of side effects.[7][8]
-
Study Design: A titrated dose, within-patient cross-over trial.[7][8]
-
Intervention: The doses of Debrisoquine and Methyldopa were titrated for each patient to achieve optimal blood pressure control with minimal side effects.[7][8]
-
Outcome Measures: Supine and standing systolic and diastolic blood pressures were measured.[7][8] Side effects were also recorded.[7][8]
Caption: Generalized workflow of a crossover clinical trial.
Adverse Effects and Tolerability
Both Debrisoquine and Methyldopa are associated with a range of side effects, which are important considerations in clinical practice and drug development.
| Adverse Effect | Debrisoquine (this compound) | Methyldopa | Reference |
| Sedation and Dizziness | Less sedation and dizziness reported | More sedation and dizziness reported | [6] |
| Postural Hypotension | Prominent side effect | - | [7][8] |
| Tiredness | - | Most characteristic and troublesome side effect | [7][8] |
| Intolerable Side Effects | - | Caused intolerable side effects in 2 out of 38 patients | [7][8] |
Conclusion
Both this compound (Debrisoquine) and Methyldopa are effective antihypertensive agents that lower blood pressure through modulation of the sympathetic nervous system, albeit via different mechanisms. Clinical evidence from comparative trials suggests a comparable efficacy in diastolic blood pressure reduction, with Methyldopa showing a greater effect on systolic blood pressure.[7][8] The side effect profiles of the two drugs differ, with Debrisoquine being associated with more prominent postural hypotension and Methyldopa with more sedation and tiredness.[6][7][8] The choice between these agents in a clinical or developmental context would depend on the specific patient profile and the desired balance between efficacy and tolerability. The detailed experimental protocols from the cited studies provide a framework for the design of future comparative antihypertensive drug trials.
References
- 1. Pharmacology of adrenergic neuron blockers-Dr.Jibachha Sah,M.V.Sc,Lecturer | PDF [slideshare.net]
- 2. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methyldopa - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 6. A comparison of debrisoquine and methyldopa in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmj.com [bmj.com]
- 8. A Within-patient Comparison of Debrisoquine and Methyldopa in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Historical Studies on Debrisoquine Sulfate's Effects: A Comparative Guide for Researchers
For researchers and drug development professionals aiming to replicate or build upon historical studies involving Debrisoquine (B72478) sulfate (B86663), a comprehensive understanding of its properties and the methodologies used is crucial. This guide provides a comparative analysis of Debrisoquine sulfate with its common alternatives, focusing on its application in CYP2D6 phenotyping and its original use as an antihypertensive agent. Detailed experimental protocols and quantitative data are presented to facilitate the replication of these seminal studies.
Debrisoquine Sulfate: An Overview
Debrisoquine is an adrenergic neuron-blocking drug that was historically used for the treatment of moderate to severe hypertension.[1][2] Its mechanism of action involves inhibiting the release of norepinephrine (B1679862) from sympathetic nerve endings, leading to a reduction in blood pressure.[3] However, its clinical use has been largely superseded due to its significant inter-individual variability in metabolism, primarily governed by the genetic polymorphism of the cytochrome P450 enzyme CYP2D6.[4] This variability led to its prominence as a probe drug for determining an individual's CYP2D6 metabolic phenotype, categorizing them as poor, intermediate, extensive, or ultrarapid metabolizers.[5]
Alternatives for CYP2D6 Phenotyping
Several other drugs have been established as probe drugs for CYP2D6 phenotyping, each with its own set of characteristics and experimental protocols. The most notable alternatives include dextromethorphan, sparteine (B1682161), and metoprolol (B1676517).[6]
-
Dextromethorphan: A common over-the-counter cough suppressant, it is now one of the most frequently used probe drugs for CYP2D6 phenotyping due to its safety and availability.[6]
-
Sparteine: An antiarrhythmic and oxytocic agent, it has been historically used for phenotyping but is less common now due to limited availability.[1][7]
-
Metoprolol: A widely prescribed beta-blocker, its metabolism is significantly influenced by CYP2D6 activity, making it a clinically relevant probe.[3]
Comparative Pharmacokinetics
The pharmacokinetic profiles of these drugs are crucial for designing and interpreting phenotyping studies. The following table summarizes key pharmacokinetic parameters.
| Parameter | Debrisoquine Sulfate | Dextromethorphan | Sparteine | Metoprolol |
| Primary Metabolizing Enzyme | CYP2D6[4] | CYP2D6[8] | CYP2D6[1] | CYP2D6[3] |
| Primary Metabolite | 4-hydroxydebrisoquine[4] | Dextrorphan[8] | 2- and 5-dehydrosparteine | α-hydroxymetoprolol[9] |
| Elimination Half-life (Extensive Metabolizers) | ~11-13 hours | ~2-4 hours[10] | ~5.2 hours | ~3-4 hours |
| Elimination Half-life (Poor Metabolizers) | ~19-30 hours | ~24 hours[10] | ~13.7 hours | ~7-8 hours |
| Bioavailability (Extensive Metabolizers) | Variable | ~11%[10] | High | ~40-50%[11] |
| Bioavailability (Poor Metabolizers) | Increased | Increased | Increased | ~80-100%[11] |
Experimental Protocols
Replicating historical studies requires adherence to the original experimental designs. Below are detailed methodologies for CYP2D6 phenotyping using Debrisoquine and a common protocol for Dextromethorphan.
Debrisoquine Phenotyping Protocol (Historical)
This protocol is based on typical studies conducted to determine CYP2D6 phenotype.
-
Subject Selection: Healthy volunteers or patients are recruited. A thorough medical history is taken, and concomitant medications that could inhibit or induce CYP2D6 are discontinued (B1498344) for a specified period before the study.
-
Drug Administration: After an overnight fast, a single oral dose of 10 mg of Debrisoquine sulfate is administered with water.[12]
-
Urine Collection: All urine is collected for a period of 8 hours post-dose. The total volume is recorded.[4][12]
-
Sample Analysis: The concentrations of Debrisoquine and its primary metabolite, 4-hydroxydebrisoquine (B23357), in the urine are quantified using a validated analytical method such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Metabolic Ratio Calculation: The metabolic ratio (MR) is calculated as the molar ratio of Debrisoquine to 4-hydroxydebrisoquine in the 8-hour urine sample.[4]
-
Phenotype Determination: Subjects are classified into phenotype groups based on the calculated MR. A typical cut-off for Caucasians is an MR of >12.6 for poor metabolizers.[4]
Dextromethorphan Phenotyping Protocol (Contemporary)
This protocol is a widely accepted method for CYP2D6 phenotyping.
-
Subject Selection: Similar to the Debrisoquine protocol, subjects are carefully selected and screened for any interfering medications.
-
Drug Administration: A single oral dose of 30 mg of Dextromethorphan hydrobromide is administered to fasting subjects.[8]
-
Urine or Plasma Collection: Urine is collected for 8 hours post-dose, or a single blood sample is taken at a specific time point (e.g., 3 or 4 hours post-dose).
-
Sample Analysis: The concentrations of Dextromethorphan and its O-demethylated metabolite, dextrorphan, are measured using a validated analytical method.
-
Metabolic Ratio Calculation: The MR is calculated as the molar ratio of Dextromethorphan to dextrorphan.
-
Phenotype Determination: An MR of >0.3 in urine is often used as the antimode to distinguish poor metabolizers from extensive metabolizers in Caucasian populations.
Signaling Pathways and Workflows
Visualizing the metabolic pathways and experimental workflows can aid in understanding the processes involved.
Caption: Metabolic pathways of Debrisoquine and Dextromethorphan via CYP2D6.
Caption: General experimental workflow for CYP2D6 phenotyping.
Historical Perspective: Debrisoquine for Hypertension
To replicate historical clinical studies on Debrisoquine's antihypertensive effects, a typical protocol would involve the following:
-
Study Design: A placebo-controlled, double-blind, dose-escalation study.
-
Patient Population: Patients with moderate to severe essential hypertension (e.g., diastolic blood pressure > 105 mmHg).
-
Washout Period: A period of 2-4 weeks where all previous antihypertensive medications are discontinued.
-
Treatment Protocol:
-
Placebo Run-in: A single-blind placebo phase for 1-2 weeks to establish baseline blood pressure.
-
Dose Titration: Debrisoquine sulfate is initiated at a low dose (e.g., 10 mg twice daily) and titrated upwards at weekly or bi-weekly intervals based on blood pressure response and tolerability, to a maximum effective dose.
-
-
Efficacy and Safety Monitoring:
-
Blood pressure (supine and standing) and heart rate are measured at regular intervals.
-
Adverse events are systematically recorded at each visit.
-
Laboratory tests (e.g., complete blood count, liver function tests, renal function tests) are performed at baseline and periodically throughout the study.
-
-
Data Analysis: The primary efficacy endpoint is the change in mean sitting or standing diastolic and systolic blood pressure from baseline to the end of the treatment period.
Caption: Logical flow of a historical Debrisoquine hypertension trial.
By understanding the historical context of Debrisoquine sulfate's use and the detailed methodologies of the studies in which it was employed, researchers can more accurately replicate and build upon this foundational work in pharmacology and pharmacogenetics. The provided comparative data and protocols for Debrisoquine and its alternatives offer a solid framework for such endeavors.
References
- 1. Influence of the defective metabolism of sparteine on its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A meta-analysis of CYP2D6 metabolizer phenotype and metoprolol pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical significance of the sparteine/debrisoquine oxidation polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 10. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions [mdpi.com]
- 11. A protocol for the safe administration of debrisoquine in biochemical epidemiologic research protocols for hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Validation of In Silico Models for Predicting Tenofovir Metabolism: A Comparative Guide
A Note on Terminology: Initial searches for "Tendor" did not yield relevant results in the context of drug metabolism. This guide proceeds under the assumption that the intended subject was "Tenofovir," a widely used antiretroviral medication.
This guide provides a comparative overview of in silico models, specifically Physiologically Based Pharmacokinetic (PBPK) models, used to predict the metabolism and disposition of Tenofovir (B777). It is intended for researchers, scientists, and drug development professionals seeking to understand the predictive performance and validation of these computational approaches against experimental data.
Overview of Tenofovir Metabolism
Tenofovir is a nucleotide reverse transcriptase inhibitor that is not significantly metabolized by cytochrome P450 (CYP) enzymes. Its primary metabolic pathway involves intracellular phosphorylation to the active antiviral agent, Tenofovir diphosphate (B83284) (TFV-DP). The parent drug and its metabolites are primarily cleared from the body through the kidneys via glomerular filtration and active tubular secretion involving transporters like the organic anion transporters 1 and 3 (OAT1, OAT3) and multidrug resistance protein 4 (MRP4).[1]
Comparison of In Silico PBPK Models for Tenofovir
While direct head-to-head comparisons of different in silico platforms for Tenofovir are scarce in published literature, several studies have independently developed and validated PBPK models using various software. These models are crucial for predicting drug disposition in different populations, such as pregnant women, where clinical studies are challenging.
The validation of these models typically involves comparing the predicted pharmacokinetic (PK) parameters against observed clinical data. A common metric for this comparison is the fold error, where a value between 0.5 and 2.0 is generally considered an acceptable prediction.
Table 1: Summary of PBPK Model Performance for Predicting Tenofovir Pharmacokinetics
| In Silico Model/Platform | Population | Key Predicted PK Parameters | Validation Outcome (Predicted vs. Observed) | Reference |
| PK-Sim® & Mobi® | Non-pregnant adults | Cmax, tmax, AUC₀-∞ | Geometric Mean Fold Error (GMFE) within 1.5-fold range. >96% of predicted concentrations within 2-fold of measured values. | [2][3] |
| PK-Sim® & Mobi® | Pregnant women (Third Trimester) | Cmax, tmax, AUC₀-∞ | Model met the standard requirement of GMFE between 0.5 and 2.0 after extrapolation from the non-pregnant model. | [2][3] |
| Simcyp® | Non-pregnant adults | AUC, Cmax, CL/F | PBPK model successfully predicted Tenofovir disposition. | [4][5] |
| Simcyp® | Pregnant women | AUC, Cmax, CL/F | Model accurately predicted a ~33% increase in Tenofovir clearance during pregnancy. Predicted PK profiles were consistent with observed data. | [4][5] |
| GastroPlus™ (Simulation) | Healthy Adults | Cmax, AUC | A PBPK model was developed to predict maternal and fetal exposure, with predicted PK parameters within twofold of reported values. | [6][7] |
Experimental Protocols for Model Validation
The validation of the aforementioned in silico models relies on high-quality experimental data from both in vivo clinical studies and in vitro assays. Below are detailed methodologies for key experiments.
Objective: To determine the concentration-time profile of Tenofovir in human plasma following oral administration of Tenofovir Disoproxil Fumarate (TDF).
Protocol:
-
Study Population: Healthy adult volunteers or specific patient populations (e.g., pregnant women) are recruited after obtaining informed consent.
-
Drug Administration: A single oral dose of TDF (e.g., 300 mg) is administered.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48 hours post-dose).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. The plasma is then stored at -80°C until analysis.
-
LC-MS/MS Quantification of Tenofovir:
-
Sample Preparation: A small volume of plasma (e.g., 80-100 µL) is subjected to protein precipitation by adding a solvent like acetonitrile, often containing an internal standard (e.g., Acyclovir).[8] Samples are vortexed and centrifuged to pellet the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Separation is achieved on a C18 reverse-phase column using a gradient mobile phase, typically consisting of an aqueous component with formic acid and an organic component like acetonitrile.[8][9]
-
Mass Spectrometric Detection: The column eluent is introduced into a triple quadrupole mass spectrometer. Detection is performed using electrospray ionization in positive mode (ESI+) and multiple reaction monitoring (MRM). The MRM transition for Tenofovir is typically m/z 288.0 → 176.1.[8]
-
Quantification: A standard curve is generated using known concentrations of Tenofovir, and the concentration in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The lower limit of quantification is typically around 3-10 ng/mL.[8][9]
-
Objective: To measure the intracellular formation of the active metabolite, Tenofovir diphosphate (TFV-DP), in liver cells.
Protocol:
-
Cell Culture: Primary human hepatocytes or a suitable cell line (e.g., HepG2) are cultured in appropriate media and seeded in multi-well plates.
-
Compound Incubation: The cells are incubated with a known concentration of Tenofovir, TDF, or Tenofovir Alafenamide (TAF) (e.g., 5 µM) for a specified period (e.g., 24 hours).[10]
-
Cell Lysis and Metabolite Extraction:
-
At the end of the incubation, the medium is removed, and the cells are washed with cold phosphate-buffered saline (PBS).
-
An ice-cold extraction solution (e.g., 70% methanol) is added to lyse the cells and precipitate proteins.
-
The plates are incubated at -20°C to ensure complete precipitation.
-
-
Sample Processing: The cell lysates are scraped, collected into microcentrifuge tubes, and centrifuged at high speed to pellet cell debris and precipitated proteins.
-
LC-MS/MS Quantification of TFV-DP: The supernatant, containing the intracellular metabolites, is analyzed by a validated LC-MS/MS method, similar to the one described for plasma but optimized for the detection of the highly polar TFV-DP.
Workflow and Logical Relationships
The development and validation of a PBPK model for Tenofovir follows a structured workflow, integrating in vitro data, and clinical observations to refine the model's predictive capabilities.
References
- 1. ClinPGx [clinpgx.org]
- 2. scispace.com [scispace.com]
- 3. Physiologically-Based Pharmacokinetic Modeling of Tenofovir Disoproxil Fumarate in Pregnant Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically-based pharmacokinetic modeling of renally excreted antiretroviral drugs in pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically-based pharmacokinetic modeling of renally excreted antiretroviral drugs in pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of a Physiologically Based Pharmacokinetic Approach to Predict Tenofovir Pharmacokinetics During Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [LC-MS/MS Determination of Tenofovir in Human Plasma and Its Bioequivalence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Implications of Efficient Hepatic Delivery by Tenofovir Alafenamide (GS-7340) for Hepatitis B Virus Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Assessing the Reproducibility of Debrisoquine Phenotyping Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for debrisoquine (B72478) phenotyping, a critical tool in assessing cytochrome P450 2D6 (CYP2D6) enzyme activity. Understanding the reproducibility of these methods is paramount for reliable clinical and research outcomes. This document outlines key experimental protocols, presents comparative data, and discusses factors influencing the consistency of results.
Introduction to Debrisoquine Phenotyping
Debrisoquine phenotyping is a widely used in vivo method to determine the metabolic capacity of the CYP2D6 enzyme.[1] This enzyme is responsible for the metabolism of a significant portion of clinically used drugs.[2] Individuals can be classified into different metabolizer phenotypes, primarily extensive metabolizers (EMs) and poor metabolizers (PMs), based on their ability to metabolize debrisoquine to its main metabolite, 4-hydroxydebrisoquine (B23357).[1] This classification is crucial for personalizing drug therapy and avoiding adverse drug reactions.
The phenotype is determined by calculating the metabolic ratio (MR) of debrisoquine to 4-hydroxydebrisoquine in urine collected over a specific period after a single oral dose of debrisoquine.[1] A high MR indicates slow metabolism (PM phenotype), while a low MR suggests efficient metabolism (EM phenotype). In Caucasian populations, a metabolic ratio greater than 12.6 is typically used as the antimode to distinguish PMs from EMs.[1]
Debrisoquine Metabolic Pathway
Debrisoquine is primarily metabolized by CYP2D6 through 4-hydroxylation. The following diagram illustrates this principal metabolic pathway.
Caption: The metabolic conversion of debrisoquine to 4-hydroxydebrisoquine by the CYP2D6 enzyme.
Standard Experimental Workflow
The reproducibility of debrisoquine phenotyping is highly dependent on a standardized experimental workflow. The diagram below outlines the typical steps involved in a debrisoquine phenotyping study.
Caption: A typical workflow for a debrisoquine phenotyping study.
Comparison of Analytical Methodologies
The choice of analytical method for quantifying debrisoquine and 4-hydroxydebrisoquine in urine is a critical factor affecting the accuracy and reproducibility of phenotyping results. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
| Feature | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by fluorescence emission. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Moderate. | High. | Very High. |
| Selectivity | Good, but susceptible to interference from co-eluting compounds. | Higher than UV, but can still be affected by fluorescent interferents. | Excellent, highly specific due to mass-based detection. |
| Precision (CV%) | < 4%[2][3] | < 10% | < 15% |
| Linearity Range | Typically in the ng/mL to µg/mL range.[4] | Typically in the low ng/mL to µg/mL range.[4] | Wide dynamic range, from pg/mL to µg/mL. |
| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is usually required. | SPE or LLE is common. | Simpler sample preparation ("dilute-and-shoot") may be possible. |
| Cost | Relatively low instrument and operational cost. | Moderate instrument cost. | High instrument and operational cost. |
| Throughput | Moderate. | Moderate. | High, especially with modern UPLC systems. |
Detailed Experimental Protocol: HPLC-UV Method
This section provides a representative experimental protocol for debrisoquine phenotyping using HPLC with UV detection, based on published methodologies.[2][3]
1. Subject Preparation and Dosing:
-
Subjects should fast overnight before receiving a single oral dose of 10 mg debrisoquine sulphate with water.
-
Record the exact time of administration.
2. Urine Collection:
-
Collect all urine produced over an 8-hour period following debrisoquine administration.
-
Measure and record the total volume of urine.
-
Store an aliquot of the urine sample at -20°C or lower until analysis.
3. Sample Preparation (Solid-Phase Extraction):
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge an aliquot of the urine to remove any particulate matter.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute debrisoquine and 4-hydroxydebrisoquine with an appropriate organic solvent (e.g., methanol/acetonitrile (B52724) mixture).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
4. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for separation.
-
Injection Volume: 20-100 µL.
5. Quantification and Calculation:
-
Prepare calibration standards of debrisoquine and 4-hydroxydebrisoquine in drug-free urine and process them in the same way as the subject samples.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
Determine the concentrations of debrisoquine and 4-hydroxydebrisoquine in the subject's urine sample from the calibration curve.
-
Calculate the Metabolic Ratio (MR) as follows:
-
MR = (molar concentration of debrisoquine) / (molar concentration of 4-hydroxydebrisoquine)
-
Factors Affecting Reproducibility
Several factors can influence the reproducibility of debrisoquine phenotyping results, both within and between laboratories.
-
Intra-individual Variability: Studies have shown that the debrisoquine phenotype is highly reproducible within an individual over time, with phenotype assignments (EM or PM) remaining consistent over a period of at least one year.[5]
-
Inter-individual Variability: The primary source of inter-individual variability is the genetic polymorphism of the CYP2D6 gene.[1] The presence of different alleles leads to a wide range of enzyme activity.[6][7]
-
Analytical Method: As detailed in the comparison table, the choice of analytical method can impact sensitivity, selectivity, and precision. While different methods can yield comparable results, variations in protocols and validation can introduce discrepancies.
-
Protocol Adherence: Strict adherence to a standardized protocol for dosing, urine collection timing, and sample handling is crucial. Variations in the urine collection period (e.g., less than 8 hours) can affect the calculated MR, although some studies suggest shorter collection times may be feasible for EMs.[8]
-
Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP2D6 can alter the debrisoquine metabolic ratio and lead to misclassification of the phenotype.
-
Genotype-Phenotype Discordance: While there is a strong correlation between CYP2D6 genotype and debrisoquine phenotype, it is not absolute.[9][10] Phenotyping provides a measure of the actual enzyme activity, which can be influenced by non-genetic factors, whereas genotyping only predicts the metabolic capacity.
-
-
Standard operating procedures (SOPs)
-
Analytical instrumentation and columns
-
Calibration standards and quality control materials
-
Data analysis and interpretation
-
Conclusion
Debrisoquine phenotyping is a robust and reproducible method for assessing CYP2D6 activity when performed under standardized conditions. The phenotype has been shown to be stable within individuals over time. The choice of analytical methodology, primarily between HPLC-based methods and LC-MS/MS, will depend on the specific requirements for sensitivity, selectivity, throughput, and cost.
To ensure the highest level of reproducibility, particularly in multi-center studies or when comparing data across different laboratories, the following are recommended:
-
Adoption of a harmonized and detailed protocol for all aspects of the phenotyping process, from subject management to sample analysis.
-
Thorough validation of the analytical method to demonstrate its accuracy, precision, selectivity, and robustness.
-
Implementation of a rigorous quality control program , including the use of internal quality control samples and participation in external quality assessment schemes where available.
-
Careful consideration of potential confounding factors , such as co-medications and the genetic background of the study population.
By adhering to these principles, researchers, scientists, and drug development professionals can be confident in the reliability and reproducibility of their debrisoquine phenotyping results, leading to more accurate assessments of CYP2D6 function and facilitating the advancement of personalized medicine.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reproducibility over time of mephenytoin and debrisoquine hydroxylation phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges in CYP2D6 phenotype assignment from genotype data: a critical assessment and call for standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP2D6 protein level is the major contributor to inter-individual variability in CYP2D6-mediated drug metabolism in healthy human liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of debrisoquine metabolic ratio from hourly urine collections in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotypic debrisoquine 4-hydroxylase activity among extensive metabolizers is unrelated to genotype as determined by the Xba-I restriction fragment length polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The debrisoquine metabolic phenotype and DNA-based assays: implications of misclassification for the association of lung cancer and the debrisoquine metabolic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Guanethidine and Debrisoquine
This guide provides a detailed comparison of the pharmacological mechanisms of guanethidine (B1672426) and debrisoquine (B72478), two adrenergic neuron blocking agents historically used in the management of hypertension. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Inhibition of Norepinephrine (B1679862) Signaling
Both guanethidine and debrisoquine exert their primary therapeutic effect by interfering with the function of postganglionic sympathetic neurons, leading to a reduction in norepinephrine release and a subsequent decrease in sympathetic tone. The cornerstone of their mechanism is their interaction with the norepinephrine transporter (NET), a protein crucial for the reuptake of norepinephrine from the synaptic cleft.
Guanethidine is actively transported into the sympathetic neuron via NET. Once inside, it accumulates in synaptic vesicles, where it displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores. Furthermore, guanethidine directly inhibits the release of norepinephrine in response to nerve impulses.
Debrisoquine shares a similar mechanism of action, also being a substrate for NET and subsequently concentrating in presynaptic vesicles to displace and deplete norepinephrine. It also blocks the release of norepinephrine following an action potential.
Comparative Pharmacodynamics
While the overarching mechanism is similar, nuances in their interaction with the sympathetic neuron and their broader pharmacological profile lead to distinct characteristics.
| Parameter | Guanethidine | Debrisoquine |
| Primary Target | Norepinephrine Transporter (NET) | Norepinephrine Transporter (NET) |
| Cellular Action | - Uptake into presynaptic neuron via NET- Concentration in synaptic vesicles- Depletion of norepinephrine stores- Inhibition of norepinephrine release | - Uptake into presynaptic neuron via NET- Concentration in synaptic vesicles- Depletion of norepinephrine stores- Inhibition of norepinephrine release |
| Effect on Norepinephrine Release | Inhibits release in response to action potential | Inhibits release in response to action potential |
| Metabolism | Hepatic, to less active metabolites | Primarily hepatic, via CYP2D6 |
| Key Pharmacogenetic Consideration | Not prominently described | Significant polymorphic metabolism by CYP2D6 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided.
Caption: Mechanism of action of Guanethidine at the sympathetic nerve terminal.
Caption: Mechanism of action of Debrisoquine at the sympathetic nerve terminal.
Pharmacokinetic Profiles: A Key Distinction
A significant point of differentiation between guanethidine and debrisoquine lies in their pharmacokinetic properties, particularly their metabolism.
| Parameter | Guanethidine | Debrisoquine |
| Oral Bioavailability | 3-50% (highly variable) | Well absorbed |
| Metabolism | Hepatic, to three less active metabolites. | Primarily hepatic, via CYP2D6. |
| Half-life | Approximately 5 days | Varies significantly based on CYP2D6 phenotype |
| Excretion | Primarily renal | Primarily renal |
The metabolism of debrisoquine is of particular interest due to its reliance on the highly polymorphic cytochrome P450 enzyme, CYP2D6. This genetic variability leads to distinct patient populations:
-
Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity, leading to higher plasma concentrations and an exaggerated pharmacological response.
-
Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity.
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of the CYP2D6 gene, leading to rapid metabolism and potentially reduced therapeutic effect at standard doses.
This polymorphic metabolism is a critical factor in the clinical use and study of debrisoquine and is not a prominent feature of guanethidine's pharmacology.
Caption: Influence of CYP2D6 phenotypes on Debrisoquine metabolism.
Experimental Protocols
The following outlines general experimental protocols used to characterize the mechanisms of action of adrenergic neuron blocking agents like guanethidine and debrisoquine.
In Vitro Norepinephrine Uptake Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the norepinephrine transporter.
Objective: To measure the half-maximal inhibitory concentration (IC50) of guanethidine and debrisoquine for the norepinephrine transporter.
Materials:
-
Cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).
-
Radiolabeled norepinephrine ([³H]-NE).
-
Test compounds (guanethidine, debrisoquine).
-
Reference NET inhibitor (e.g., desipramine).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293-hNET cells to confluence in appropriate cell culture plates.
-
Assay Preparation: Wash cells with assay buffer.
-
Compound Incubation: Pre-incubate cells with varying concentrations of guanethidine, debrisoquine, or reference inhibitor for a defined period.
-
Norepinephrine Uptake: Add a fixed concentration of [³H]-NE to initiate uptake and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Rapidly wash cells with ice-cold assay buffer to stop the uptake process.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated [³H]-NE using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Caption: Experimental workflow for an in vitro NET uptake inhibition assay.
In Vivo Measurement of Norepinephrine Depletion
This protocol assesses the ability of a compound to deplete norepinephrine stores in a specific tissue in a living animal.
Objective: To quantify the reduction in tissue norepinephrine levels following administration of guanethidine or debrisoquine.
Materials:
-
Laboratory animals (e.g., rats).
-
Guanethidine, debrisoquine.
-
Anesthetics.
-
Surgical instruments.
-
Tissue homogenization buffer.
-
High-performance liquid chromatography (HPLC) with electrochemical detection.
Procedure:
-
Animal Dosing: Administer guanethidine, debrisoquine, or vehicle to groups of animals.
-
Time Course: Euthanize animals at various time points after drug administration.
-
Tissue Collection: Rapidly dissect the target tissue (e.g., heart, spleen).
-
Tissue Homogenization: Homogenize the tissue in an appropriate buffer to release norepinephrine.
-
Sample Preparation: Process the homogenate to precipitate proteins and extract catecholamines.
-
HPLC Analysis: Quantify the norepinephrine content in the samples using HPLC with electrochemical detection.
-
Data Analysis: Compare the norepinephrine levels in the drug-treated groups to the vehicle-treated control group to determine the percentage of depletion.
Summary and Conclusion
Guanethidine and debrisoquine are both effective adrenergic neuron blocking agents that share a fundamental mechanism of action involving uptake via the norepinephrine transporter and subsequent depletion of norepinephrine from sympathetic nerve terminals. While their pharmacodynamic actions at the neuronal level are similar, a critical distinction lies in their pharmacokinetic profiles. The polymorphic metabolism of debrisoquine by CYP2D6 introduces a significant source of inter-individual variability in its clinical effects, a factor that is less pronounced with guanethidine. This guide provides a framework for understanding the comparative pharmacology of these two agents, supported by conceptual experimental protocols and visual representations of their mechanisms. Further research focusing on direct comparative studies with modern techniques would provide more quantitative insights into their relative potencies and subtle mechanistic differences.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tendor
This document provides comprehensive guidance for the proper and safe disposal of the chemical agent "Tendor," tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Disclaimer: The following procedures are based on general best practices for laboratory chemical waste disposal. The specific chemical composition of "this compound" is not publicly available. Therefore, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific disposal instructions. The information below should be used as a supplementary guide to the manufacturer's recommendations.
Immediate Safety and Logistical Information
Proper disposal of "this compound" begins with a thorough understanding of its potential hazards. This information is available on the product's SDS. Key logistical steps for safe disposal include waste identification, segregation, and proper storage prior to final disposal.
Waste Identification and Classification:
The first critical step is to determine if "this compound" waste is hazardous.[1][2][3] A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4] The product's SDS will provide this information. If the SDS is unavailable, a waste characterization analysis may be necessary.
Spill and Leak Procedures:
In the event of a spill, immediately contain the material to prevent it from entering drains or waterways.[5][6] Absorb the spill with an inert material, such as sand or earth, and collect it into a suitable, labeled container for disposal.[5][7][8] Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE), including gloves and eye/face protection, during cleanup.[6][9]
Step-by-Step Disposal Plan
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS for "this compound" will provide specific instructions for its disposal.
-
Waste Characterization: If the waste is a mixture or its hazardous properties are unknown, it must be characterized. This may involve laboratory analysis to determine its chemical composition and hazardous characteristics.
-
Segregation: Do not mix "this compound" waste with other chemical waste unless explicitly permitted by the SDS or a qualified environmental health and safety (EHS) professional.[10] Incompatible wastes can react dangerously.
-
Containerization: Use a compatible, leak-proof container for storing "this compound" waste.[10][11] The container must be in good condition and have a secure lid.[10] Polyethylene containers are often a suitable choice for a wide range of chemical wastes.[11]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound" and any other components), and the accumulation start date.[10] Do not use abbreviations or chemical formulas.[10]
-
Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[11] The storage area should be secure and have secondary containment to capture any potential leaks.
-
Arrange for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the "this compound" waste.[10] Disposal must be carried out by a licensed hazardous waste contractor.
Quantitative Data for Hazardous Waste Generators
The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste generators based on the quantity of waste produced per calendar month.[3] Your generator status determines the specific regulations you must follow for on-site accumulation and reporting.[1][12]
| Generator Category | Monthly Quantity of Hazardous Waste Generated | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | N/A |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | Up to 180 days (or 270 days if waste is transported over 200 miles)[12] |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Up to 90 days[12] |
Source: U.S. Environmental Protection Agency[3][4]
Experimental Protocol: Waste Characterization
This protocol outlines a general procedure for characterizing an unknown chemical waste stream, which may be necessary if the SDS for "this compound" is unavailable or if it has been mixed with other substances.
Objective: To determine the hazardous characteristics (ignitability, corrosivity, reactivity, toxicity) of the "this compound" waste stream.
Materials:
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
-
Sample collection vials
-
pH meter or pH indicator strips
-
Flash point tester
-
Analytical instrumentation for chemical composition analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Inductively Coupled Plasma (ICP) for metals)
Methodology:
-
Sample Collection: Under controlled conditions and wearing appropriate PPE, collect a representative sample of the "this compound" waste.
-
Corrosivity Test:
-
Measure the pH of the waste sample using a calibrated pH meter or pH indicator strips.
-
A pH of ≤ 2 or ≥ 12.5 indicates that the waste is corrosive.
-
-
Ignitability Test:
-
Determine the flash point of the liquid waste using a flash point tester.
-
A flash point of < 140°F (60°C) indicates that the waste is ignitable.
-
-
Reactivity Test:
-
Review the chemical's known properties. If it is known to be unstable, react violently with water, or generate toxic gases when mixed with water or under acidic conditions, it is considered reactive. This is often a qualitative assessment based on the known chemistry of the substance.
-
-
Toxicity Analysis:
-
Submit a sample for analysis to determine if it contains any of the toxic constituents listed in 40 CFR 261.24 at concentrations equal to or greater than the regulatory levels. This typically requires analysis by a certified environmental laboratory.
-
-
Documentation: Record all results and compare them to the regulatory definitions of hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of "this compound."
References
- 1. enviroserve.com [enviroserve.com]
- 2. plendrive.com.au [plendrive.com.au]
- 3. epa.gov [epa.gov]
- 4. Hazardous Waste - DNREC [dnrec.delaware.gov]
- 5. stayaliveshop.com [stayaliveshop.com]
- 6. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. stayaliveshop.com [stayaliveshop.com]
- 9. storage.mtender.gov.md [storage.mtender.gov.md]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Waste Management Procedures – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 12. m.youtube.com [m.youtube.com]
Essential Safety and Handling Information for Tendor
Important Notice: The term "Tendor" does not correspond to a recognized chemical substance in publicly available safety and chemical handling databases. Searches for this term have yielded results for unrelated products and documents where the word appears coincidentally. It is crucial to verify the correct name of the chemical you are working with to ensure you are consulting the appropriate safety protocols.
This guide has been compiled based on general best practices for handling potentially hazardous chemicals in a laboratory setting. However, it is imperative to obtain the specific Safety Data Sheet (SDS) for the correct chemical before any handling, use, or disposal. The information below should be considered as a general framework and not a substitute for substance-specific safety data.
For the purpose of illustrating the required data presentation and visualization, we will proceed with a hypothetical framework. Do not apply this information to any specific chemical without first verifying its identity and consulting its official SDS.
Hypothetical Chemical Data Summary
The following table summarizes hypothetical quantitative data for a substance. This is for illustrative purposes only.
| Property | Value | Source |
| Exposure Limits | ||
| OSHA PEL | 10 ppm (8-hour TWA) | Hypothetical SDS |
| ACGIH TLV | 5 ppm (8-hour TWA) | Hypothetical SDS |
| Physicochemical Data | ||
| Molecular Weight | 250.0 g/mol | Hypothetical SDS |
| Boiling Point | 150°C (302°F) | Hypothetical SDS |
| Flash Point | 60°C (140°F) | Hypothetical SDS |
| Toxicity Data | ||
| LD50 (Oral, Rat) | 300 mg/kg | Hypothetical SDS |
| LC50 (Inhalation, Rat) | 1000 ppm (4 hours) | Hypothetical SDS |
Personal Protective Equipment (PPE)
Based on general laboratory safety protocols for handling potentially hazardous chemicals, the following PPE is recommended. This must be verified against the specific SDS of the chemical in use.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. The specific glove material should be chosen based on the chemical's properties and the duration of contact.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin. Closed-toe shoes are mandatory.
-
Respiratory Protection: If working outside a fume hood or with potential for aerosol generation, a respirator with an appropriate cartridge for organic vapors or the specific hazard should be used.
Operational and Disposal Plan
Handling and Storage:
-
Always handle the substance within a certified chemical fume hood to minimize inhalation exposure.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed when not in use.
Spill Management:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent or cleaning agent.
Disposal:
-
All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general trash.
Experimental Workflow for Safe Handling
The following diagram outlines a general workflow for safely handling a chemical in a laboratory setting.
Caption: General workflow for safe chemical handling in a laboratory.
Disclaimer: This information is provided for illustrative purposes and is based on general laboratory safety principles. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always obtain and review the SDS for any chemical before use. The user assumes all responsibility for the safe handling, use, and disposal of chemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
